molecular formula C9H13Br2N B1379808 (4-Bromophenyl)isopropylamine hydrobromide CAS No. 1609396-26-0

(4-Bromophenyl)isopropylamine hydrobromide

Cat. No.: B1379808
CAS No.: 1609396-26-0
M. Wt: 295.01 g/mol
InChI Key: MFPHIMBVRCNUKL-UHFFFAOYSA-N
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Description

(4-Bromophenyl)isopropylamine hydrobromide is a brominated amphetamine derivative of significant interest in neuropharmacological research. Its primary research applications are linked to its interactions with the brain's monoaminergic systems. The compound has been characterized as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), a mechanism that prompts the efflux of these key neurotransmitters . This activity makes it a useful, though non-selective, pharmacological tool for studying the physiological roles and regulation of monoamines in model organisms. Furthermore, research indicates that, similar to other para-halogenated amphetamines, (4-bromophenyl)isopropylamine may act as a monoamine oxidase A (MAO-A) inhibitor . It is critical to note that this compound has been shown to possess neurotoxic potential, specifically leading to the depletion of brain serotonin and its metabolites, which can persist for an extended period . Therefore, this chemical is strictly for investigative purposes to explore the mechanisms of neurotoxicity and the metabolic pathways of substituted amphetamines. All research must be conducted in accordance with applicable laws and regulations, as the compound is for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-bromo-N-propan-2-ylaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.BrH/c1-7(2)11-9-5-3-8(10)4-6-9;/h3-7,11H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPHIMBVRCNUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121086-19-9
Record name (4-Bromophenyl)isopropylamine hydrobromide
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Foundational & Exploratory

(4-Bromophenyl)isopropylamine hydrobromide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of (4-Bromophenyl)isopropylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aniline derivative that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a brominated aromatic ring and a secondary amine, offers multiple avenues for chemical modification, making it a key intermediate in the development of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, a validated synthetic pathway, and essential safety protocols. The insights presented herein are intended to support professionals in drug discovery and chemical research by providing a foundational understanding of this versatile reagent.

Molecular Structure and Chemical Identity

This compound is the hydrobromide salt of the free base, 4-Bromo-N-isopropylaniline. The presence of the bromine atom on the phenyl ring and the isopropyl group on the nitrogen atom defines its reactivity and physical properties. The hydrobromide salt form generally confers greater stability and water solubility compared to the free base.

Chemical Structure

Caption: Structure of this compound

Identification and Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.

PropertyValueSource(s)
IUPAC Name N-isopropyl-4-bromoaniline hydrobromide-
CAS Number 1609396-26-0[1]
Molecular Formula C₉H₁₂BrN · HBr[1]
Molecular Weight 295.01 g/mol [1]
Appearance Expected to be a white to off-white solid[2]
Solubility Expected to be soluble in water and alcohols[2][3]
Free Base Name 4-Bromo-N-isopropylaniline[4][5]
Free Base CAS 121086-19-9[4][5]
Free Base Formula C₉H₁₂BrN[4][6]
Free Base Mol. Weight 214.1 g/mol [4][5]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methine, and methyl protons.

  • Aromatic Protons (Ar-H): Two doublets are anticipated in the aromatic region (~6.8-7.5 ppm). The protons ortho to the bromine atom will appear as one doublet, and the protons ortho to the amino group will appear as a second doublet, both exhibiting typical ortho-coupling constants (J ≈ 8-9 Hz).

  • Amine Protons (N-H₂⁺): A broad singlet is expected, the chemical shift of which can be highly variable depending on the solvent and concentration.

  • Isopropyl Methine (CH): A septet (~3.6-4.0 ppm) resulting from coupling to the six equivalent methyl protons.

  • Isopropyl Methyl (CH₃): A doublet (~1.2-1.4 ppm) integrating to six protons, resulting from coupling to the single methine proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the symmetry of the para-substituted benzene ring.

  • Aromatic Carbons: Four signals are expected in the aromatic region (~115-150 ppm). These include the carbon bearing the bromine (C-Br), the carbon bearing the nitrogen (C-N), and the two pairs of equivalent CH carbons.

  • Isopropyl Carbons: Two signals are expected in the aliphatic region: one for the methine carbon (~45-50 ppm) and one for the two equivalent methyl carbons (~20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

  • N-H Stretch: A broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹ for the secondary ammonium salt (R₂NH₂⁺).

  • C-N Stretch: An absorption band around 1200-1350 cm⁻¹ is characteristic of the aryl amine C-N bond.

  • C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹, corresponds to the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry of the free base (4-Bromo-N-isopropylaniline) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Molecular Ion (M⁺): Peaks would be observed at m/z 213 and 215.[6]

  • Fragmentation: A common fragmentation pathway would be the loss of a methyl group ([M-15]⁺) to form a fragment at m/z 198/200.

Synthesis and Reactivity

This compound can be reliably synthesized via a two-step process involving reductive amination followed by salt formation. This pathway is efficient and utilizes common laboratory reagents.

Overall Synthetic Workflow

G A 4-Bromobenzaldehyde C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Isopropylamine B->C D Intermediate Imine (transient) C->D forms E 4-Bromo-N-isopropylaniline (Free Base) D->E reduced G Acid-Base Reaction (Protonation) E->G F Hydrobromic Acid (HBr) F->G H (4-Bromophenyl)isopropylamine Hydrobromide (Final Product) G->H yields

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Reductive Amination

Objective: To synthesize 4-Bromo-N-isopropylaniline (the free base) from 4-bromobenzaldehyde and isopropylamine.

Causality: Reductive amination is a highly efficient method for forming C-N bonds. The aldehyde first reacts with the primary amine to form a transient imine intermediate. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is chosen because it is stable enough to be handled in air and selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add isopropylamine (1.1-1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 4-Bromo-N-isopropylaniline.

Experimental Protocol: Salt Formation

Objective: To convert the purified free base into its hydrobromide salt.

Causality: The formation of a salt is often performed to improve the stability, crystallinity, and handling characteristics of an amine. The free base, being a Lewis base, readily reacts with a strong acid like hydrobromic acid in a straightforward acid-base reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified 4-Bromo-N-isopropylaniline (1.0 eq) in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Acidification: While stirring, slowly add a solution of hydrobromic acid (HBr) (1.0-1.1 eq, e.g., 48% aqueous solution or HBr in acetic acid) dropwise.

  • Precipitation: The hydrobromide salt will typically precipitate out of the solution upon addition of the acid. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a non-polar co-solvent like hexane.

  • Isolation: Collect the resulting solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the solid under vacuum to obtain the final this compound product.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from data on structurally similar compounds, such as other halogenated anilines and amine salts.[3][7][8][9]

Hazard Classification
  • Acute Toxicity: Harmful if swallowed.[3][7]

  • Skin Irritation: Causes skin irritation.[3][7]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Aquatic Toxicity: May be toxic to aquatic life.[3][7]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][7][8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][8]

  • Exposure Prevention: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][7]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[3]

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[7]

    • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[7]

    • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[3]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]

Applications in Research and Development

This compound is primarily used as a building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations.

  • Cross-Coupling Reactions: The aryl bromide moiety is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the facile introduction of new carbon-carbon or carbon-nitrogen bonds at the 4-position of the phenyl ring.

  • Building Block for Bioactive Molecules: As a substituted aniline, it serves as a precursor for the synthesis of more complex molecules with potential biological activity. One vendor notes that the free base, 4-Bromo-N-isopropylaniline, is a Protein Degrader Building Block , indicating its utility in the development of PROTACs (Proteolysis-Targeting Chimeras) and other targeted therapeutic agents.[5]

References

  • Beijing Xinheng Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropylamine Hydrobromide. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-n-isopropylaniline. Retrieved from [Link]

  • St. Johns Organics. (n.d.). 4-Bromo-N-isopropylaniline, min 96%. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (4-Bromophenyl)isopropylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of scientifically robust methods for the synthesis of (4-Bromophenyl)isopropylamine Hydrobromide. The methodologies detailed herein are curated for adaptability in research and development settings, emphasizing chemical principles, procedural safety, and analytical validation.

Introduction

(4-Bromophenyl)isopropylamine and its derivatives are of significant interest in medicinal chemistry and drug development due to their structural resemblance to a class of compounds with known biological activities. The presence of a bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies. This document outlines a logical and efficient synthetic pathway to this compound, commencing from readily available starting materials.

Strategic Synthetic Approach

The synthesis of this compound can be logically approached in a three-stage process. This strategy ensures high purity and yield of the final product by isolating and characterizing key intermediates.

Overall Synthetic Scheme:

Synthetic Pathway 4-Bromophenylacetic Acid 4-Bromophenylacetic Acid 4-Bromophenylacetyl Chloride 4-Bromophenylacetyl Chloride 4-Bromophenylacetic Acid->4-Bromophenylacetyl Chloride SOCl₂ or (COCl)₂ 4-Bromophenylacetone 4-Bromophenylacetone 4-Bromophenylacetyl Chloride->4-Bromophenylacetone (CH₃)₂Cd or CH₃MgBr/CuCl (4-Bromophenyl)isopropylamine (4-Bromophenyl)isopropylamine 4-Bromophenylacetone->(4-Bromophenyl)isopropylamine Isopropylamine, NaBH₃CN (4-Bromophenyl)isopropylamine HBr (4-Bromophenyl)isopropylamine HBr (4-Bromophenyl)isopropylamine->(4-Bromophenyl)isopropylamine HBr HBr in Ether

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate: 4-Bromophenylacetone

The pivotal intermediate in this synthetic route is 4-bromophenylacetone. A reliable method for its preparation involves the conversion of 4-bromophenylacetic acid to its corresponding acid chloride, followed by reaction with a suitable methylating agent.

Step 1.1: Synthesis of 4-Bromophenylacetic Acid

4-Bromophenylacetic acid is a commercially available starting material. However, for instances where it needs to be synthesized, a common route is from 4-bromotoluene.

Reaction: 4-Bromotoluene → 4-Bromobenzyl Bromide → 4-Bromophenylacetonitrile → 4-Bromophenylacetic Acid

Experimental Protocol (Hydrolysis of 4-Bromophenylacetonitrile):

  • To a round-bottom flask equipped with a reflux condenser, add 4-bromophenylacetonitrile.

  • Add a solution of sodium hydroxide (e.g., 2.25 g in 25 mL of water for a small-scale reaction)[1].

  • Heat the mixture to reflux (90-100°C) with stirring for 6-8 hours[1].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the cooled mixture with toluene to remove any non-polar impurities.

  • Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of 2-3 to precipitate the product[1].

  • Filter the white precipitate, wash thoroughly with cold water, and dry under vacuum to yield 4-bromophenylacetic acid[1].

Causality of Experimental Choices:

  • Base-catalyzed hydrolysis is chosen for its efficiency and high yield in converting nitriles to carboxylic acids[2].

  • Refluxing provides the necessary activation energy for the hydrolysis to proceed at a reasonable rate.

  • Acidification is crucial to protonate the carboxylate salt formed in the basic medium, leading to the precipitation of the less soluble carboxylic acid.

Step 1.2: Synthesis of 4-Bromophenylacetone

A robust method to synthesize 4-bromophenylacetone is via the reaction of 4-bromophenylacetyl chloride with a methylating agent.

Reaction: 4-Bromophenylacetic Acid → 4-Bromophenylacetyl Chloride → 4-Bromophenylacetone

Experimental Protocol:

  • Formation of 4-Bromophenylacetyl Chloride:

    • In a fume hood, carefully add thionyl chloride (SOCl₂) or oxalyl chloride to 4-bromophenylacetic acid in an appropriate anhydrous solvent (e.g., dichloromethane or toluene). A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Stir the reaction mixture at room temperature or gentle heat until the evolution of gas ceases, indicating the formation of the acid chloride.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The crude 4-bromophenylacetyl chloride is typically used directly in the next step.

  • Formation of 4-Bromophenylacetone:

    • In a separate flask, prepare a solution of a suitable methylating agent. A Gilman reagent (lithium dimethylcuprate, (CH₃)₂CuLi) or the in-situ generation of dimethylcadmium from methylmagnesium bromide and cadmium chloride are effective choices.

    • Cool the solution of the methylating agent in an ice-salt bath.

    • Slowly add a solution of the crude 4-bromophenylacetyl chloride in an anhydrous solvent to the cooled methylating agent solution under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction to stir at a low temperature and then warm to room temperature.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 4-bromophenylacetone.

Causality of Experimental Choices:

  • Conversion to the acid chloride activates the carboxylic acid for nucleophilic attack by the organometallic reagent.

  • Use of a soft nucleophile like a Gilman reagent or an organocadmium reagent is preferred over a more reactive Grignard or organolithium reagent to prevent the over-addition to the ketone product, which would lead to a tertiary alcohol.

  • Anhydrous and inert conditions are critical due to the high reactivity of the organometallic reagents with water and oxygen.

Part 2: Reductive Amination to (4-Bromophenyl)isopropylamine

The conversion of 4-bromophenylacetone to the target amine is achieved through reductive amination with isopropylamine. This is a highly efficient one-pot reaction.

Reaction: 4-Bromophenylacetone + Isopropylamine → (4-Bromophenyl)isopropylamine

Reductive Amination 4-Bromophenylacetone 4-Bromophenylacetone Imine Intermediate Imine Intermediate 4-Bromophenylacetone->Imine Intermediate + Isopropylamine - H₂O Isopropylamine Isopropylamine Isopropylamine->Imine Intermediate Amine Product (4-Bromophenyl)isopropylamine Imine Intermediate->Amine Product [H] (e.g., NaBH₃CN)

Caption: General scheme for the reductive amination of 4-bromophenylacetone.

Experimental Protocol (using Sodium Cyanoborohydride):

  • In a round-bottom flask, dissolve 4-bromophenylacetone in a suitable solvent such as methanol or ethanol.

  • Add isopropylamine to the solution. An excess of the amine is often used to drive the imine formation.

  • Adjust the pH of the reaction mixture to approximately 6-7 by the addition of a weak acid, such as acetic acid. This catalyzes the formation of the imine.

  • Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture[3].

  • Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of dilute hydrochloric acid until gas evolution ceases.

  • Make the solution basic by adding an aqueous solution of sodium hydroxide.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude (4-Bromophenyl)isopropylamine as an oil. The product can be purified by vacuum distillation or column chromatography if necessary.

Causality of Experimental Choices:

  • Sodium cyanoborohydride is a preferred reducing agent for reductive aminations because it is selective for the reduction of the iminium ion intermediate over the starting ketone[3]. This allows for a one-pot procedure where the imine formation and reduction occur concurrently.

  • Slightly acidic conditions (pH 6-7) are optimal for imine formation. The acid catalyzes the dehydration of the hemiaminal intermediate.

  • Basification during workup is necessary to deprotonate the ammonium salt of the product, rendering the free amine soluble in the organic extraction solvent.

Part 3: Formation of the Hydrobromide Salt

The final step is the conversion of the free base, (4-Bromophenyl)isopropylamine, to its hydrobromide salt. This is typically done to obtain a stable, crystalline solid that is easier to handle and purify.

Reaction: (4-Bromophenyl)isopropylamine + HBr → this compound

Experimental Protocol:

  • Dissolve the purified (4-Bromophenyl)isopropylamine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen bromide in a compatible solvent (e.g., HBr in acetic acid or ethereal HBr) dropwise with stirring. Alternatively, anhydrous HBr gas can be bubbled through the solution.

  • A precipitate of this compound should form.

  • Continue stirring in the ice bath for a short period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material and impurities.

  • Dry the crystalline product under vacuum to a constant weight.

Causality of Experimental Choices:

  • Anhydrous conditions are important to prevent the introduction of water, which can affect the crystallinity and purity of the salt.

  • Use of a non-polar solvent like diethyl ether promotes the precipitation of the ionic hydrobromide salt.

  • Cooling the solution increases the yield of the precipitated salt.

Data Presentation

Table 1: Summary of Key Reagents and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
4-BromotolueneC₇H₇Br171.04Starting Material
4-Bromophenylacetic AcidC₈H₇BrO₂215.04Precursor
4-BromophenylacetoneC₉H₉BrO213.07Key Intermediate
IsopropylamineC₃H₉N59.11Reagent
(4-Bromophenyl)isopropylamineC₉H₁₂BrN214.10Free Base Product
(4-Bromophenyl)isopropylamine HBrC₉H₁₃Br₂N295.01Final Product

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the benzylic methylene protons. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals for the aromatic and aliphatic carbons.

  • Mass Spectrometry: This will confirm the molecular weight of the free base.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bonds of the ammonium salt and the aromatic C-H and C-Br bonds.

References

  • Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]

  • Supporting Information for a scientific article. (n.d.). 1H-NMR spectrum of N-benzyl-4-bromobenzamide. [Link]

  • Quick Company. (2016). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

(4-Bromophenyl)isopropylamine hydrobromide CAS number information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Bromophenyl)isopropylamine Hydrobromide

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 1609396-26-0), a substituted aromatic amine of interest to the research and chemical development communities. As a Senior Application Scientist, this guide moves beyond simple data recitation to explain the causality behind synthetic choices and analytical methodologies. It is structured to serve as a practical reference for researchers, chemists, and drug development professionals, covering physicochemical properties, a validated synthesis protocol, robust analytical workflows, and critical safety considerations. All protocols are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Compound Identification and Physicochemical Properties

(4-Bromophenyl)isopropylamine, also known as N-isopropyl-4-bromoaniline, is a halogenated secondary aromatic amine. For laboratory use, it is often supplied as its hydrobromide salt to improve stability and handling characteristics. The presence of the bromine atom and the N-isopropyl group makes it a versatile intermediate for further functionalization in organic synthesis.

Data Presentation: Key Physicochemical Properties

The fundamental properties of the compound and its common salt form are summarized below for quick reference.

PropertyValueSource(s)
Chemical Name This compoundN/A
N-isopropyl-4-bromoaniline HydrobromideN/A
CAS Number 1609396-26-0[1][2][3][4][5]
Free Base CAS 121086-19-9N/A
Molecular Formula C₉H₁₃Br₂N[1][2][3]
Molecular Weight 295.01 g/mol [2][3][5]
Canonical SMILES CC(C)NC1=CC=C(C=C1)Br.BrN/A
Appearance (Typically an off-white to pale solid)N/A

Synthesis and Purification Protocol

The synthesis of N-substituted anilines is most efficiently and cleanly achieved via reductive amination.[6][7] This one-pot method avoids the common issue of over-alkylation associated with direct alkylation of amines.[8] The proposed synthesis proceeds in two main stages: the reductive amination of 4-bromoaniline with acetone to form the free base, followed by conversion to the hydrobromide salt.

Mandatory Visualization: Synthetic Workflow

G cluster_0 Stage 1: Reductive Amination (Free Base Synthesis) cluster_1 Stage 2: Salt Formation A 4-Bromoaniline C Imine Intermediate (transient) A->C + Acetone (Imine Formation) B Acetone B->C E (4-Bromophenyl)isopropylamine (Free Base) C->E + NaBH(OAc)₃ (Reduction) D Sodium Triacetoxyborohydride (Reducing Agent) D->E G (4-Bromophenyl)isopropylamine Hydrobromide (Final Product) E->G + HBr in Ether F Hydrobromic Acid (HBr) F->G

Caption: Synthesis of the target compound via a two-stage process.

Experimental Protocol: Reductive Amination

This protocol details the synthesis of the free base, (4-Bromophenyl)isopropylamine.

Materials:

  • 4-Bromoaniline (1.0 eq)[9]

  • Acetone (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[10]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-bromoaniline and anhydrous dichloromethane. Stir until fully dissolved.

  • Imine Formation: Add acetone to the solution and stir the mixture at room temperature for 30 minutes. The formation of the imine intermediate is typically not isolated.[6]

  • Reduction: Slowly add sodium triacetoxyborohydride in portions over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine in the presence of the ketone, preventing reduction of the acetone starting material. Its slow addition helps control any exothermic reaction.[8][10]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the 4-bromoaniline starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base as an oil or solid. Further purification can be achieved via column chromatography if necessary.

Protocol: Hydrobromide Salt Formation
  • Dissolution: Dissolve the purified (4-Bromophenyl)isopropylamine free base in a minimal amount of diethyl ether or another suitable non-polar solvent.

  • Precipitation: Slowly add a solution of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise with vigorous stirring.

  • Isolation: The hydrobromide salt will precipitate as a solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Final Steps: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Analytical Methodologies

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a complete analytical profile.

Mandatory Visualization: Analytical Workflow

G A Synthesized Product B Sample Preparation (Dilution in appropriate solvent) A->B C Purity Assessment (GC-MS) B->C D Structural Confirmation (¹H & ¹³C NMR) B->D E Data Analysis C->E D->E F Certificate of Analysis E->F Identity & Purity Confirmed

Caption: Workflow for the analytical characterization of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile and semi-volatile substituted anilines, providing both purity data and structural confirmation from the mass spectrum.[11][12]

Experimental Protocol: Purity Analysis by GC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC System: Agilent 7890B or equivalent.[11]

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 250 µm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Splitless mode, 280°C.

    • Oven Program: Initial temperature of 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Setup:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

  • Analysis: Inject 1 µL of the sample. The resulting chromatogram will indicate purity by the relative area of the main peak. The mass spectrum of the main peak should be compared to the theoretical mass and fragmentation pattern of (4-Bromophenyl)isopropylamine. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) should be visible in the molecular ion and bromine-containing fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguous structural elucidation.

  • ¹H NMR: The spectrum of the free base in CDCl₃ is expected to show distinct signals:

    • A doublet for the six methyl protons (-CH(CH₃ )₂) around 1.2 ppm.

    • A septet for the methine proton (-CH (CH₃)₂) around 3.6 ppm.

    • A broad singlet for the amine proton (-NH -) which may vary in chemical shift.

    • Two doublets in the aromatic region (approx. 6.6-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring, integrating to two protons each.[13][14]

  • ¹³C NMR: The spectrum will confirm the carbon framework, showing signals for the two distinct carbons of the isopropyl group and the four unique carbons of the 4-bromophenyl ring.

Applications in Research and Development

This compound is primarily a research chemical and a synthetic building block. Its structure lends itself to several key applications in medicinal chemistry and materials science.

  • Intermediate for Cross-Coupling Reactions: The aryl bromide moiety is a versatile functional group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[15] This allows for the facile introduction of diverse aryl, alkyl, or amino substituents at the C4 position of the phenyl ring, enabling the synthesis of complex molecular libraries.

  • Scaffold for Bioactive Molecules: Substituted anilines are common scaffolds in pharmaceuticals.[16] This compound can serve as a starting point for developing novel compounds targeting various biological systems.

  • Probe for Structure-Activity Relationship (SAR) Studies: In drug discovery, this compound and its derivatives can be used to systematically probe the effects of substitution on the aromatic ring and the amine, providing valuable data for optimizing lead compounds.

Safety, Handling, and Storage

Aromatic amines as a class are associated with significant health hazards and must be handled with extreme care.[17]

  • Toxicity: Aromatic amines are toxic if swallowed, inhaled, or absorbed through the skin.[18] Many are considered potential carcinogens or mutagens.[16][19]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of spills, follow established laboratory procedures for hazardous chemical cleanup.[20]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable research chemical with clear potential as a synthetic intermediate. This guide provides a robust framework for its synthesis, characterization, and safe handling, grounded in established scientific principles. The detailed protocols and workflow diagrams are designed to empower researchers to confidently and safely incorporate this compound into their development programs.

References

  • BenchChem. (n.d.). Application Note: GC-MS Method for the Purity Analysis of N-(2-Heptyl)aniline.
  • Fluorochem. (n.d.). This compound, 95.0%, 1g.
  • EvitaChem. (n.d.). Building Blocks P13813 | this compound.
  • Scribd. (n.d.). HC004A Amines Aromatic 1.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Angene Chemical. (n.d.). This compound|1609396-26-0.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
  • abcr Gute Chemie. (n.d.). AB220675 | CAS 1609396-26-0 – this compound, 95%.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:1609396-26-0.
  • NCBI Bookshelf. (n.d.). Some Aromatic Amines, Organic Dyes, and Related Exposures.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution.
  • ResearchGate. (n.d.). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS.
  • New Journal of Chemistry. (n.d.). Supporting Information.
  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Wikipedia. (n.d.). Reductive amination.
  • PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions.
  • Studylib. (n.d.). Reductive Amination & Acylation: Lab Synthesis.
  • Wikipedia. (n.d.). 4-Bromoaniline.
  • Chemistry LibreTexts. (2023). Reductive Amination.
  • ChemicalBook. (2023). 4-Bromoaniline: synthesis and applications in organic synthesis.
  • The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
  • ResearchGate. (n.d.). Preparation of p-Bromoaniline.
  • ResearchGate. (2019). Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline?.
  • ChemicalBook. (n.d.). 4-Bromoaniline(106-40-1) 1H NMR spectrum.

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(4-Bromophenyl)isopropylamine hydrobromide solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (4-Bromophenyl)isopropylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a compound of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility characteristics is fundamental for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It details the physicochemical properties, safety and handling procedures, and established experimental protocols for solubility assessment. This document is intended to serve as a practical resource for scientists and researchers, enabling them to conduct accurate and safe solubility studies.

Introduction to this compound

(4-Bromophenyl)isopropylamine, also known as 4-bromo-α-methyl-phenethylamine, is an aromatic amine.[1] The hydrobromide salt is formed by the reaction of the free base with hydrobromic acid. The presence of the bromine atom on the phenyl ring and the isopropylamine side chain imparts specific physicochemical properties that influence its solubility.[1] Understanding these properties is crucial for predicting its behavior in various solvent systems.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C9H12NBr.HBr[2]

  • Molecular Weight: 295.01 g/mol [2]

Safety and Handling

This compound is a chemical that requires careful handling to ensure personnel safety. The following precautions are based on available Safety Data Sheets (SDS) for similar and related compounds.

General Handling Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]

  • Avoid contact with skin, eyes, and clothing.[3][4][5]

  • Wash hands thoroughly after handling.[3][5][6]

  • Do not eat, drink, or smoke when using this product.[3][4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate safety glasses with side-shields or chemical goggles.[4][5]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[3][4][5]

  • Store locked up.[3][5]

Principles of Solubility for Amine Hydrobromides

The solubility of this compound is governed by its ionic nature and the structure of the parent molecule. As a salt, it is generally more soluble in polar solvents than its free base counterpart.

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can solvate both the ammonium cation and the bromide anion through hydrogen bonding and ion-dipole interactions, leading to higher solubility. The solubility in water is expected to be significant due to the ionic nature of the hydrobromide salt.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate the cation well but are less effective at solvating the anion compared to protic solvents. Solubility is expected to be moderate to high.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the "like dissolves like" principle, the ionic hydrobromide salt is expected to have very low solubility in non-polar solvents.

The pH of the aqueous medium will also significantly impact solubility. In acidic solutions, the equilibrium will favor the protonated, more soluble form.

Experimental Determination of Solubility

Accurate solubility data is obtained through systematic experimental procedures. The following protocols outline the determination of both qualitative and quantitative solubility.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Protocol:

  • Add approximately 1-5 mg of this compound to a small vial.

  • Add 0.5 mL of the test solvent.

  • Vortex the mixture for 1-2 minutes at room temperature.

  • Visually inspect the solution for the presence of undissolved solid.

  • Categorize the solubility as:

    • Freely Soluble: No visible solid particles.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The majority of the solid remains undissolved.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining thermodynamic solubility.[7]

Protocol:

  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a scintillation vial or a flask with a stopper).

  • Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used to separate the solid from the liquid phase.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved solute using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the solubility in units of mg/mL or g/100mL.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess (4-Bromophenyl)isopropylamine HBr B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow to settle C->D E Centrifuge or Filter D->E F Withdraw supernatant E->F G Dilute sample F->G H Quantify concentration (UV-Vis or HPLC) G->H I Calculate Solubility (mg/mL or g/100mL) H->I

Caption: Workflow for quantitative solubility determination.

Solubility Data

While extensive public data on the solubility of this compound is limited, the following table provides an illustrative example of how solubility data should be presented. Researchers should generate their own data following the protocols outlined above.

SolventTemperature (°C)Solubility (mg/mL)Method
Water25Data to be determinedShake-Flask
Ethanol25Data to be determinedShake-Flask
Methanol25Data to be determinedShake-Flask
Dichloromethane25Data to be determinedShake-Flask
Toluene25Data to be determinedShake-Flask

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. This guide has provided a framework for understanding and determining its solubility profile. By following the detailed safety precautions and experimental protocols, researchers can obtain reliable and accurate solubility data, which is essential for advancing their scientific endeavors.

References

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Spectroscopic Blueprint of (4-Bromophenyl)isopropylamine Hydrobromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. (4-Bromophenyl)isopropylamine hydrobromide, a substituted arylalkylamine, represents a class of compounds with significant interest in medicinal chemistry. Its efficacy and safety are intrinsically linked to its exact molecular structure and purity. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the observed spectroscopic signatures.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents several key features that dictate its spectroscopic behavior: a para-substituted aromatic ring, an isopropyl group, and a secondary ammonium salt. The protonation of the amine nitrogen to form the hydrobromide salt significantly influences the electronic environment of the molecule, a change that is readily observable across different spectroscopic platforms.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons, and the ammonium protons.

Expected ¹H NMR Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic-H (ortho to Br)~7.6Doublet2H~8.5
Aromatic-H (ortho to N)~7.4Doublet2H~8.5
N⁺H₂Variable, broadSinglet2H-
Isopropyl-CH~3.7Septet1H~6.5
Isopropyl-CH₃~1.4Doublet6H~6.5

Causality Behind the Chemical Shifts and Multiplicities:

  • Aromatic Protons: The aromatic region is expected to show a classic AA'BB' system, which often simplifies to two distinct doublets for para-substituted rings. The protons ortho to the electron-withdrawing bromine atom are deshielded and appear further downfield compared to the protons ortho to the nitrogen.

  • Isopropyl Group: The methine proton (CH) is adjacent to the electron-withdrawing ammonium group, causing a significant downfield shift. It is split into a septet by the six equivalent protons of the two methyl groups (n+1 rule, where n=6)[1]. Conversely, the six methyl protons are split into a doublet by the single methine proton (n+1, where n=1)[1].

  • Ammonium Protons (N⁺H₂): The protons on the nitrogen are acidic and can undergo exchange with residual water or other exchangeable protons in the solvent. This often leads to a broad signal with a chemical shift that is highly dependent on concentration, temperature, and solvent. In a deuterated solvent like D₂O, this peak would disappear due to H-D exchange.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N⁺H₂ protons.

  • Instrument Setup: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Shim, Lock) transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Expected ¹³C NMR Data:

Carbon AssignmentChemical Shift (δ, ppm)
C-Br (ipso)~122
Aromatic-CH (ortho to Br)~132
Aromatic-CH (ortho to N)~129
C-N (ipso)~145
Isopropyl-CH~52
Isopropyl-CH₃~22

Rationale for Chemical Shift Assignments:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are in the typical range of 120-150 ppm. The carbon atom directly attached to the bromine (ipso-carbon) experiences an upfield shift due to the "heavy atom effect" of bromine, which is a larger diamagnetic shielding effect than would be predicted based on electronegativity alone[2]. The carbon attached to the nitrogen is deshielded and appears furthest downfield in the aromatic region.

  • Aliphatic Carbons: The methine carbon of the isopropyl group is directly bonded to the nitrogen, resulting in a downfield shift to around 52 ppm. The two methyl carbons are equivalent and appear in the aliphatic region at a more upfield position.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent) due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon. A longer acquisition time and more scans are typically required.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups. The IR spectrum of this compound will be dominated by the vibrations of the ammonium group and the substituted benzene ring.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensity
2400-2800N⁺-H stretchStrong, Broad
~1600N⁺-H bendMedium
~1590, ~1490C=C aromatic stretchMedium to Strong
~820C-H out-of-plane bend (para-substitution)Strong
~1100C-N stretchMedium
Below 600C-Br stretchMedium to Weak

Interpretation of Key Vibrational Modes:

  • N⁺-H Vibrations: The most characteristic feature of a secondary amine salt is the strong and very broad absorption band for the N⁺-H stretching vibration, which typically appears in the 2400-2800 cm⁻¹ region[3][4]. This broadness is a result of extensive hydrogen bonding in the solid state. The N⁺-H bending vibration is expected around 1600 cm⁻¹[5].

  • Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring appear as a pair of bands around 1590 and 1490 cm⁻¹. A strong absorption around 820 cm⁻¹ is indicative of para-disubstitution on a benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the spectrum.

  • Data Analysis: Identify the key absorption bands and compare them with expected values.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_sample Place Solid Sample on ATR Crystal background Collect Background Spectrum place_sample->background collect_sample Collect Sample Spectrum background->collect_sample identify_peaks Identify Key Absorption Bands collect_sample->identify_peaks compare Compare with Reference Data identify_peaks->compare Structural Confirmation Structural Confirmation compare->Structural Confirmation

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is invaluable for confirming the molecular weight and deducing structural features. For the hydrobromide salt, electrospray ionization (ESI) is a suitable technique, as it will typically show the protonated molecule (the cation) in the gas phase.

Expected Mass Spectrum Data (ESI+):

m/zIonComments
214/216[M+H]⁺Molecular ion peak corresponding to the protonated free base, (4-Bromophenyl)isopropylamine. The two peaks will be of approximately equal intensity due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
199/201[M+H - CH₃]⁺Loss of a methyl group via alpha-cleavage.
172/174[Br-C₆H₄-NH₂]⁺Loss of the isopropyl group.

Fragmentation Pathways:

The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom[6]. In the case of (4-Bromophenyl)isopropylamine, this would lead to the loss of a methyl radical, resulting in a stable iminium ion.

G M [C₉H₁₂BrN + H]⁺ m/z 214/216 F1 [C₈H₉BrN]⁺ m/z 199/201 M->F1 loss1 F2 [C₆H₆BrN]⁺ m/z 172/174 M->F2 loss2 loss1 - •CH₃ loss2 - C₃H₇

Caption: Predicted ESI-MS Fragmentation of (4-Bromophenyl)isopropylamine.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to aid ionization.

  • Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for bromine.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating picture of its molecular structure. The characteristic signals in each spectrum, from the doublet of doublets in the ¹H NMR to the broad N⁺-H stretch in the IR and the isotopic bromine pattern in the MS, all converge to confirm the identity and integrity of the compound. This multi-faceted spectroscopic approach is indispensable for ensuring the quality and consistency of such compounds in research and development.

References

  • Brissette, C., & Sandorfy, C. (1960). Hydrogen bonding in the amine hydrohalides: II. The infrared spectrum from 4000 to 2200 cm−1. Canadian Journal of Chemistry, 38(1), 34-44. [Link]

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides: III. Near-infrared spectra of aliphatic amine hydrohalides. Canadian Journal of Chemistry, 40(4), 615-621. [Link]

  • Chen, J. T. (1963). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 41(7), 1647-1653. [Link]

  • Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. [Link]

  • LibreTexts Chemistry. (2023). 24.10: Spectroscopy of Amines. [Link]

  • Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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An In-depth Technical Guide to the Discovery and History of (4-Bromophenyl)isopropylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (4-Bromophenyl)isopropylamine hydrobromide, a halogenated derivative of amphetamine commonly known as 4-bromoamphetamine (4-BA). We delve into the historical context of its emergence within the broader class of substituted amphetamines, detail its chemical synthesis, and elucidate its potent and complex pharmacological profile. The document explores the compound's primary mechanism of action as a powerful monoamine releasing agent, with a particular emphasis on its profound and long-lasting effects on the serotonergic system. Furthermore, this guide discusses the significant neurotoxicity associated with 4-bromoamphetamine, a characteristic that has largely defined its scientific interest and precluded any therapeutic development. Its history as a research chemical, its appearance as a designer drug, and its current legal status are also reviewed. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this archetypal serotonergic neurotoxin.

Introduction and Chemical Identity

(4-Bromophenyl)isopropylamine, systematically named 1-(4-bromophenyl)propan-2-amine, is a synthetic stimulant of the substituted amphetamine class.[1] It is structurally characterized by an amphetamine core with a bromine atom substituted at the para-position of the phenyl ring. For research and analytical purposes, it is typically prepared and handled as its hydrobromide or hydrochloride salt to improve stability and water solubility.

Identifier Value
IUPAC Name 1-(4-bromophenyl)propan-2-amine hydrobromide
Common Names 4-Bromoamphetamine HBr, p-Bromoamphetamine HBr, 4-BA HBr
CAS Number 58400-88-7 (for Hydrochloride salt)
Molecular Formula C₉H₁₂BrN · HBr
Molecular Weight 295.02 g/mol
Appearance Crystalline solid

This guide will focus on the hydrobromide salt, though much of the pharmacological literature refers to the free base or the more common hydrochloride salt. The biological effects are primarily attributed to the (4-Bromophenyl)isopropylamine cation.

Discovery and Historical Context

The specific discovery of 4-bromoamphetamine is not attributed to a single, celebrated event but rather emerged from the systematic exploration of halogenated amphetamines by medicinal chemists in the mid-20th century. Following the synthesis of amphetamine in 1887 by Lazăr Edeleanu, a vast number of derivatives were created to explore structure-activity relationships.[2] The introduction of halogen atoms onto the phenyl ring was a common strategy to modulate potency, duration of action, and metabolic stability.

The pioneering work on halogenated amphetamines was significantly advanced by researchers like R.W. Fuller and his colleagues in the 1970s. Their comparative studies on 4-chloro, 4-bromo, and 4-fluoroamphetamine were seminal in characterizing the profound and differential effects of para-halogenation on brain serotonin systems.[3] These investigations revealed that while all three compounds were potent serotonin depleting agents, 4-chloroamphetamine (PCA) and 4-bromoamphetamine (4-BA) were particularly long-lasting and neurotoxic, a finding that has defined their legacy.[1][4]

Unlike compounds such as DOB (2,5-dimethoxy-4-bromoamphetamine), which was famously synthesized and bioassayed by Alexander Shulgin in 1967, the simpler 4-bromoamphetamine does not have a prominent history in psychedelic research.[5] Instead, its story is one of a powerful research tool used to probe the mechanisms of serotonergic neurotoxicity and as a cautionary example in the landscape of designer drugs. It has been identified as an adulterant in illicit amphetamine tablets and is a controlled substance in many jurisdictions, including a temporary placement as a Schedule I drug in the United States in 2022 due to its neurotoxic profile and abuse potential.[1]

Chemical Synthesis

The synthesis of (4-Bromophenyl)isopropylamine is most commonly achieved via the reductive amination of the corresponding ketone, 1-(4-bromophenyl)propan-2-one (also known as 4-bromophenylacetone). This method is a cornerstone of amine synthesis due to its efficiency and the wide availability of reducing agents.

Synthesis Pathway Overview

The logical flow of the synthesis begins with a suitable brominated phenyl precursor and proceeds to build the three-carbon side chain, culminating in the formation of the primary amine.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amine Formation cluster_2 Step 3: Salt Formation A 4-Bromobenzaldehyde C 1-(4-Bromophenyl)-2-nitropropene A->C Henry Reaction (Base catalyst) B Nitroethane B->C D 1-(4-Bromophenyl)propan-2-one (4-Bromophenylacetone) C->D Reduction (e.g., Fe/HCl) F (4-Bromophenyl)isopropylamine (Free Base) D->F Reductive Amination (Reducing Agent) E Ammonia Source (e.g., NH4OAc) E->F H (4-Bromophenyl)isopropylamine HBr (Final Product) F->H Acid-Base Reaction (in aprotic solvent) G Hydrobromic Acid (HBr) G->H

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a representative synthesis via reductive amination. The choice of reagents reflects a balance between reaction efficiency and laboratory safety.

Prerequisite: Synthesis of 1-(4-bromophenyl)propan-2-one is a necessary first step, commonly achieved by the reduction of 1-(4-bromophenyl)-2-nitropropene, which itself is formed from the condensation of 4-bromobenzaldehyde and nitroethane.

Step 1: Imine Formation and Reduction

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-bromophenyl)propan-2-one (1 equivalent) and methanol as the solvent.

  • Amine Source: Add ammonium acetate (approx. 10-15 equivalents) to the flask. Ammonium acetate serves as both the ammonia source and a buffer for the reaction.

    • Causality Insight: A large excess of the ammonia source is used to drive the equilibrium towards the formation of the intermediate imine. The weakly acidic nature of the ammonium salt catalyzes the dehydration of the hemiaminal intermediate to the imine.

  • Reducing Agent: Carefully add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5-2.0 equivalents) portion-wise to the stirring mixture.

    • Causality Insight: Sodium cyanoborohydride is the reducing agent of choice for many reductive aminations because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine intermediate. This selectivity prevents the formation of the corresponding alcohol as a byproduct and allows for a one-pot procedure.[6]

  • Reaction Conditions: Heat the mixture to a gentle reflux (approx. 60-65 °C) and maintain for several hours (typically 12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup (Quench and Extraction):

    • Cool the reaction mixture to room temperature.

    • Carefully add dilute hydrochloric acid (e.g., 2M HCl) to quench the excess reducing agent and to protonate the product amine.

    • Remove the methanol under reduced pressure.

    • Wash the remaining aqueous solution with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone and other non-basic impurities.

    • Make the aqueous layer strongly basic (pH > 12) by the slow addition of concentrated sodium hydroxide solution. This deprotonates the amine salt, liberating the free base.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Bromophenyl)isopropylamine free base, typically as an oil.

Step 2: Hydrobromide Salt Formation

  • Dissolution: Dissolve the crude free base oil in a minimal amount of a dry, aprotic solvent such as anhydrous diethyl ether or isopropanol.

  • Precipitation: While stirring, slowly add a solution of hydrobromic acid (HBr) in a compatible solvent (e.g., HBr in acetic acid or gaseous HBr) dropwise. The hydrobromide salt will precipitate out of the solution.

    • Causality Insight: The amine is basic and the HBr is a strong acid. The resulting acid-base reaction forms an ionic salt which is typically much less soluble in nonpolar organic solvents than the free base, causing it to precipitate.

  • Isolation and Purification:

    • Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold, anhydrous diethyl ether to remove any residual impurities.

    • Dry the resulting crystalline solid under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Pharmacology and Mechanism of Action

4-Bromoamphetamine is a potent and non-selective monoamine releasing agent, affecting serotonin (5-HT), dopamine (DA), and norepinephrine (NE) systems.[1] However, its most defining characteristic is its profound and preferential activity at the serotonin transporter (SERT).

Monoamine Release

Like other amphetamines, 4-BA is a substrate for monoamine transporters (SERT, DAT, NET). It is transported into the presynaptic neuron where it disrupts the vesicular storage of neurotransmitters and reverses the direction of the transporters, causing a massive, non-vesicular efflux of serotonin, dopamine, and norepinephrine into the synaptic cleft.[2] This flood of neurotransmitters is responsible for the compound's acute stimulant effects.

Serotonergic Neurotoxicity

The primary reason for the scientific interest in 4-BA is its potent and long-lasting neurotoxic effect on serotonin neurons.[3] Administration of 4-BA leads to a persistent depletion of serotonin, its metabolite 5-hydroxyindoleacetic acid (5-HIAA), and the rate-limiting enzyme for serotonin synthesis, tryptophan hydroxylase.[4] This is not merely a temporary depletion but is associated with the actual degeneration of serotonergic nerve terminals.[4][7]

The precise mechanism of this neurotoxicity is complex but is understood to be initiated by the drug's interaction with the serotonin transporter (SERT).

Neurotoxicity_Pathway cluster_0 Presynaptic Serotonin Neuron cluster_1 Synaptic Vesicle SERT SERT (Serotonin Transporter) Efflux Massive 5-HT Efflux (Reversal of SERT) SERT->Efflux Reverses transport VMAT2 VMAT2 Vesicle_5HT Serotonin (5-HT) Mito Mitochondrion ROS Oxidative Stress (Reactive Oxygen Species) Mito->ROS Dysfunction MAO MAO PBA 4-Bromoamphetamine (4-BA) PBA->SERT Substrate for uptake PBA->VMAT2 Disrupts storage PBA->Mito Direct impairment? Efflux->ROS Metabolism by MAO & Auto-oxidation Damage Axon Terminal Degeneration ROS->Damage Lipid peroxidation, Protein damage

Caption: Proposed mechanism of 4-Bromoamphetamine-induced serotonergic neurotoxicity.

Mechanistic Steps:

  • Uptake: 4-BA is actively transported into the serotonin neuron via SERT. This step is critical; blocking SERT with a selective serotonin reuptake inhibitor (SSRI) like fluoxetine can prevent the neurotoxic effects.[8][9]

  • Transporter Reversal & Vesicular Disruption: Inside the neuron, 4-BA leads to the collapse of the vesicular pH gradient, causing 5-HT to leak from vesicles into the cytoplasm. Simultaneously, it induces the reversal of SERT, pumping cytoplasmic 5-HT out into the synapse.

  • Oxidative Stress: The resulting high concentration of cytoplasmic serotonin is a key trigger for toxicity. It can be metabolized by monoamine oxidase (MAO), producing hydrogen peroxide. Both serotonin and dopamine can also auto-oxidize, generating reactive oxygen species (ROS) such as superoxide radicals.[2]

  • Mitochondrial Dysfunction: This surge in oxidative stress damages mitochondria, impairing cellular respiration and leading to further ROS production, creating a vicious cycle.

  • Excitotoxicity and Apoptosis: The downstream consequences include excitotoxicity and the activation of apoptotic (programmed cell death) pathways, ultimately leading to the degeneration of the fine axon terminals of the serotonin neuron.[7]

Legal Status and Conclusion

Due to its high potential for abuse and significant neurotoxicity, (4-Bromophenyl)isopropylamine and its salts are classified as illegal controlled substances in many countries worldwide. It has no accepted medical use and its presence is primarily limited to forensic contexts and academic research into the mechanisms of neurotoxicity.

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Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (4-Bromophenyl)isopropylamine, more commonly known as 4-bromoamphetamine (4-BA), and its structurally related analogs. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the chemical synthesis, pharmacological properties, structure-activity relationships (SAR), and mechanisms of action of this class of compounds. Particular emphasis is placed on the profound neurotoxic effects associated with many para-substituted amphetamines, alongside an exploration of analogs with altered pharmacological profiles. This guide synthesizes technical data with practical, field-proven insights, including detailed experimental protocols and data visualization to facilitate a deeper understanding of these psychoactive substances.

Introduction: The Landscape of Substituted Amphetamines

The amphetamine scaffold has been a fertile ground for medicinal chemistry exploration for over a century, yielding a wide array of compounds with diverse pharmacological activities. (4-Bromophenyl)isopropylamine, or 4-bromoamphetamine, is a synthetically derived amphetamine characterized by a bromine atom at the para position of the phenyl ring.[1] This substitution significantly alters its pharmacological profile compared to the parent amphetamine molecule, most notably by imparting potent serotonergic activity alongside its inherent dopaminergic and noradrenergic effects.[2]

While initially investigated for their potential therapeutic applications, many para-halogenated amphetamines, including 4-bromoamphetamine, have been shown to exhibit significant neurotoxicity, particularly towards serotonin-producing neurons.[2][3] This has largely curtailed their clinical development but has made them important tools for neuroscientists studying the mechanisms of serotonergic neurodegeneration. Furthermore, the clandestine synthesis of these and other substituted amphetamines as "designer drugs" necessitates a thorough understanding of their properties for forensic and toxicological purposes.

This guide will delve into the core scientific principles governing the synthesis, action, and analysis of (4-Bromophenyl)isopropylamine and its key analogs, providing a robust resource for the scientific community.

Chemical Identity and Physicochemical Properties

(4-Bromophenyl)isopropylamine is typically handled in its hydrobromide or hydrochloride salt form to improve its stability and solubility.

Property(4-Bromophenyl)isopropylamine(4-Bromophenyl)isopropylamine HBr
IUPAC Name 1-(4-bromophenyl)propan-2-amine1-(4-bromophenyl)propan-2-amine;hydrobromide
Synonyms 4-Bromoamphetamine (4-BA), para-bromoamphetamine (PBA)
CAS Number 18455-37-31609396-26-0
Molecular Formula C₉H₁₂BrNC₉H₁₃Br₂N
Molecular Weight 214.10 g/mol 295.01 g/mol
Appearance Crystalline solidCrystalline solid

Synthesis and Characterization

The synthesis of (4-Bromophenyl)isopropylamine and its analogs can be achieved through various established organic chemistry routes. The most common approaches involve the reductive amination of a corresponding phenylacetone precursor.

Synthesis of (4-Bromophenyl)isopropylamine

A prevalent method for the synthesis of primary amines from ketones is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[4]

Experimental Protocol: Leuckart Reaction for 1-(4-bromophenyl)propan-2-amine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(4-bromophenyl)propan-2-one (1 equivalent) and ammonium formate (excess, e.g., 5-10 equivalents).

  • Heating: Heat the reaction mixture to 160-185°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling, the intermediate N-formyl-4-bromoamphetamine is hydrolyzed by adding a strong acid, such as hydrochloric acid, and refluxing the mixture for several hours.

  • Work-up: The acidic solution is cooled and then basified with a strong base (e.g., NaOH) to a pH > 12. The liberated free amine is then extracted with a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 4-bromoamphetamine base.

  • Salt Formation: For the hydrobromide salt, the free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrobromic acid until precipitation is complete. The resulting salt is collected by filtration, washed with a cold solvent, and dried.

DOT Visualization of the Leuckart Reaction

Leuckart_Reaction 4-Bromophenylacetone 4-Bromophenylacetone N-formyl-4-bromoamphetamine N-formyl-4-bromoamphetamine 4-Bromophenylacetone->N-formyl-4-bromoamphetamine Heat Ammonium Formate Ammonium Formate Ammonium Formate->N-formyl-4-bromoamphetamine Acid Hydrolysis Acid Hydrolysis N-formyl-4-bromoamphetamine->Acid Hydrolysis 4-Bromoamphetamine 4-Bromoamphetamine Acid Hydrolysis->4-Bromoamphetamine

Caption: Leuckart reaction pathway for 4-bromoamphetamine synthesis.

Synthesis of Key Analogs

DOB, a potent hallucinogen, is synthesized from 2,5-dimethoxybenzaldehyde.

Experimental Protocol: Synthesis of DOB

  • Bromination of 2,5-dimethoxybenzaldehyde: Dissolve 2,5-dimethoxybenzaldehyde in glacial acetic acid. Add a solution of bromine in glacial acetic acid and stir at room temperature. The product, 4-bromo-2,5-dimethoxybenzaldehyde, precipitates and can be purified by recrystallization.[5]

  • Henry Reaction: The resulting aldehyde is then reacted with nitroethane in the presence of a base (e.g., ammonium acetate) to form the corresponding nitrostyrene.

  • Reduction: The nitrostyrene is reduced to the primary amine using a strong reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

  • Work-up and Salt Formation: The reaction is carefully quenched, followed by an acidic work-up and basification to liberate the free amine. The final product is then precipitated as a salt (e.g., hydrochloride or hydrobromide).

PBMA, the N-methylated analog of 4-bromoamphetamine, is typically synthesized via reductive amination of 4-bromophenylacetone with methylamine.[1]

Experimental Protocol: Reductive Amination for PBMA

  • Imine Formation: 1-(4-bromophenyl)propan-2-one is reacted with methylamine (often as a solution in a solvent like methanol) to form the intermediate imine.

  • Reduction: The imine is then reduced in situ with a reducing agent such as sodium borohydride (NaBH₄).[6]

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified in a similar manner to 4-bromoamphetamine.

Analytical Characterization

A combination of analytical techniques is employed for the unambiguous identification and characterization of these compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone for the identification of substituted amphetamines. The electron ionization (EI) mass spectra of bromoamphetamine analogs often show a characteristic fragment ion at m/z 44, corresponding to the cleavage of the alpha-carbon bond.[7] However, regioisomers can be difficult to distinguish by EI-MS alone, and tandem mass spectrometry (MS/MS) may be required for definitive identification.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information. The aromatic region of the ¹H NMR spectrum is particularly useful for confirming the substitution pattern on the phenyl ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the functional groups present in the molecule. Characteristic absorption bands for the amine group (N-H stretching and bending) and the aromatic ring are typically observed.[8]

Pharmacology and Mechanism of Action

The primary mechanism of action of 4-bromoamphetamine is the release of monoamine neurotransmitters, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE), from presynaptic nerve terminals. It also acts as a reuptake inhibitor at the transporters for these neurotransmitters (SERT, DAT, and NET, respectively).[2]

Monoamine Transporter Interactions

The para-halogenation of amphetamine significantly increases its potency at the serotonin transporter.[9]

CompoundSERT IC₅₀ (µM)DAT IC₅₀ (µM)NET IC₅₀ (µM)Reference
Amphetamine541.60.14[10]
4-Fluoroamphetamine1.22.00.08[10]
4-Chloroamphetamine0.56.60.43[10]
4-Bromoamphetamine Data not available in the same comparative study, but expected to have high SERT affinity.

Note: Direct comparative IC₅₀ values for 4-bromoamphetamine were not available in the cited source, but its pharmacology is known to be similar to 4-chloroamphetamine with potent serotonergic effects.

DOT Visualization of Monoamine Transporter Interaction

Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft 4-BA 4-Bromoamphetamine SERT SERT 4-BA->SERT Inhibits Reuptake & Promotes Efflux DAT DAT 4-BA->DAT Inhibits Reuptake & Promotes Efflux NET NET 4-BA->NET Inhibits Reuptake & Promotes Efflux Increased 5-HT, DA, NE Increased 5-HT, DA, NE SERT->Increased 5-HT, DA, NE DAT->Increased 5-HT, DA, NE NET->Increased 5-HT, DA, NE VMAT2 VMAT2 Serotonin 5-HT Serotonin->VMAT2 Dopamine DA Dopamine->VMAT2 Norepinephrine NE Norepinephrine->VMAT2

Caption: Mechanism of 4-bromoamphetamine at monoamine transporters.

Analogs with Altered Receptor Profiles
  • DOB (Brolamfetamine): Unlike 4-bromoamphetamine, DOB is a potent partial agonist at serotonin 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C receptors, which is responsible for its powerful and long-lasting psychedelic effects.[5] It has a much lower affinity for the monoamine transporters.

  • 6-Bromo-2-aminotetralin (6-BAT): This rigid analog of 4-bromoamphetamine is a serotonin-releasing agent that is reported to be non-neurotoxic.[2] This suggests that the neurotoxic effects of 4-bromoamphetamine may be related to its specific metabolism or interaction with cellular components that are avoided by the constrained structure of 6-BAT.

Neurotoxicity: Mechanisms and Consequences

The most significant concern with 4-bromoamphetamine and related para-halogenated amphetamines is their neurotoxicity, which is primarily directed at serotonergic neurons.[3] This is a multi-faceted process involving oxidative stress, mitochondrial dysfunction, and excitotoxicity.

Key Mechanisms of Neurotoxicity:

  • Oxidative Stress: The metabolism of amphetamines, particularly in the presence of high concentrations of dopamine and serotonin, leads to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5] These highly reactive molecules can damage cellular components, including lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Amphetamines can impair mitochondrial function, leading to a decrease in ATP production and an increase in ROS generation.[1] This creates a vicious cycle of oxidative stress and energy depletion.

  • Excitotoxicity: Amphetamines can enhance the release of the excitatory neurotransmitter glutamate. Excessive glutamate receptor activation, particularly of the NMDA receptor, leads to an influx of calcium ions, which can trigger a cascade of neurotoxic events, including the activation of proteases and the further generation of free radicals.[11]

  • ERK Signaling: The extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in neuroplasticity. However, the aberrant and sustained activation of ERK signaling by psychostimulants, driven by both dopamine D1 and glutamate NMDA receptor stimulation, is implicated in the long-term neuroadaptive changes that can contribute to neurotoxicity.[12]

DOT Visualization of Neurotoxicity Pathways

Neurotoxicity_Pathway 4-BA 4-Bromoamphetamine Monoamine_Release ↑↑ 5-HT & DA Release 4-BA->Monoamine_Release Glutamate_Release ↑ Glutamate Release 4-BA->Glutamate_Release Mitochondrial_Dysfunction Mitochondrial Dysfunction 4-BA->Mitochondrial_Dysfunction ERK_Activation Aberrant ERK Activation 4-BA->ERK_Activation via D1R/NMDAR Oxidative_Stress Oxidative Stress (ROS/RNS) Monoamine_Release->Oxidative_Stress NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Neuronal_Damage Serotonergic Axon Terminal Damage Oxidative_Stress->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Activation->Ca_Influx Ca_Influx->Oxidative_Stress Ca_Influx->Mitochondrial_Dysfunction ERK_Activation->Neuronal_Damage

Caption: Key pathways in 4-bromoamphetamine-induced neurotoxicity.

Conclusion and Future Directions

(4-Bromophenyl)isopropylamine and its analogs represent a fascinating and complex class of psychoactive compounds. While their inherent neurotoxicity has precluded their therapeutic use, they remain invaluable as research tools for dissecting the molecular mechanisms of monoamine release, transporter function, and serotonergic neurodegeneration. The stark contrast in the pharmacological profiles of analogs such as the potent 5-HT₂ₐ agonist DOB and the non-neurotoxic releasing agent 6-BAT highlights the profound impact of subtle structural modifications.

Future research in this area will likely focus on a deeper understanding of the structure-toxicity relationships to design safer serotonergic agents. Furthermore, continued investigation into the signaling pathways dysregulated by these compounds will provide crucial insights into the long-term consequences of psychostimulant use and may reveal novel targets for therapeutic intervention in a variety of neurological and psychiatric disorders. This guide serves as a foundational resource for researchers embarking on or continuing their exploration of this important class of neuroactive molecules.

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Unveiling the Enigma: A Technical Guide to Potential Research Areas for (4-Bromophenyl)isopropylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Bromophenyl)isopropylamine hydrobromide represents a structurally intriguing yet scientifically uncharted molecule within the broader class of phenethylamine compounds. As a para-halogenated analog of amphetamine, it is positioned at the intersection of well-documented pharmacological activity and unexplored chemical space. The substitution of a bromine atom at the fourth position of the phenyl ring is predicted to significantly modulate its interaction with key monoamine transporters and potentially introduce unique toxicological properties, drawing parallels to its chlorinated and fluorinated counterparts. This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate the analytical, pharmacological, and toxicological profile of this compound. By leveraging established protocols and insights from related halogenated amphetamines, this document outlines a series of validated experimental workflows designed to elucidate the compound's mechanism of action, receptor affinity, metabolic fate, and safety profile. The proposed research herein aims to transform this compound from a chemical novelty into a well-characterized pharmacological tool, thereby contributing to a deeper understanding of structure-activity relationships within this important class of psychoactive substances.

Introduction: The Rationale for Investigation

The clandestine synthesis of novel psychoactive substances (NPS) frequently involves the halogenation of existing amphetamine-type stimulants. This chemical modification not only serves to circumvent existing legal frameworks but also results in compounds with altered pharmacological and toxicological profiles.[1][2][3] While the effects of para-chlorination and para-fluorination on amphetamines have been explored, revealing increased serotonergic activity and heightened toxicity, the bromo-analog remains largely uncharacterized.[1][2][4][5]

(4-Bromophenyl)isopropylamine, as a hydrobromide salt, is a stable, crystalline solid, making it amenable to standard laboratory procedures. Its structural similarity to known monoamine transporter ligands suggests a high probability of interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2][3] The primary impetus for this research guide is the critical need to proactively characterize such compounds to understand their potential for therapeutic development or, conversely, their public health risks.

This guide is structured to provide a logical progression of research, from fundamental analytical characterization to in-depth pharmacological and toxicological assessment. Each section presents not just the "what" and "how," but also the "why," grounding each proposed experiment in established scientific principles and the known properties of related compounds.

Foundational Research: Analytical and Chemical Characterization

A comprehensive understanding of any novel compound begins with a robust analytical profile. This foundational data ensures the identity, purity, and stability of the research material, which is paramount for the reproducibility of all subsequent biological assays.

Structural Elucidation and Purity Assessment

The initial step is to unequivocally confirm the structure of this compound and determine its purity. A combination of chromatographic and spectroscopic techniques is essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and fragmentation pattern of the freebase form of the compound.

    • Sample Preparation: Dissolve the hydrobromide salt in a suitable solvent (e.g., methanol) and neutralize with a weak base (e.g., sodium bicarbonate solution) to form the freebase. Extract the freebase into an organic solvent (e.g., ethyl acetate).

    • GC Conditions: Employ a non-polar capillary column (e.g., DB-5ms) with a temperature gradient suitable for amphetamine-like substances.

    • MS Conditions: Use electron ionization (EI) at 70 eV to generate a reproducible fragmentation spectrum for library matching and structural confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Ideal for the analysis of the salt form and for high-throughput screening.

    • LC Conditions: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid to ensure good peak shape.[6][7][8]

    • MS/MS Conditions: Employ electrospray ionization (ESI) in positive ion mode. Perform precursor ion scans to identify the molecular ion and product ion scans to determine characteristic fragments for quantitative analysis using multiple reaction monitoring (MRM).[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation.

    • ¹H NMR: Will reveal the number of different types of protons and their connectivity.

    • ¹³C NMR: Will show the number of different types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC): Will establish the complete bonding framework of the molecule.

G

Caption: Analytical workflow for structural confirmation.

Pharmacological Profiling: Uncovering the Mechanism of Action

Based on the pharmacology of its structural analogs, (4-Bromophenyl)isopropylamine is predicted to be a monoamine transporter ligand. The key research questions are its relative affinity for DAT, NET, and SERT, and whether it acts as a substrate (releaser) or an inhibitor (blocker) at these transporters. Para-halogenation is known to increase affinity for the serotonin transporter, a property that can lead to distinct psychoactive effects and increased neurotoxicity.[2][3]

Monoamine Transporter Interaction
  • In Vitro Transporter Affinity Assays: These assays will determine the binding affinity (Ki) of the compound for each of the three monoamine transporters.

    • Methodology: Radioligand binding assays using cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.[9][10][11]

      • Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize cells and isolate the membrane fraction by centrifugation.

      • Binding Assay: Incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of (4-Bromophenyl)isopropylamine.

      • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

      • Data Analysis: Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

  • In Vitro Transporter Function Assays: These assays will determine whether the compound inhibits transporter function or induces neurotransmitter release.

    • Methodology: Synaptosome uptake inhibition assays.[10][12][13]

      • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

      • Uptake Assay: Pre-incubate synaptosomes with varying concentrations of (4-Bromophenyl)isopropylamine, then add a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

      • Termination and Detection: Terminate the uptake by rapid filtration and measure the radioactivity accumulated in the synaptosomes.

      • Data Analysis: Determine the IC50 for uptake inhibition.

Predicted Outcome Rationale based on Analogs Reference
High affinity for SERTpara-Halogenation increases SERT affinity.[2][3]
Moderate affinity for DAT and NETCommon profile for amphetamine-like stimulants.[2]
Potent inhibitor of monoamine uptakeThe primary mechanism of action for amphetamines.[10]

G

Caption: Workflow for in vitro pharmacological profiling.
In Vivo Behavioral Assessment

Animal models are crucial for understanding the integrated physiological and behavioral effects of the compound.

  • Locomotor Activity: To assess stimulant effects.

    • Methodology: Monitor the locomotor activity of rodents (rats or mice) in an open-field arena after administration of (4-Bromophenyl)isopropylamine at various doses.[4][14]

  • Drug Discrimination: To compare the subjective effects to known drugs.

    • Methodology: Train animals to discriminate between saline and a known stimulant (e.g., d-amphetamine or MDMA). Then test the ability of (4-Bromophenyl)isopropylamine to substitute for the training drug.

  • Elevated Plus Maze: To evaluate potential anxiogenic or anxiolytic effects.

    • Methodology: Assess the time spent in the open and closed arms of the maze after drug administration.[14]

Toxicology Assessment: Prioritizing Safety

A critical aspect of characterizing any NPS is a thorough toxicological evaluation. Studies on para-halogenated amphetamines have consistently shown increased toxicity compared to the parent compound, particularly neurotoxicity and mitochondrial toxicity.[1][2][4][5]

In Vitro Cytotoxicity
  • Hepatocellular and Neuronal Toxicity: To determine the compound's potential to damage liver and brain cells.

    • Methodology: MTT assay in HepG2 (human liver cancer) and SH-SY5Y (human neuroblastoma) cell lines.[15][16][17]

      • Cell Culture: Seed cells in 96-well plates and allow them to adhere.

      • Treatment: Expose the cells to a range of concentrations of (4-Bromophenyl)isopropylamine for 24-48 hours.

      • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

      • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm.

      • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 for cytotoxicity.

Mitochondrial Toxicity

Given the strong evidence that para-halogenated amphetamines induce mitochondrial dysfunction, this is a key area of investigation.[1][2][4][5]

  • Mitochondrial Membrane Potential (ΔΨm) Assay: A key indicator of mitochondrial health.

    • Methodology: JC-1 assay.[18][19][20][21]

      • Cell Staining: Treat cells (e.g., SH-SY5Y) with the compound, then stain with JC-1 dye.

      • Detection: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that fluoresce green. Measure the fluorescence using a plate reader or flow cytometer.

      • Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • ATP Production Assay: To measure the impact on cellular energy production.

    • Methodology: Luciferase-based ATP assay.[22][23][24][25]

      • Treatment and Lysis: Treat cells with the compound, then lyse the cells to release ATP.

      • Detection: Add a reagent containing luciferase and luciferin. The amount of light produced is proportional to the amount of ATP.

      • Analysis: Compare ATP levels in treated versus untreated cells.

  • Reactive Oxygen Species (ROS) Production Assay: To assess oxidative stress.

    • Methodology: DCFDA assay.[1][3][5][26][27]

      • Cell Loading: Load cells with DCFDA, which is non-fluorescent.

      • Treatment: Treat cells with the compound.

      • Detection: In the presence of ROS, DCFDA is oxidized to the highly fluorescent DCF. Measure the fluorescence intensity.

      • Analysis: An increase in fluorescence indicates increased ROS production.

G

Caption: Proposed workflow for assessing mitochondrial toxicity.

Conclusion and Future Directions

The systematic investigation of this compound, as outlined in this guide, will provide a comprehensive understanding of its chemical, pharmacological, and toxicological properties. This knowledge is essential for informed decision-making in the fields of medicinal chemistry, pharmacology, and public health. The data generated will not only characterize this specific molecule but also contribute to a broader understanding of the structure-activity and structure-toxicity relationships of halogenated phenethylamines. Future research could extend to metabolic profiling to identify active metabolites, and more advanced in vivo studies to explore its potential for abuse and long-term neurotoxic effects. By following the rigorous, validated protocols presented here, the scientific community can effectively demystify this novel compound and place it appropriately within the landscape of psychoactive substances.

References

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  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. PubMed Central. Available at: [Link]

  • Gassner, A.-L., et al. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. PubMed. Available at: [Link]

  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. ResearchGate. Available at: [Link]

  • MitoProbe™ JC-1 Assay staining protocol for flow cytometry. ResearchGate. Available at: [Link]

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  • Drew, B., & Leeuwenburgh, C. (2003). Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for (4-Bromophenyl)isopropylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for human or veterinary use.

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of (4-Bromophenyl)isopropylamine Hydrobromide. This compound, a substituted amphetamine analog, is of significant interest in neuropharmacological research. The protocols detailed herein are designed to ensure scientific integrity and reproducibility. This guide explains the rationale behind experimental choices, provides self-validating system checks within the protocols, and is grounded in authoritative scientific literature.

Introduction

(4-Bromophenyl)isopropylamine, also known as 4-Bromo-N-isopropylamphetamine, is a halogenated analog of amphetamine. The introduction of a bromine atom at the para position of the phenyl ring significantly modifies its electronic properties, which can influence its interaction with biological targets such as monoamine transporters.[1] As a research chemical, it serves as a valuable tool for studying the structure-activity relationships of psychoactive stimulants and for investigating the mechanisms of action of drugs targeting the central nervous system.[1] This guide provides detailed experimental protocols for its synthesis via reductive amination, its purification, and its analytical characterization.

Synthesis of (4-Bromophenyl)isopropylamine: A Reductive Amination Approach

The synthesis of (4-Bromophenyl)isopropylamine is most effectively achieved through the reductive amination of 4-bromophenylacetone with isopropylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the corresponding amine.[2]

Reaction Scheme

G cluster_0 Reductive Amination 4-Bromophenylacetone 4-Bromophenylacetone Imine_Intermediate Imine Intermediate 4-Bromophenylacetone->Imine_Intermediate + Isopropylamine - H2O Isopropylamine Isopropylamine Final_Product (4-Bromophenyl)isopropylamine (Free Base) Imine_Intermediate->Final_Product + [H] Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Final_Product

Caption: Reductive amination of 4-bromophenylacetone.

Experimental Protocol: Synthesis

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
4-BromophenylacetoneC₉H₉BrO213.0710.0 gStarting material
IsopropylamineC₃H₉N59.118.3 g (11.9 mL)Reagent
Sodium cyanoborohydrideNaBH₃CN62.844.4 gReducing agent
Methanol (anhydrous)CH₄O32.04150 mLSolvent
Glacial Acetic AcidC₂H₄O₂60.05~2 mLCatalyst
Diethyl ether(C₂H₅)₂O74.12As neededExtraction solvent
Sodium hydroxide (NaOH)NaOH39.99As neededFor basification
Saturated NaCl solutionNaCl(aq)-As neededFor washing
Anhydrous magnesium sulfateMgSO₄120.37As neededDrying agent

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-bromophenylacetone in 100 mL of anhydrous methanol.

  • Addition of Amine: To the stirred solution, add 8.3 g (11.9 mL) of isopropylamine.

  • Acid Catalyst: Add a few drops of glacial acetic acid to catalyze the imine formation. The pH should be slightly acidic (around 5-6).

  • Addition of Reducing Agent: Slowly add 4.4 g of sodium cyanoborohydride in small portions. The addition should be controlled to manage any potential effervescence.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.[1]

  • Work-up:

    • Carefully add 1 M HCl to the reaction mixture to quench any remaining reducing agent until the effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add 100 mL of water to the residue and basify the solution to a pH of >12 with a 2 M NaOH solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with a saturated NaCl solution (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude (4-Bromophenyl)isopropylamine free base as an oil.

Purification and Salt Formation

The crude free base is purified by acid-base extraction, and the final product is isolated as the hydrobromide salt for better stability and handling.[3]

Workflow for Purification and Salt Formation

G cluster_1 Purification and Salt Formation Crude_Base Crude Free Base in Diethyl Ether Acid_Extraction Acid Extraction (1 M HCl) Crude_Base->Acid_Extraction Aqueous_Layer Aqueous Layer (Amine Hydrochloride) Acid_Extraction->Aqueous_Layer Basification Basification (NaOH to pH >12) Aqueous_Layer->Basification Pure_Base Pure Free Base (Oil) Basification->Pure_Base Salt_Formation Salt Formation (HBr in Isopropanol) Pure_Base->Salt_Formation Final_Salt (4-Bromophenyl)isopropylamine HBr (Crystalline Solid) Salt_Formation->Final_Salt

Caption: Purification and hydrobromide salt formation workflow.

Experimental Protocol: Purification and Salt Formation

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Crude free baseC₉H₁₂BrN214.10From synthesisStarting material
1 M Hydrochloric acidHCl(aq)-As neededFor extraction
2 M Sodium hydroxideNaOH(aq)-As neededFor basification
Diethyl ether(C₂H₅)₂O74.12As neededExtraction solvent
48% Hydrobromic acidHBr(aq)80.91As neededFor salt formation
Isopropanol (anhydrous)C₃H₈O60.10As neededSolvent
Acetone (anhydrous)C₃H₆O58.08As neededFor washing

Procedure:

  • Acid-Base Extraction:

    • Dissolve the crude free base in 100 mL of diethyl ether.

    • Extract the ether solution with 1 M HCl (3 x 30 mL). The amine will move to the aqueous layer as its hydrochloride salt.

    • Combine the acidic aqueous layers and wash with diethyl ether (2 x 30 mL) to remove any non-basic impurities.

    • Basify the aqueous layer to pH >12 with 2 M NaOH. The free base will separate as an oil.

    • Extract the free base with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the purified free base.

  • Hydrobromide Salt Formation:

    • Dissolve the purified free base in a minimal amount of anhydrous isopropanol.

    • Slowly add a stoichiometric amount of 48% hydrobromic acid dropwise while stirring.

    • The hydrobromide salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.[4]

    • Collect the solid by vacuum filtration.

    • Wash the crystals with a small amount of cold, anhydrous acetone to remove any residual impurities.[3]

    • Dry the product under vacuum to obtain this compound as a white crystalline solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen, the methyl protons of the isopropyl group, and the methylene protons. The aromatic protons should appear as two doublets in the range of δ 7.0-7.5 ppm. The methine and methylene protons will be in the aliphatic region (δ 2.5-3.5 ppm), and the methyl protons will be further upfield (δ 1.0-1.5 ppm).

  • ¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons (with the carbon attached to the bromine being significantly shifted), and the aliphatic carbons of the isopropyl and ethylamine backbone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of the compound. For enhanced volatility and chromatographic performance, derivatization with an agent like heptafluorobutyric anhydride (HFBA) is recommended.[5][6]

GC-MS Parameters (Example):

ParameterValue
ColumnRxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film)[7]
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min
MS IonizationElectron Impact (EI), 70 eV
Mass Range40-550 amu

The mass spectrum of the derivatized compound will show a characteristic fragmentation pattern, including the molecular ion peak, which can be used to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for determining the purity of the final product. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is typically suitable for the analysis of aromatic amines.[1][8]

HPLC Parameters (Example):

ParameterValue
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C

Purity is determined by the area percentage of the main peak.

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions. While specific toxicity data is not available, compounds of this class may be harmful if swallowed, inhaled, or absorbed through the skin. They can also cause skin and eye irritation.

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves, a laboratory coat, and safety glasses with side shields.

  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Handling:

  • Avoid creating dust.

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

First Aid:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

References

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]

  • Cho, A. K., Lindeke, B., & Hodshon, B. J. (1973). Deuterium substituted amphetamine as an internal standard in a gas chromatographic/mass spectrometric (GC/MS) assay for amphetamine. Analytical Chemistry, 45(3), 570-574.
  • Lin, D. L., Yin, R. M., & Liu, R. H. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Hair Sections. Journal of Food and Drug Analysis, 13(3), 14.
  • Soine, W. H., et al. (1994). GC-MS Analysis of Methamphetamine Impurities: Reactivity of (+)-or (-)-Chloroephedrine and cis- or trans- 1,2- Dimethyl-3-phenyl. Journal of Analytical Toxicology, 18(5), 284-288.
  • Scribd. (n.d.). Home Purification Methods for Amphetamine. Retrieved from [Link]

  • Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Lin, D. L., Yin, R. M., & Liu, R. H. (2005). Gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxy-amphetamine and 3,4-methylenedioxymethamphetamine in human hair and hair sections. Journal of Food and Drug Analysis, 13(3).
  • Supporting Information for a relevant chemical synthesis paper.
  • De Kimpe, N., & Stevens, C. (1993). N-Dealkylation of Amines. Chemical Reviews, 93(4), 1505-1528.
  • SWGDrug. (2005). Amphetamine. Retrieved from a relevant forensic chemistry source.
  • Chemistry LibreTexts. (2019). Preparation of Amines. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Retrieved from [Link]

  • A method for the analysis of primary aromatic amines by SPE-UPLC-MS. (This is a placeholder for a specific analytical chemistry paper).
  • Coles, S. J., et al. (2015). The hydrochloride and hydrobromide salt forms of (S)-amphetamine. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 10), 844-849.
  • Chemguide. (n.d.). Making Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Improved method of making amphetamine free base.
  • Google Patents. (n.d.). Method for salt preparation.
  • Google Patents. (n.d.). Non-distillative process for manufacturing high purity amphetamines.
  • Google Patents. (n.d.). Synthesis method of isopropyl amine.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]

  • Supporting Information for a relevant chemical synthesis paper.
  • Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]

  • PubMed. (2025). Synthesis of CuBr tetrahedra for phenylacetylene homocoupling and reductive amination reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Isopropyl amine derivatives, processes for their preparation and medicaments containing them.
  • Google Patents. (n.d.). Process for producing isopropyl amine.
  • Google Patents. (n.d.). Synthesis method of N-methyl isopropylamine.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Retrieved from [Link]

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Application Notes and Protocols for the Utilization of (4-Bromophenyl)isopropylamine Hydrobromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Amine Scaffolds

(4-Bromophenyl)isopropylamine hydrobromide is a key synthetic intermediate that serves as a versatile scaffold for the construction of a diverse array of complex amine-containing molecules. Its structure, featuring a primary amine and a functionalizable aryl bromide, provides two orthogonal points for chemical modification. The isopropyl group offers steric bulk that can influence the regioselectivity of reactions and the conformational properties of the final products. The hydrobromide salt form enhances the stability and handling of this otherwise reactive primary amine.

These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development scientists on the effective utilization of this compound in a variety of pivotal organic transformations. The protocols detailed herein are designed to be robust and adaptable, with an emphasis on explaining the underlying chemical principles to empower users to optimize these methods for their specific synthetic targets.

I. Synthesis of this compound

The most common and efficient route to (4-Bromophenyl)isopropylamine is through the reductive amination of 4-bromophenylacetone.[1] This method offers high yields and operational simplicity.

Protocol 1: Synthesis via Reductive Amination

This protocol outlines the synthesis of (4-Bromophenyl)isopropylamine from 4-bromophenylacetone using ammonia as the nitrogen source and sodium borohydride as the reducing agent.

Materials:

  • 4-Bromophenylacetone

  • Ammonia solution (7N in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hydrobromic acid (HBr, 48% aqueous solution)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-bromophenylacetone (1.0 equiv) in methanol. To this solution, add a solution of ammonia in methanol (7N, 5.0 equiv). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.[1]

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and to basify the amine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation of the Free Base: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude (4-Bromophenyl)isopropylamine as an oil.

  • Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Cool the solution in an ice bath and add a 48% aqueous solution of hydrobromic acid dropwise with stirring until precipitation is complete.

  • Purification: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Data Presentation:

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Purity (by HPLC)
This compoundC₉H₁₃Br₂N295.02White to off-white solid>98%

Visualization of Synthetic Workflow:

G cluster_synthesis Synthesis of this compound start 4-Bromophenylacetone step1 Ammonia in Methanol (Imine Formation) start->step1 1.0 equiv step2 Sodium Borohydride (Reduction) step1->step2 Intermediate Imine step3 Aqueous Work-up & Extraction step2->step3 step4 Isolation of Free Base step3->step4 step5 HBr Addition (Salt Formation) step4->step5 end (4-Bromophenyl)isopropylamine Hydrobromide step5->end

Caption: Workflow for the synthesis of the target compound.

II. Applications in N-Alkylation Reactions

The primary amine functionality of (4-Bromophenyl)isopropylamine serves as a nucleophile in N-alkylation reactions, allowing for the introduction of various alkyl substituents.[2]

Protocol 2: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the mono-N-alkylation of (4-Bromophenyl)isopropylamine using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a suspension of this compound (1.0 equiv) and potassium carbonate (2.5 equiv) in acetonitrile, add the desired alkyl halide (1.1 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Data Presentation:

Product Alkyl Halide Base Solvent Temp (°C) Time (h) Yield (%)
N-Methyl-(4-bromophenyl)isopropylamineMethyl iodideK₂CO₃ACN251285
N-Ethyl-(4-bromophenyl)isopropylamineEthyl bromideCs₂CO₃DMF60878

Visualization of N-Alkylation Workflow:

G cluster_alkylation Direct N-Alkylation Workflow start (4-Bromophenyl)isopropylamine Hydrobromide reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., ACN) start->reagents reaction Reaction (RT to 80°C) start->reaction reagents->reaction workup Work-up & Purification reaction->workup product N-Alkyl-(4-bromophenyl)isopropylamine workup->product

Caption: General workflow for N-alkylation.

III. Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of (4-Bromophenyl)isopropylamine is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[3][4][5][6][7]

Protocol 3: Suzuki-Miyaura Coupling

This protocol details the Suzuki-Miyaura coupling of (4-Bromophenyl)isopropylamine with an arylboronic acid to form a biaryl structure.[4]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/Water mixture (e.g., 4:1)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (3.0 equiv).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

Arylboronic Acid Catalyst System Base Solvent Temp (°C) Yield (%)
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O9082
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O10075
Protocol 4: Buchwald-Hartwig Amination

This protocol describes the coupling of (4-Bromophenyl)isopropylamine with a primary or secondary amine to form a diarylamine derivative.[3][8]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (0.01 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) in a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent and Degassing: Add anhydrous, degassed toluene. Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Filter through Celite, wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualization of Cross-Coupling Pathways:

G cluster_coupling Palladium-Catalyzed Cross-Coupling Pathways cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig start (4-Bromophenyl)isopropylamine suzuki_reagents Arylboronic Acid Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Amine (R₂NH) Pd Catalyst, Base start->buchwald_reagents suzuki_product 4-Aryl-(phenyl)isopropylamine suzuki_reagents->suzuki_product buchwald_product 4-(Dialkylamino)phenyl- isopropylamine buchwald_reagents->buchwald_product

Caption: Key cross-coupling derivatizations.

IV. Safety and Handling

This compound is a chemical substance that requires careful handling to avoid potential health hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

V. Characterization Data (Representative)

The following are representative spectroscopic data for (4-Bromophenyl)isopropylamine and its derivatives. Actual values may vary depending on the solvent and instrument used.

Table of Spectroscopic Data:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
(4-Bromophenyl)isopropylamine7.40 (d, 2H), 7.10 (d, 2H), 3.15 (m, 1H), 2.70 (dd, 1H), 2.60 (dd, 1H), 1.10 (d, 3H)142.5, 131.5, 130.8, 120.0, 50.5, 45.0, 22.5214/216 [M+H]⁺
N-Methyl-(4-bromophenyl)isopropylamine7.42 (d, 2H), 7.12 (d, 2H), 2.85 (m, 1H), 2.65 (m, 2H), 2.35 (s, 3H), 1.05 (d, 3H)141.8, 131.6, 131.0, 120.2, 58.0, 43.5, 33.0, 19.5228/230 [M+H]⁺
4-(Phenyl)phenylisopropylamine7.60-7.30 (m, 9H), 3.20 (m, 1H), 2.80 (dd, 1H), 2.70 (dd, 1H), 1.15 (d, 3H)142.0, 140.5, 139.0, 129.0, 128.8, 127.5, 127.2, 127.0, 50.8, 45.2, 22.6212 [M+H]⁺

References

  • Buchwald, S. L., & Hartwig, J. F. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Dodson, R. M., & Seyler, J. K. (1951). The Reaction of α,β-Unsaturated Ketones with Amidines. The Journal of Organic Chemistry, 16(3), 461-465.
  • Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. [Link]

  • Dalgaard, L. (2006). Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine. Journal of forensic sciences, 51(3), 573-580.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
  • para-Bromoamphetamine. In Wikipedia. [Link]

  • The Buchwald-Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. [Link]

  • Reductive Amin
  • Buchwald-Hartwig Amination. (2017). Reddit. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(9), 1729-1740.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Heck reaction. In Wikipedia. [Link]

  • Sonogashira coupling. In Wikipedia. [Link]

  • Dalgaard, L. (2006). Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine. PubMed. [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]

  • Reductive amination. In Wikipedia. [Link]

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Suzuki Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2018). PubMed Central. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

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(4-Bromophenyl)isopropylamine Hydrobromide: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of (4-Bromophenyl)isopropylamine hydrobromide and its structural analogs. The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous endogenous neurotransmitters and synthetic therapeutic agents.[1][2] The introduction of a bromine atom at the para-position of the phenyl ring offers a unique combination of modulated biological activity and synthetic versatility. This guide elucidates the reagent's properties, core applications in generating novel therapeutics, particularly for central nervous system (CNS) disorders, and provides detailed, field-tested protocols for its synthesis and derivatization.

Introduction: The Strategic Value of the 4-Bromophenethylamine Core

The 2-phenethylamine motif is a privileged scaffold in pharmacology, present in essential catecholamines like dopamine and norepinephrine.[1] Its derivatives are known to target a wide array of biological systems, including adenosine, adrenergic, and dopamine receptors.[1] The strategic incorporation of a halogen, specifically bromine, onto this scaffold serves two primary purposes in medicinal chemistry:

  • Modulation of Pharmacological Profile: The bromine atom, being lipophilic and electron-withdrawing, can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. It can also enhance binding affinity to target receptors through halogen bonding or by occupying specific hydrophobic pockets.

  • A Handle for Chemical Elaboration: The carbon-bromine bond is a highly versatile functional group for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

(4-Bromophenyl)isopropylamine, a representative of this class, thus serves not just as a potential pharmacophore itself but as a critical building block for creating more complex and targeted therapeutic agents.[3]

Reagent Profile and Safety Mandates

Before utilization, a thorough understanding of the reagent's properties and safe handling procedures is imperative. The data presented here is for the closely related and representative compound, 4-Bromo-α-phenethylamine.

Physicochemical Data
PropertyValueSource
Chemical Name 4-Bromo-α-phenethylamineChem-Impex[3]
Synonyms 1-(4-Bromophenyl)ethanamine-
CAS Number 73665-09-5 (for free base)-
Molecular Formula C₈H₁₀BrN-
Molecular Weight 200.08 g/mol -
Appearance Varies; often a solid or oil-
Solubility Soluble in organic solvents like ethanol, DCM. The hydrobromide salt is expected to have higher water solubility.[4]
Safety & Handling Protocols

This compound and its analogs are classified as hazardous chemicals. Strict adherence to safety protocols is mandatory.[5][6]

  • Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][6][7] May cause respiratory irritation and is suspected of damaging fertility or the unborn child.[4] It is also noted as being toxic to aquatic life with long-lasting effects.[4][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][7]

  • Handling & Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][8]

    • Avoid formation of dust and aerosols.

    • Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][7]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[4]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Core Applications in Medicinal Chemistry

The 4-bromo-substituted phenethylamine scaffold is a powerful starting point for programs targeting various diseases.

Scaffold for CNS-Targeting Agents

This class of compounds serves as a precursor for synthesizing drugs targeting neurological and psychological disorders.[3] The phenethylamine backbone is a known ligand for various neurotransmitter receptors. Recent research highlights the potential of substituted phenethylamines in treating inflammatory and neurological conditions by targeting receptors like the 5-HT2A receptor, often at subhallucinogenic concentrations.[9] The 4-bromo-moiety allows for fine-tuning the electronic and steric properties to achieve desired selectivity and efficacy.

A Platform for Structure-Activity Relationship (SAR) Studies

The true power of the 4-bromo handle lies in its utility for synthetic expansion. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the systematic replacement of the bromine atom with a wide variety of other functional groups (e.g., aryl, heteroaryl, alkyl, cyano groups). This strategy is fundamental to modern medicinal chemistry for optimizing lead compounds. For instance, a Suzuki coupling can be used to explore how different aromatic substituents at the 4-position affect receptor binding affinity or selectivity.[10]

SAR_Workflow reagent (4-Bromophenyl)isopropylamine Scaffold pd_catalysis Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) reagent->pd_catalysis Substrate analog_library Diverse Analog Library (R-Phenyl)isopropylamine pd_catalysis->analog_library boronic_acids Library of Boronic Acids (R-B(OH)₂) or Amines (R-NH₂) boronic_acids->pd_catalysis Coupling Partner screening High-Throughput Biological Screening analog_library->screening sar_data Structure-Activity Relationship (SAR) Data screening->sar_data lead_opt Lead Optimization sar_data->lead_opt Synthesis_Workflow Synthesis of 4-Bromoamphetamine cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Reduction to Amine start_ketone 1-(4-Bromophenyl)propan-2-one product_oxime 1-(4-Bromophenyl)propan-2-one Oxime start_ketone->product_oxime Pyridine, Ethanol, Reflux reagent_oxine Hydroxylamine Hydrochloride (NH₂OH·HCl) reagent_oxine->product_oxime product_oxime_ref Oxime Intermediate reagent_reducer Reducing Agent (e.g., LiAlH₄ or H₂/Pd-C) product_amine (4-Bromophenyl)isopropylamine (4-Bromoamphetamine) reagent_reducer->product_amine product_oxime_ref->product_amine Anhydrous THF or Ethanol

Caption: Two-step synthesis of the target amine scaffold.

Step 1: Synthesis of 1-(4-Bromophenyl)propan-2-one Oxime

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(4-bromophenyl)propan-2-one (1 equiv.), hydroxylamine hydrochloride (1.2 equiv.), and ethanol (approx. 5 mL per gram of ketone).

  • Reaction: Add pyridine (1.5 equiv.) dropwise to the suspension.

    • Scientist's Note: Pyridine acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, driving the condensation reaction forward.

  • Heating: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours, monitoring by TLC until the starting ketone is consumed.

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into a beaker of cold water (10x the volume of ethanol used).

  • Isolation: The oxime product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture if necessary.

Step 2: Reduction of the Oxime to (4-Bromophenyl)isopropylamine

  • Setup: To a flame-dried 500 mL three-neck flask under an inert atmosphere (Argon or Nitrogen), add lithium aluminum hydride (LiAlH₄) (2.0 equiv.) and suspend it in anhydrous tetrahydrofuran (THF).

    • Scientist's Note: LiAlH₄ is a powerful reducing agent capable of reducing the C=N bond of the oxime. It is extremely reactive with water, necessitating anhydrous conditions and an inert atmosphere.

  • Addition: Dissolve the oxime from Step 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. The reaction is exothermic; maintain the temperature below 30 °C using an ice bath.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 4-6 hours, then gently reflux for 1 hour to ensure the reaction goes to completion.

  • Quenching (Fieser workup): Cool the flask in an ice bath. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.

    • Rationale: This specific quenching procedure is critical for safety and for producing a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by acid-base extraction. Dissolve the crude product in diethyl ether, extract with 1M HCl. Wash the aqueous layer with ether, then basify with 4M NaOH and extract the free amine back into diethyl ether or DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified amine. For the hydrobromide salt, bubble HBr gas through an ethereal solution of the free base.

Protocol 2: Suzuki Cross-Coupling for SAR Library Generation

This protocol demonstrates how to replace the bromine atom with a new aryl group.

  • Setup: In a Schlenk tube or microwave vial, combine the (4-Bromophenyl)isopropylamine derivative (1 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv.). [10] * Scientist's Note: The palladium catalyst is the engine of the reaction, facilitating the C-C bond formation. The base is essential for activating the boronic acid in the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation. [10]2. Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 ratio). [10]Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Seal the vessel and heat the reaction mixture to 90-100 °C for 12-24 hours. [10]Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with water and ethyl acetate. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel to isolate the desired coupled product.

Characterization and Quality Control

The identity and purity of all synthesized compounds must be rigorously confirmed.

  • ¹H and ¹³C NMR: Provides structural confirmation of the carbon-hydrogen framework and successful functional group transformations.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

References

  • García-Largo, C., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-(1-(4-Bromophenyl)vinyl)acetamide. Retrieved from [Link]

  • Shields, J. D., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. Retrieved from [Link]

  • Halpert, M. (2022). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Kumar, V., et al. (2001). Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromophenylhydrazine hydrochloride.
  • Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
  • Hasan, M. R., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... MDPI. Retrieved from [Link]

Sources

HPLC analysis of (4-Bromophenyl)isopropylamine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of (4-Bromophenyl)isopropylamine Hydrobromide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Recognizing the critical need for robust analytical methods in pharmaceutical research and quality control, this document outlines a systematic approach to establishing a stability-indicating assay. The narrative delves into the causal reasoning behind chromatographic parameter selection, offering a detailed protocol for both achiral (purity and assay) and chiral (enantiomeric separation) analyses. Furthermore, a rigorous validation protocol is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's reliability, accuracy, and precision.[1][2] This application note is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to implement a scientifically sound analytical method for this compound.

Introduction: The Analytical Imperative for this compound

(4-Bromophenyl)isopropylamine, a substituted phenethylamine derivative, represents a class of compounds with significant interest in pharmaceutical and chemical research. Its structure, featuring a chiral center and a brominated phenyl ring, necessitates meticulous analytical control to ensure identity, purity, and stability. The hydrobromide salt form is common for such amine-containing compounds to improve their stability and handling properties.

The development of a robust, stability-indicating HPLC method is paramount for several reasons:

  • Purity Assessment: To quantify the main component and separate it from any process-related impurities or degradation products.

  • Stability Studies: To monitor the drug substance's integrity under various environmental conditions (e.g., heat, light, humidity), which is a regulatory requirement for establishing shelf-life and storage conditions.[3][4]

  • Enantiomeric Purity: As (4-Bromophenyl)isopropylamine is chiral, its enantiomers may exhibit different pharmacological and toxicological profiles.[5] Therefore, the ability to separate and quantify the individual enantiomers is often a critical quality attribute.

This guide provides a foundational HPLC method and the subsequent validation strategy to establish a reliable analytical procedure.

Proposed Stability-Indicating HPLC Method (Achiral Analysis)

The following reversed-phase HPLC (RP-HPLC) method is proposed as a starting point for the analysis of this compound. The selection of these parameters is based on the physicochemical properties of the analyte and established chromatographic principles for similar amine-containing, aromatic compounds.[6][7]

Rationale for Chromatographic Parameter Selection
  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its versatility and wide applicability in reversed-phase chromatography. The non-polar C18 chains will interact with the non-polar bromophenyl and isopropyl groups of the analyte, providing good retention. A particle size of 3-5 µm is standard for good efficiency and resolution.

  • Mobile Phase: A gradient elution with acetonitrile and a buffered aqueous phase is proposed. Acetonitrile is a common organic modifier that provides good peak shape for many basic compounds. The buffer (e.g., phosphate or acetate) is crucial for controlling the pH of the mobile phase. For an amine like (4-Bromophenyl)isopropylamine, a slightly acidic pH (e.g., pH 3-4) will ensure the analyte is in its protonated, more water-soluble form, which generally leads to better peak shapes on silica-based C18 columns.

  • Detector: A UV detector is appropriate as the bromophenyl group is a strong chromophore. A photodiode array (PDA) detector is highly recommended as it can provide spectral data for peak purity assessment, which is invaluable during forced degradation studies. The maximum absorbance wavelength (λmax) should be determined experimentally but is expected to be in the range of 210-230 nm.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is essential for reproducible retention times and peak shapes.

Experimental Protocol: Achiral Analysis

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Potassium phosphate monobasic

  • Phosphoric acid

  • 0.45 µm membrane filters

Equipment:

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector

  • Analytical balance

  • pH meter

  • Sonicator

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Phase (Buffer): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase A: 20 mM Phosphate buffer, pH 3.5

    • Mobile Phase B: Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (or a suitable diluent in which the analyte is stable). This yields a stock solution of 100 µg/mL.

    • Prepare working standards by further dilution as required for linearity and other validation studies.

  • Sample Solution Preparation:

    • Prepare sample solutions at a similar concentration to the standard solution using the same diluent.

Chromatographic Conditions
ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.5
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (or λmax determined by PDA)
Injection Volume 10 µL

Method Validation Protocol (ICH Q2(R1))

Once the initial chromatographic conditions are established, the method must be validated to ensure it is suitable for its intended purpose.[1][2][8]

System Suitability

Before commencing any validation experiments, the suitability of the chromatographic system must be verified. This is done by injecting the standard solution in replicate (n=5 or 6).

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] Forced degradation studies are the cornerstone of developing a stability-indicating method.[3][4][10]

Protocol: Subject the this compound to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid drug and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally pure in all stressed samples.

Linearity and Range

Prepare a series of at least five concentrations of the reference standard over a range of 80% to 120% of the target assay concentration. Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy should be assessed across the specified range. This can be determined by applying the method to a sample of known purity (the reference standard) or by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[11]

Precision
  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, or by signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

Robustness

Evaluate the method's robustness by making small, deliberate variations in the method parameters, such as:

  • pH of the mobile phase (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should be checked after each variation.

Considerations for Chiral Analysis

The presence of a chiral center in (4-Bromophenyl)isopropylamine necessitates the development of a stereoselective method to separate its enantiomers.[5][12] High-performance liquid chromatography using a chiral stationary phase (CSP) is the most common approach for this.[5][13]

Proposed Chiral HPLC Method

Developing a chiral separation often involves screening several different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a versatile and often successful starting point.[14]

Chiral Chromatographic Conditions
ParameterProposed Condition
Column Chiralpak IA or similar polysaccharide-based CSP
Mobile Phase Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1, v/v/v)
Mode Normal Phase
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Rationale: Normal phase chromatography is often effective for chiral separations of basic compounds on polysaccharide CSPs. The alcohol (e.g., ethanol) acts as the polar modifier, while the basic additive (e.g., diethylamine) is crucial for improving peak shape and reducing tailing by competing with the analyte for active sites on the stationary phase. The resolution of the enantiomers should be ≥ 1.5.

Data Visualization

Analytical Workflow Diagram

Caption: HPLC analytical workflow for this compound.

Method Development and Validation Logic

G start Define Analytical Requirements dev Method Development start->dev sys_suit System Suitability Check dev->sys_suit pass Pass? sys_suit->pass validate Full Method Validation pass->validate Yes fail Revise Method pass->fail No final Validated Method Implemented validate->final fail->dev

Sources

Application Note: A Multi-Spectroscopic Approach for the Unambiguous Identification of (4-Bromophenyl)isopropylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

(4-Bromophenyl)isopropylamine, also known as N-isopropyl-1-(4-bromophenyl)methanamine, belongs to the broad class of phenethylamine derivatives. Its structural similarity to controlled substances necessitates precise and accurate analytical methods for its identification in forensic, pharmaceutical, and research settings. The presence of a bromine atom and an isopropyl group on the amine provides unique spectroscopic signatures that, when analyzed collectively, allow for its unambiguous identification.

This guide moves beyond simple data reporting, focusing on a holistic, multi-technique approach. By correlating data from orthogonal methods, we build a self-validating case for the compound's identity, minimizing the risk of misidentification with structurally similar isomers or analogues. The hydrobromide salt form influences specific spectral regions, particularly in FTIR and NMR, which will be discussed in detail.

fragmentation parent Parent Ion [M+H]⁺ m/z 228/230 frag2 Loss of Isopropylamine - C₃H₉N parent->frag2 C₇-N Cleavage frag3 Loss of Methyl Radical - •CH₃ parent->frag3 α-Cleavage frag1 4-Bromobenzyl Cation [C₇H₆Br]⁺ m/z 169/171 frag2->frag1 frag4 [M+H - CH₃]⁺ m/z 213/215 frag3->frag4 caption Key MS/MS Fragmentation Pathways.

Figure 2. Predicted MS/MS fragmentation of the (4-Bromophenyl)isopropylamine cation.

Protocol 3: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable mobile phase, such as 50:50 methanol:water with 0.1% formic acid to ensure the amine remains protonated.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source.

  • MS Acquisition (Full Scan):

    • Operate the ESI source in positive ion mode.

    • Acquire data over a mass range of m/z 50-500 to observe the parent ion.

    • Confirm the presence of the m/z 228/230 doublet.

  • MS/MS Acquisition (Product Ion Scan):

    • Set the mass spectrometer to isolate the precursor ion (m/z 228 or 230).

    • Apply collision energy in the collision cell (the exact voltage should be optimized) to induce fragmentation.

    • Scan for the resulting product ions to confirm the presence of the diagnostic m/z 169/171 fragment.

UV-Visible Spectroscopy: Chromophore Characterization

Causality: UV-Vis spectroscopy provides information on electronic transitions within a molecule, primarily in conjugated systems (chromophores). The 4-bromophenyl group is the principal chromophore in this molecule. Substituents on a benzene ring can cause a shift in the absorption maxima (λmax) and an increase in absorption intensity. The bromine atom, acting as a substituent, is known to cause a bathochromic (red) shift in the absorption wavelength compared to unsubstituted benzene. [1] Expected Spectral Features:

  • The spectrum is expected to show characteristic absorptions for a substituted aromatic ring.

  • The primary absorption band (related to the benzene B-band) is expected to appear in the 260-280 nm range. A secondary, stronger absorption may be observed at a lower wavelength (~220-230 nm). The exact λmax is solvent-dependent.

Protocol 4: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 AU.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (acquire a baseline).

  • Data Acquisition: Replace the blank with the sample cuvette and scan the absorbance from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Integrated Analytical Workflow and Conclusion

The unambiguous identification of (4-Bromophenyl)isopropylamine hydrobromide relies not on a single technique, but on the powerful synergy of multiple spectroscopic methods. The proposed workflow provides a logical progression from establishing the molecular framework to fingerprinting functional groups and confirming molecular weight.

workflow cluster_ftir Functional Group ID cluster_nmr Structural Framework cluster_ms Molecular Weight & Fragmentation start Unknown Sample (Suspected (4-Bromophenyl)isopropylamine HBr) ftir FTIR Analysis start->ftir ftir_check Broad NH₂⁺ (2400-3000 cm⁻¹)? para-sub (800-840 cm⁻¹)? C-Br (500-600 cm⁻¹)? ftir->ftir_check nmr NMR (¹H, ¹³C, DEPT) nmr_check AA'BB' Aromatic? Benzylic & Isopropyl signals? D₂O exchange confirms NH₂⁺? nmr->nmr_check ms LC-MS (ESI+) ms_check m/z 228/230 (Br pattern)? MS/MS fragment at m/z 169/171? ms->ms_check uv UV-Vis conclusion Confirmed Structure uv->conclusion ftir_check->nmr Yes nmr_check->ms Yes ms_check->uv Yes caption Logical workflow for spectroscopic identification.

Figure 3. Integrated workflow for structural confirmation.

By following these detailed protocols, a researcher can confidently confirm the identity and structure of this compound. The convergence of data—a specific proton and carbon skeleton from NMR, characteristic functional group vibrations from FTIR, the correct molecular weight and diagnostic fragments from MS, and a corroborating electronic structure from UV-Vis—provides a robust, self-validating, and scientifically sound identification.

References

  • Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. Available at: [Link]

  • Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • Mass spectra of N-isopropylbenzylamine (N-IBA). ResearchGate. Available at: [Link]

  • The infrared spectra of secondary amines and their salts. ResearchGate. Available at: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

Sources

Application Notes & Protocols: (4-Bromophenyl)isopropylamine Hydrobromide as a Versatile Building Block in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Bromophenyl)isopropylamine, typically handled as its more stable hydrobromide salt, is a valuable synthetic intermediate poised for the construction of novel compounds in medicinal chemistry and materials science. Its structure features a secondary isopropylamine group, which modulates electronic properties and provides a vector for further functionalization, and a bromine atom at the para-position of the phenyl ring. This bromine serves as a highly versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its properties, strategic applications, and detailed protocols for its use in key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, empowering researchers to leverage this building block for the synthesis of complex molecular architectures.

Physicochemical Properties and Handling

(4-Bromophenyl)isopropylamine is most often supplied and used as its hydrobromide salt to enhance stability and ease of handling. For synthetic applications, the free base is typically liberated in situ or extracted into an organic solvent following a simple aqueous base wash.

Table 1: Properties of (4-Bromophenyl)isopropylamine (Free Base)

Property Value Reference
Chemical Formula C₉H₁₂BrN [1]
Molecular Weight 214.1 g/mol [1]
CAS Number 121086-19-9 [1]
Appearance (Predicted) Off-white to pale yellow solid or oil General knowledge

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Toluene) | General knowledge |

Safety & Handling:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Aryl bromides and amines can be irritants; avoid inhalation and contact with skin and eyes. The hydrobromide salt is a potential respiratory irritant[2][3].

  • Consult the Safety Data Sheet (SDS) from the supplier before use.

Strategic Importance in Synthesis

The synthetic utility of (4-Bromophenyl)isopropylamine hydrobromide is rooted in its bifunctional nature. The two primary reactive sites allow for orthogonal or sequential chemical modifications.

  • The C-Br Bond: The bromine atom is strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions. This is the most common and powerful way to derivatize the scaffold, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups.

  • The N-H Bond: The secondary amine is a nucleophile and can undergo reactions such as acylation, alkylation, or sulfonylation. Its presence also electronically influences the aromatic ring, making it moderately activated towards electrophilic substitution.

Caption: Key reactive sites on the (4-Bromophenyl)isopropylamine scaffold.

Core Applications: Palladium-Catalyzed Cross-Coupling Protocols

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry, and the C(sp²)-Br bond in (4-Bromophenyl)isopropylamine is an ideal electrophilic partner.

Suzuki-Miyaura Cross-Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures or introducing alkyl and vinyl groups, which are prevalent in pharmacologically active compounds[4].

Causality Behind Protocol Choices:

  • Catalyst: A palladium(0) source is required. Pre-catalysts like Pd(dppf)Cl₂ or more advanced systems with bulky biarylphosphine ligands (e.g., CataXCium A Pd G3) are often used. These ligands facilitate the key steps of oxidative addition and reductive elimination[4].

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center[5][6].

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst[6].

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or CataXCium A Pd G3, 1-2 mol%) to the stirring mixture.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of complex diaryl or aryl-alkyl amines by coupling the aryl bromide with a primary or secondary amine[7]. This reaction is invaluable for expanding the structural diversity around the aniline core.

Causality Behind Protocol Choices:

  • Catalyst & Ligand: This reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos)[8][9]. The ligand is critical for facilitating the reductive elimination step that forms the C-N bond[10].

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine coupling partner[8][10].

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a reaction vessel.

  • Add Reagents: Add this compound (1.0 eq) and the amine coupling partner (1.2-1.4 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Sonogashira Coupling: For C-C(sp) Bond Formation

The Sonogashira coupling is the premier method for introducing an alkyne moiety onto an aromatic ring, forming arylalkynes[11]. These products are key intermediates for pharmaceuticals, organic materials, and click chemistry applications[12][13].

Causality Behind Protocol Choices:

  • Dual-Catalyst System: The classic Sonogashira reaction employs a palladium(0) catalyst to activate the aryl bromide and a copper(I) co-catalyst (typically CuI) to activate the terminal alkyne via the formation of a copper acetylide intermediate[11][14].

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as a solvent[13].

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) iodide co-catalyst (CuI, 3-5 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add Reagents & Solvent: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2 eq) and the amine base (e.g., Et₃N, 2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Application Example: Multi-Step Synthesis of a Novel Heterocycle

The true power of this compound is realized in multi-step syntheses where its derivatized products serve as intermediates for constructing more complex targets, such as bioactive heterocyclic compounds[15][16].

Caption: Hypothetical pathway for synthesizing a novel heterocycle.

This theoretical pathway illustrates a common strategy:

  • Core Diversification: A Suzuki or Sonogashira coupling is first performed on the C-Br bond to install a key substituent (R group).

  • Amine Functionalization: The secondary amine is then functionalized, for example, by acylation with a bifunctional reagent like chloroacetyl chloride.

  • Cyclization: The newly introduced functionality is then used to perform an intramolecular cyclization, forming a new heterocyclic ring fused to or connected with the original scaffold.

This approach allows for the rapid generation of compound libraries with diverse substituents at multiple positions, a critical strategy in modern drug discovery.

Summary of Reaction Conditions

The choice of reaction conditions is crucial for success. The following table provides a general comparison for the cross-coupling of aryl bromides.

Table 2: Comparative Overview of Coupling Reaction Conditions

Reaction Typical Catalyst / Ligand Typical Base Typical Solvent(s) Temperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ / Biarylphosphine K₂CO₃, K₃PO₄, Cs₂CO₃ Dioxane/H₂O, Toluene 80 - 110
Buchwald-Hartwig Pd₂(dba)₃ / XPhos, RuPhos NaOtBu, K₃PO₄, LiHMDS Toluene, Dioxane 80 - 110

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | THF, DMF | 25 - 60 |

References

  • AL-Masoudi, N. A., AL-Redha, N. A. A., & Jihad, R. S. (2018). Preparation and Identification of Some New Derivatives of 4-Bromoaniline. Al-Qadisiyah Journal of Pure Science, 20(3), 26 - 41. Available at: [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. Available at: [Link]

  • Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]

  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Chen, D., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available at: [Link]

  • Wikipedia. (2024). Sonogashira coupling. Available at: [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • ResearchGate. (2013). Ag(I)-Promoted Suzuki—Miyaura Cross-Couplings of n-Alkylboronic Acids. Available at: [Link]

  • YouTube. (2023). Buchwald-Hartwig amination. Available at: [Link]

  • Beijing Sinohygiant Technology Co., Ltd. (n.d.). This compound. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • ResearchGate. (2021). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • ResearchGate. (2018). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Available at: [Link]

  • PubChem. (n.d.). Isopropylamine Hydrobromide. National Center for Biotechnology Information. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • PubChem. (n.d.). 4-Bromophenylhydrazine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

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Applikations- und Protokollhandbuch: Derivatisierung von (4-Bromphenyl)isopropylamin-Hydrobromid für die chromatographische Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung: Die analytische Herausforderung von polaren Aminen

(4-Bromphenyl)isopropylamin, eine strukturelle Verwandte von Amphetamin, stellt als primäres, polares Amin eine besondere Herausforderung für die chromatographische Analyse dar.[1][2] In seiner gängigen Form als Hydrobromidsalz ist die direkte Analyse mittels Gaschromatographie (GC) aufgrund der geringen Flüchtigkeit und hohen Polarität praktisch unmöglich. Diese Eigenschaften führen zu starkem Peak-Tailing, geringer Empfindlichkeit und irreversibler Adsorption an der Säule.[3] Auch in der Flüssigchromatographie (LC) kann das chromatographische Verhalten suboptimal sein.

Die Derivatisierung ist ein entscheidender prä-analytischer Schritt, um diese Hürden zu überwinden.[3] Sie wandelt das polare Amin in ein weniger polares, flüchtigeres und thermisch stabileres Derivat um und verbessert so dessen chromatographisches Verhalten und die Nachweisbarkeit erheblich.[3][4] Dieses Handbuch bietet einen detaillierten Überblick und validierte Protokolle für die Derivatisierung von (4-Bromphenyl)isopropylamin-Hydrobromid für die quantitative und qualitative Analyse, einschließlich der wichtigen chiralen Trennung.

Grundprinzip der Derivatisierung: Vom Salz zur analysierbaren Verbindung

Der Schlüssel zu einer erfolgreichen Derivatisierung liegt in der Umwandlung des Amins in eine reaktive Form. Das Ausgangsmaterial, (4-Bromphenyl)isopropylamin-Hydrobromid, ist ein Salz. Die Derivatisierungsreagenzien reagieren jedoch mit der freien Aminogruppe (-NH2). Daher ist es unerlässlich, vor der eigentlichen Derivatisierung die freie Base in situ freizusetzen. Dies geschieht typischerweise durch die Zugabe einer Base, die das Proton vom Ammoniumion entfernt und das neutrale, reaktionsfähige Amin erzeugt.

Abbildung 2: Acylierungsreaktion mit TFAA.

Experimentelles Protokoll:

  • Probenvorbereitung: Wiegen Sie ca. 1 mg (4-Bromphenyl)isopropylamin-Hydrobromid in ein 2-mL-Reaktionsgefäß mit Schraubverschluss und PTFE-Dichtung ein.

  • Lösung und Freisetzung der Base: Geben Sie 200 µL eines aprotischen Lösungsmittels (z. B. Acetonitril oder Ethylacetat) und 20 µL Pyridin (oder Triethylamin) hinzu. Schütteln Sie die Mischung kurz, um das Salz zu lösen und die freie Base zu neutralisieren.

  • Derivatisierung: Geben Sie 100 µL Trifluoressigsäureanhydrid (TFAA) vorsichtig hinzu.

    • Begründung: TFAA ist ein starkes Acylierungsmittel. Die Reaktion ist exotherm; eine langsame Zugabe wird empfohlen. [3]4. Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 20 Minuten bei 70 °C in einem Heizblock oder Wasserbad.

  • Aufarbeitung: Kühlen Sie die Probe auf Raumtemperatur ab. Blasen Sie das überschüssige Reagenz und Lösungsmittel vorsichtig unter einem leichten Stickstoffstrom ab.

    • Begründung: Die Entfernung der Nebenprodukte verbessert die Chromatographie und schont das GC-System. [3][5]6. Rekonstitution: Lösen Sie den Rückstand in 1 mL Ethylacetat oder einem anderen für die GC-Analyse geeigneten Lösungsmittel.

  • Analyse: Injizieren Sie 1 µL der fertigen Lösung in das GC-MS-System.

Protokoll 2: Silylierung mit MSTFA für die GC-MS-Analyse

Die Silylierung ist eine weit verbreitete Technik, die die aktiven Wasserstoffatome des Amins durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt. [6]N-Methyl-N-(trimethylsilyl)trifluoroacetamid (MSTFA) ist ein starkes und vielseitiges Silylierungsreagenz. Experimentelles Protokoll:

  • Probenvorbereitung: Wiegen Sie ca. 1 mg der Substanz in ein Reaktionsgefäß ein.

  • Lösung und Freisetzung der Base: Geben Sie 250 µL MSTFA und 30 µL Pyridin hinzu. Das Pyridin wirkt als Katalysator und Base. 3. Reaktion: Verschließen Sie das Gefäß und erhitzen Sie es für 15 Minuten bei 70 °C. 4. Analyse: Kühlen Sie die Probe ab. Die Lösung kann in der Regel direkt ohne weitere Aufarbeitung in das GC-MS-System injiziert werden. Bei Bedarf kann mit einem geeigneten Lösungsmittel verdünnt werden.

Protokoll 3: Chirale Derivatisierung mit Mosher-Säurechlorid

Zur Bestimmung der enantiomeren Reinheit wird das racemische Amin mit einem enantiomerenreinen chiralen Derivatisierungsreagenz (CDR), wie (R)-(-)-α-Methoxy-α-(trifluormethyl)phenylacetylchlorid (Mosher-Säurechlorid), umgesetzt. [7]Dies erzeugt ein Gemisch von Diastereomeren, die aufgrund ihrer unterschiedlichen physikalischen Eigenschaften auf einer Standard-Achiral-Säule getrennt werden können. [8][9]

Abbildung 3: Prinzip der chiralen Derivatisierung zur Enantiomerentrennung.

Experimentelles Protokoll:

  • Probenvorbereitung: Lösen Sie ca. 2 mg (4-Bromphenyl)isopropylamin-Hydrobromid in 500 µL wasserfreiem Dichlormethan in einem Reaktionsgefäß.

  • Freisetzung der Base: Geben Sie 5 µL Triethylamin hinzu und rühren Sie die Mischung für 5 Minuten bei Raumtemperatur.

  • Derivatisierung: Kühlen Sie die Lösung auf 0 °C (Eisbad). Geben Sie langsam eine Lösung von 1.1 Äquivalenten (R)-Mosher-Säurechlorid in 200 µL wasserfreiem Dichlormethan hinzu.

    • Begründung: Die Reaktion wird bei niedriger Temperatur durchgeführt, um eine mögliche Racemisierung zu minimieren.

  • Reaktion: Lassen Sie die Reaktion für 1-2 Stunden bei Raumtemperatur laufen. Überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung: Geben Sie 1 mL gesättigte Natriumbicarbonatlösung hinzu, um überschüssiges Reagenz zu neutralisieren. Trennen Sie die organische Phase ab, trocknen Sie sie über Natriumsulfat und filtrieren Sie.

  • Analyse: Entfernen Sie das Lösungsmittel im Vakuum. Lösen Sie den Rückstand in einem geeigneten Lösungsmittel für die GC- oder HPLC-Analyse.

Empfohlene analytische Bedingungen (GC-MS)

Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Gerät und die Anwendung optimiert werden.

ParameterEinstellungBegründung
GC-Säule Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm) oder äquivalentEine gering polare, hoch inerte Säule ist ideal für die Analyse von derivatisierten Aminen und minimiert Peak-Tailing. [5]
Injektor-Temperatur 250 °CGewährleistet eine schnelle und vollständige Verdampfung der Derivate.
Injektionsart Splitless (1 µL)Geeignet für die Spurenanalyse.
Trägergas Helium, konstante Flussrate (ca. 1.2 mL/min)Standardträgergas für die GC-MS.
Ofenprogramm Start bei 80 °C (1 min halten), dann 15 °C/min bis 280 °C (5 min halten)Ein Temperaturgradient ermöglicht die Trennung von Lösungsmittel, Nebenprodukten und dem Analyten.
MS-Transferlinie 280 °CVerhindert die Kondensation der Analyten vor dem Eintritt in die Ionenquelle.
Ionenquelle 230 °C, Elektronenstoßionisation (EI) bei 70 eVStandardbedingungen für die EI-MS, erzeugt reproduzierbare und bibliotheksvergleichbare Spektren.
MS-Modus Full Scan (m/z 40-550) oder Selected Ion Monitoring (SIM)Full Scan zur Identifizierung, SIM zur Erhöhung der Empfindlichkeit und Selektivität bei der Quantifizierung.

Tabelle 2: Typische GC-MS-Startbedingungen für derivatisiertes (4-Bromphenyl)isopropylamin.

Zusammenfassung und Ausblick

Die Derivatisierung ist eine unverzichtbare Technik für die zuverlässige Analyse von (4-Bromphenyl)isopropylamin-Hydrobromid. Die Acylierung mit TFAA ist eine robuste und hochempfindliche Methode für quantitative Zwecke. Die Silylierung bietet eine vielseitige Alternative. Für die entscheidende Frage der Stereochemie ist die chirale Derivatisierung mit Reagenzien wie Mosher-Säurechlorid der Goldstandard, der die Trennung und Quantifizierung von Enantiomeren auf Standard-Chromatographiesystemen ermöglicht. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung von Methoden in der Forschung und Qualitätskontrolle. Während die GC-MS oft eine Derivatisierung erfordert, können moderne LC-MS/MS-Methoden Phenylethylamine auch ohne Derivatisierung analysieren, was in bestimmten Arbeitsabläufen von Vorteil sein kann. [10][11][12]

Referenzen

  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399–402. Verfügbar unter: [Link]

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Verfügbar unter: [Link]

  • Wikipedia contributors. (2023). Chirales Derivatisierungsreagenz. Wikipedia, The Free Encyclopedia. Verfügbar unter: [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. (Allgemeine Referenz für Mosher-Reagenzien, kein direkter Link verfügbar)

  • Universität Münster. (2009). Enantiomerenanalytik und CE. Verfügbar unter: [Link]

  • Faust Lab Science. (n.d.). Silylierungsmittel MSTFA. Verfügbar unter: [Link]

  • Wikipedia contributors. Amphetamin. Wikipedia, The Free Encyclopedia. Verfügbar unter: [Link]

  • Dicheva, N., & Koycheva, A. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1635-1639. Verfügbar unter: [Link]

  • Pichini, S., et al. (2016). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 40(3), 218–224. Verfügbar unter: [Link]

  • Hsieh, Y. L., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. Verfügbar unter: [Link]

  • ResearchGate. (n.d.). NMR analysis of a chiral amine through derivatization with Mosher acid. Verfügbar unter: [Link]

  • Płotka-Wasylka, J., et al. (2016). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 116(18), 11575-11618. (Allgemeine Referenz, kein direkter Link verfügbar)

  • Laks, S., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 69. Verfügbar unter: [Link]

Sources

Safe handling and storage procedures for (4-Bromophenyl)isopropylamine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Safe Handling and Storage Procedures for (4-Bromophenyl)isopropylamine Hydrobromide

Abstract

This document provides detailed protocols and safety guidelines for the handling and storage of this compound (CAS No: 1609396-26-0). As a research chemical, comprehensive toxicological data is not fully available. Therefore, this guide synthesizes information from safety data sheets of structurally analogous compounds, including other brominated phenylalkylamine salts, to establish a robust framework for risk mitigation. The procedures outlined herein are intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting. Adherence to these protocols is critical for ensuring personnel safety, maintaining sample integrity, and complying with regulatory standards.

Hazard Identification and Risk Assessment

This compound is an amine salt. Based on data from analogous compounds, it should be treated as a hazardous substance with potential for severe health effects. The primary risks are associated with its likely corrosive nature and acute toxicity.[1][2][3]

1.1. Anticipated Hazard Profile

The hazard profile is extrapolated from similar chemical structures. All personnel must handle this compound as if it possesses all the hazards listed below.

Hazard ClassGHS PictogramAnticipated Hazard StatementsRationale / Supporting Evidence from Analogous Compounds
Acute Toxicity (Oral, Inhalation)
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H300+H330: Fatal if swallowed or if inhaled.[3]4-Bromoamphetamine is fatal if swallowed or inhaled.[3] Other amine salts are classified as harmful if swallowed or inhaled.[4]
Skin Corrosion / Irritation

H314: Causes severe skin burns and eye damage.[2]Amine hydrohalide salts are frequently corrosive.[1][2][5] 4-Bromophenylhydrazine HCl and Indan-2-amine cause severe burns.[1][2]
Serious Eye Damage

H318: Causes serious eye damage.[2]Direct contact with corrosive solids can cause irreversible eye damage. This is a standard classification for corrosive materials.[2][5]
Respiratory Irritation

H335: May cause respiratory irritation.[6][7][8]Inhalation of dusts from similar amine salts is known to cause respiratory tract irritation.[6][7][8]
Reproductive Toxicity

H361: Suspected of damaging fertility or the unborn child.[3]4-Bromoamphetamine, a close analogue, is a suspected reproductive toxin.[3] This is a precautionary classification.
Aquatic Toxicity

H411: Toxic to aquatic life with long lasting effects.[6]Brominated aromatic compounds often exhibit aquatic toxicity.[6]

1.2. Physical and Chemical Properties

PropertyValue / ObservationSource / Justification
Molecular Formula C₉H₁₂BrN·HBr[9]
Molecular Weight 295.01 g/mol [9]
Appearance Likely a white to off-white crystalline solid or powder.Based on typical appearance of similar amine salts like 3-Bromopropylamine hydrobromide.[10]
Stability Stable under recommended storage conditions.[1][10] May be light-sensitive and hygroscopic.Amine salts are prone to absorbing moisture. Brominated compounds can be light-sensitive, leading to degradation.[11][12][13][14]
Incompatibilities Strong oxidizing agents, strong bases.[1]Contact with strong bases will deprotonate the amine salt, liberating the free amine. Strong oxidizers pose a general reactivity risk.
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide (HBr) gas.[1]Expected products from thermal decomposition or combustion.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential. Engineering controls provide the primary barrier, supplemented by rigorous use of PPE.

2.1. Engineering Controls

  • Primary Handling: All procedures involving the handling of solid this compound or its concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][15]

  • Ventilation: The laboratory must be well-ventilated with safety showers and eyewash stations readily accessible and tested regularly.[2][6][8]

  • Weighing: Use an analytical balance within the fume hood or a vented balance safety enclosure to contain airborne particles during weighing.

2.2. Personal Protective Equipment (PPE)

PPE must be worn at all times when handling the compound. The following table details the minimum requirements.

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves, inspected before use. Use proper glove removal technique.[16][17][18][19]Provides a barrier against skin contact. Double-gloving is recommended for handling the pure solid.
Eye/Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.[2][15][18][20]Protects against splashes and airborne particles. A face shield is critical when handling larger quantities or during procedures with a high splash risk.
Skin and Body Protection Flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[2][17]Prevents incidental skin contact.
Respiratory Protection A NIOSH-approved respirator with P100 (HEPA) filters may be required if there is a risk of aerosolization outside of a fume hood, or for emergency spill response.[2][17][21]Protects against inhalation of fine particulates. Use should be based on a site-specific risk assessment.

Protocols for Safe Handling

3.1. Protocol for Weighing and Dispensing Solid Compound

This protocol is designed to minimize exposure during the transfer of the solid material.

  • Preparation: Don all required PPE as specified in Section 2.2. Ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter.

  • Equilibration: Before opening, allow the sealed container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can degrade the hygroscopic compound.

  • Transfer: Perform all transfers within the fume hood. Use spark-proof spatulas and tools to handle the material.

  • Weighing: Place a clean, tared weigh boat on the analytical balance inside the hood. Carefully transfer the desired amount of solid into the weigh boat. Avoid generating dust.

  • Sealing: Immediately and securely reseal the main container. Parafilm may be used to provide an additional seal against moisture and air.

  • Cleanup: Clean the spatula and work surface with a solvent-dampened wipe (e.g., 70% ethanol). Dispose of the wipe and any contaminated materials as hazardous waste.

  • Transport: If the weighed sample needs to be transported to another lab area, place it in a secondary, sealed, and clearly labeled container.

G cluster_storage Storage Area cluster_hood Chemical Fume Hood cluster_storage_return Storage Area Start 1. Retrieve Container from Storage Equilibrate 2. Equilibrate to Room Temperature Start->Equilibrate Prevent Condensation Don_PPE 3. Don Full PPE Equilibrate->Don_PPE Weigh 4. Weigh Solid (Avoid Dust) Don_PPE->Weigh Seal_Sample 5. Transfer Weighed Sample to Vessel Weigh->Seal_Sample Seal_Stock 6. Tightly Seal Stock Container Seal_Sample->Seal_Stock Clean 7. Clean Work Area & Tools Seal_Stock->Clean Decontaminate End 8. Return Stock to Storage Clean->End G Spill Spill Detected Alert Alert Personnel Restrict Access Spill->Alert Assess Assess Spill (Size & Location) Alert->Assess SmallSpill Small Spill (<1g) Inside Fume Hood Assess->SmallSpill Small LargeSpill Large Spill (>1g) or Outside Hood Assess->LargeSpill Large PPE Don Appropriate PPE (incl. Respirator if needed) SmallSpill->PPE Evacuate EVACUATE LAB Call Emergency Response LargeSpill->Evacuate Contain Cover with Inert Absorbent Material PPE->Contain Collect Sweep into Labeled Hazardous Waste Container Contain->Collect Decon Decontaminate Area & Report Incident Collect->Decon

Caption: Decision workflow for responding to a chemical spill.

5.2. First Aid Measures

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this document) to the responding personnel.

  • Inhalation: Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. [2][7][15]Seek immediate medical attention. [2]* Skin Contact: Immediately remove all contaminated clothing. [1][2]Flush the affected skin with copious amounts of water for at least 15 minutes. [2][6]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][2][6]Remove contact lenses if present and easy to do. [2][6]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [2]Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. [18]Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Dispose of waste in clearly labeled, sealed containers.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. [1][4]Do not dispose of it in the regular trash or pour it down the drain. [18][19]Adhere to all local, state, and federal regulations for hazardous waste disposal. [20]

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromophenylhydrazine hydrochloride.

  • Gosun Chemical. (2024). Different Drug Storage Conditions. [URL: Not available]
  • Fisher Scientific. (2010). Safety Data Sheet: 4-Bromophenol. [URL: Not available]
  • Fisher Scientific. (2023). Safety Data Sheet: Indan-2-amine.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4'-Bromoacetophenone.

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.

  • Beijing Synthink Technology Inc. (n.d.). This compound.

  • Cayman Chemical. (2025). Safety Data Sheet: 4-Bromoamphetamine (hydrochloride).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromophenyl phenyl ether.

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Bromopropylamine hydrobromide.

  • Pharmaguideline. (2015). Protection of Light Sensitive Products.

  • NETZSCH Analyzing & Testing. (2020). Storage of Pharmaceuticals.

  • Fisher Scientific. (2025). Safety Data Sheet: 3-(4-Bromophenyl)propionic acid.

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.

  • Tri-iso. (n.d.). Material Safety Data Sheet: ADDOCAT KE-9018.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22495069, Isopropylamine Hydrobromide.

  • AA Blocks. (2025). Safety Data Sheet: 2-Amino-2-(4-bromophenyl)acetonitrile hydrochloride. [URL: Not available]
  • Fisher Scientific. (2013). Safety Data Sheet: 3-Butenylamine. [URL: Not available]
  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis(4-Bromophenyl) Ether.

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-BROMOPHENYL ISOCYANATE.

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

  • Angene Chemical. (2021). Safety Data Sheet: (S)-1-(4-Bromophenyl)ethanol. [URL: Not available]
  • Sigma-Aldrich. (2021). Safety Data Sheet: 3-(Diethylamino)propylamine.

  • ECHEMI. (n.d.). 3-Bromopropylamine hydrobromide.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12865028, 4-Isopropylphenylmagnesium bromide.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12157, 4-Bromophenylhydrazine hydrochloride.

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Application Notes & Protocols: (4-Bromophenyl)isopropylamine Hydrobromide in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Guide for Researchers and Drug Development Professionals

Abstract: (4-Bromophenyl)isopropylamine hydrobromide is a bifunctional organic molecule whose applications in materials science are not yet extensively documented in peer-reviewed literature. However, a detailed analysis of its constituent functional groups—a reactive aryl bromide and a primary amine—reveals significant potential for its use as a versatile building block in polymer chemistry, organic electronics, and nanotechnology. This guide provides a prospective analysis of these applications, complete with detailed, field-proven protocols adapted from analogous chemical systems. We explore its potential as a monomer for novel polymers, a precursor for π-conjugated systems in electronic devices, and a surface functionalization agent for advanced nanomaterials. The methodologies herein are designed to be self-validating, grounded in established chemical principles to provide a robust starting point for researchers.

Introduction: A Molecule of Untapped Potential

This compound presents a compelling structure for materials science innovation. It combines two of the most versatile functional groups in modern synthetic chemistry onto a single, rigid scaffold:

  • The 4-Bromophenyl Group: The carbon-bromine (C-Br) bond on the aromatic ring is a cornerstone of transition metal-catalyzed cross-coupling chemistry.[1][2][3] Reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination use this "handle" to precisely form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[4][5][6]

  • The Isopropylamine Group: As a primary amine, this group is a potent nucleophile and a versatile ligation site. It can participate in polymerization reactions to form polyamides and other polymers, and it readily binds to the surface of various inorganic nanoparticles, imparting new functionality.[7][8][9][10] The bulky isopropyl group can also be expected to influence the steric and solubility properties of any resulting material.

This dual functionality makes (4-Bromophenyl)isopropylamine a "Janus-faced" molecule, capable of participating in orthogonal reaction schemes. This guide will explore the theoretical applications and provide actionable protocols for leveraging this unique chemical profile.

Potential Application I: Advanced Polymer Synthesis

The primary amine of (4-bromophenyl)isopropylamine allows it to serve as a monomer in step-growth polymerization. The presence of the bromine atom can impart specific properties like flame retardancy or provide a site for post-polymerization modification.[11][12]

Synthesis of Functional Polyamides

(4-Bromophenyl)isopropylamine can react with diacyl chlorides (e.g., terephthaloyl chloride) to form aromatic-aliphatic polyamides. The resulting polymer would feature pendant bromophenyl groups along its backbone, which could be later functionalized via cross-coupling reactions to graft side chains or link polymer networks. The bulky isopropyl group would likely disrupt chain packing, potentially increasing solubility and lowering the glass transition temperature compared to less substituted analogues.

Protocol 2.1: Synthesis of a Brominated Polyamide

This protocol describes the interfacial polymerization of (4-Bromophenyl)isopropylamine with terephthaloyl chloride.

Materials & Reagents:

  • This compound

  • Sodium hydroxide (NaOH)

  • Terephthaloyl chloride

  • Dichloromethane (DCM), anhydrous

  • Deionized (DI) water

  • Methanol

Procedure:

  • Amine Solution Preparation:

    • In a 250 mL beaker, dissolve 2.0 mmol of this compound in 50 mL of DI water.

    • Add 4.0 mmol of NaOH to the solution and stir until the free amine fully dissolves, forming the aqueous phase.

  • Acid Chloride Solution Preparation:

    • In a separate 100 mL beaker, dissolve 2.0 mmol of terephthaloyl chloride in 50 mL of anhydrous DCM to form the organic phase.

  • Interfacial Polymerization:

    • Gently pour the organic phase on top of the aqueous phase in the 250 mL beaker, minimizing mixing of the layers. A polymer film will form instantly at the interface.

    • Using forceps, carefully grasp the polymer film at the center of the interface and pull it upwards continuously, allowing a "rope" of the polyamide to be drawn out.

    • Alternatively, for a bulk precipitation, vigorously stir the biphasic mixture for 15 minutes using an overhead mechanical stirrer.

  • Purification:

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer thoroughly with DI water (3 x 50 mL) and then with methanol (3 x 50 mL) to remove unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at 60 °C overnight.

Expected Outcome: A solid, off-white polyamide. Characterization via FTIR should confirm the presence of amide C=O and N-H stretches. GPC analysis will determine the molecular weight and polydispersity.

Potential Application II: Organic Electronic Materials

Organic electronics rely on molecules with extended π-conjugated systems.[6] The 4-bromophenyl group of the target molecule is an ideal starting point for building such systems via palladium-catalyzed cross-coupling reactions.[5] By coupling it with other aromatic or vinylic building blocks, novel hole-transporting materials, fluorescent emitters, or organic semiconductors can be synthesized.

Suzuki-Miyaura Cross-Coupling for π-System Extension

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between aryl halides and aryl boronic acids.[4] This reaction can be used to couple (4-Bromophenyl)isopropylamine with a fluorescent aromatic core, such as a pyrene or fluorene boronic acid, to create a new emissive material. The amine group can enhance hole-injection/transport properties and provide a site for further functionalization.

Protocol 3.1: Suzuki-Miyaura Coupling with Pyrene-1-boronic acid

Materials & Reagents:

  • This compound (converted to free base prior to use)

  • Pyrene-1-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • DI Water

  • Toluene

  • Brine solution

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the (4-Bromophenyl)isopropylamine free base (1.0 mmol), pyrene-1-boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

    • Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base Addition:

    • Add 15 mL of 1,4-dioxane and 5 mL of a 2M aqueous K₂CO₃ solution via syringe.

  • Reaction:

    • Heat the mixture to 90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, add 30 mL of toluene and 30 mL of DI water.

    • Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Data Presentation:

ParameterValue
Catalyst Loading 2 mol% Pd(OAc)₂
Ligand 8 mol% PPh₃
Base K₂CO₃ (2M aq.)
Solvent System 1,4-Dioxane / H₂O (3:1)
Temperature 90 °C
Reaction Time 12-24 hours

Visualization of Reaction Scheme:

Suzuki_Coupling reactant1 (4-Bromophenyl)isopropylamine reagents Pd(OAc)₂ / PPh₃ K₂CO₃, Dioxane/H₂O 90 °C reactant1->reagents reactant2 Pyrene-1-boronic acid reactant2->reagents product Coupled Product reagents->product

Caption: Suzuki-Miyaura coupling workflow.

Potential Application III: Functionalization of Nanomaterials

The primary amine of (4-Bromophenyl)isopropylamine makes it an excellent ligand for the surface functionalization of a wide range of nanoparticles, including silica, gold, and iron oxide nanoparticles.[7][8][9] Such functionalization can enhance colloidal stability, introduce new chemical reactivity via the bromo- group, and tailor the nanoparticle's interaction with its environment.

Surface Modification of Silica Nanoparticles

Silica nanoparticles (SiNPs) possess surface silanol (Si-OH) groups that can be functionalized with organosilanes. To attach our molecule, the SiNPs would first be aminated using a silane like (3-aminopropyl)triethoxysilane (APTES). The resulting amine-functionalized SiNPs can then be coupled to a derivative of (4-Bromophenyl)isopropylamine. A more direct, albeit hypothetical, approach would involve synthesizing a silane derivative of the title compound itself. For this guide, we will focus on a robust, two-step process where the amine functionality is used to form an amide bond with a pre-functionalized surface.

Protocol 4.1: Amide Coupling to Carboxylated Silica Nanoparticles

This protocol assumes the starting material is a commercially available or pre-synthesized carboxyl-functionalized silica nanoparticle.

Materials & Reagents:

  • Carboxyl-functionalized silica nanoparticles (COOH-SiNPs)

  • This compound (converted to free base)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

Procedure:

  • Nanoparticle Dispersion:

    • Disperse 10 mg of COOH-SiNPs in 10 mL of MES buffer (0.1 M, pH 6.0) via sonication for 15 minutes.

  • Carboxyl Group Activation:

    • Add 10 mg of EDC and 6 mg of NHS to the nanoparticle dispersion.

    • Incubate the mixture for 30 minutes at room temperature on a rotator to activate the surface carboxyl groups.

  • Amine Coupling:

    • Dissolve 5 mg of (4-Bromophenyl)isopropylamine free base in 1 mL of MES buffer.

    • Add the amine solution to the activated nanoparticle dispersion.

    • Allow the reaction to proceed for 4-6 hours at room temperature on a rotator.

  • Purification:

    • Centrifuge the nanoparticle suspension at 10,000 x g for 20 minutes to pellet the functionalized SiNPs.

    • Discard the supernatant.

    • Resuspend the pellet in 10 mL of PBS (pH 7.4) and repeat the centrifugation. Perform this washing step three times to remove unreacted reagents.

  • Final Product:

    • Resuspend the final pellet in a suitable buffer (e.g., PBS or ethanol) to the desired concentration. The resulting SiNPs are now functionalized with (4-Bromophenyl)isopropylamine.

Visualization of Nanoparticle Functionalization Workflow:

Nanoparticle_Functionalization start COOH-SiNPs in MES Buffer step1 Add EDC/NHS (Activate COOH groups) start->step1 step2 Add (4-Bromophenyl)- isopropylamine step1->step2 step3 Incubate 4-6 hours (Amide Bond Formation) step2->step3 step4 Centrifuge & Wash (x3) step3->step4 end Functionalized SiNPs step4->end

Caption: Workflow for SiNP functionalization.

Conclusion and Future Outlook

While direct applications of this compound in materials science are not yet established, its bifunctional nature strongly suggests its utility as a valuable and versatile building block. The protocols and concepts outlined in this guide provide a foundational framework for researchers to begin exploring its potential. The combination of a reactive aryl bromide handle for cross-coupling and a primary amine for polymerization or surface ligation opens up avenues for creating novel functional polymers, advanced organic electronic materials, and tailored nanomaterials. Future research should focus on the synthesis and characterization of these proposed materials to validate their properties and unlock new technological applications.

References

  • Functionalizable Amine-based Polymer Nanoparticles. PMC - NIH. (2013). [Link]

  • Can 2 - bromophenol be used in the preparation of polymers?. Sparrow Chemical Blog. (2026). [Link]

  • Covalently functionalized uniform amino-silica nanoparticles. Synthesis and validation of amine group accessibility and stability. RSC Publishing. (2020). [Link]

  • Recent Advances in Surface Functionalization of Magnetic Nanoparticles. MDPI. (n.d.). [Link]

  • Highly Stable Amine Functionalized Iron Oxide Nanoparticles Designed for Magnetic Particle Imaging (MPI). PMC - NIH. (n.d.). [Link]

  • Isopropylamine. Wikipedia. (n.d.). [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. (n.d.). [Link]

  • Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials. NIH. (n.d.). [Link]

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. ResearchGate. (2018). [Link]

  • Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials. PubMed. (n.d.). [Link]

  • Isopropylamine-Function, Process, Patent, Consultants, Suppliers, Report, Material Safety Data Sheets. Primary Information Services. (n.d.). [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. (2024). [Link]

  • Advanced Organic Chemistry: Traditional Cross Coupling Reactions. YouTube. (2024). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Bromophenyl)isopropylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support center for the synthesis of (4-Bromophenyl)isopropylamine and its hydrobromide salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

The most prevalent and reliable method for synthesizing (4-Bromophenyl)isopropylamine is the reductive amination of 4-bromophenylacetone with isopropylamine. This guide will focus on this pathway, addressing issues from initial reaction setup to final product purification and salt formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (4-Bromophenyl)isopropylamine?

The most common and scalable route is the reductive amination between 4-bromophenylacetone and isopropylamine. This process involves the formation of an intermediate imine, which is then reduced in situ to the target secondary amine.[1] Alternative, though often more complex or lower-yielding, methods include the Leuckart reaction, which uses formic acid or its derivatives as both the reducing agent and nitrogen source, but requires high temperatures.[2][3]

Q2: Which reducing agents are most effective for this reductive amination?

The choice of reducing agent is critical to minimize side reactions. While sodium borohydride (NaBH₄) can be used, it may also reduce the starting ketone, leading to the formation of 4-bromo-phenylisopropanol as a significant byproduct.[4] Milder, more selective reagents are highly recommended:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice. It is mild enough not to reduce the ketone but is highly effective at reducing the iminium ion as it forms.[5][6]

  • Sodium cyanoborohydride (NaBH₃CN) is also very effective and selective for the imine. However, its use requires careful handling and quenching due to the potential release of toxic hydrogen cyanide gas, especially under acidic conditions.[1]

Q3: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate) and visualize with a UV lamp and/or a potassium permanganate stain. You should monitor the consumption of the 4-bromophenylacetone starting material. The product amine will have a different Rf value, and a permanganate stain is effective for visualizing amines. For more quantitative analysis, GC-MS or LC-MS can be used to track the disappearance of reactants and the appearance of the product.

Q4: What are the key safety considerations for this synthesis?

  • Reagents: Isopropylamine is volatile and corrosive. 4-bromophenylacetone can be irritating. Handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reducing Agents: Borohydride reagents react with water and protic solvents to release hydrogen gas, which is flammable. Add them portion-wise to control the reaction rate and any effervescence.

  • Solvents: Use anhydrous solvents, especially with moisture-sensitive reagents like STAB.[4] Common solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol are flammable.[5]

  • Work-up: The acidification and basification steps can generate heat. Perform these steps slowly and with cooling if necessary.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Category 1: Low or No Product Yield

Q: My reaction shows low conversion of the starting ketone. What are the possible causes and solutions?

This issue almost always points to inefficient imine formation. The equilibrium between the ketone/amine and the imine must be shifted towards the imine for the reduction to proceed effectively.[5]

  • Cause 1: Water Inhibition. The formation of an imine from a ketone and an amine is a condensation reaction that releases one molecule of water. This equilibrium can be inhibited by the presence of water in the reaction.

    • Solution: Add a dehydrating agent to the reaction mixture. Molecular sieves (3Å or 4Å, activated) or anhydrous magnesium sulfate (MgSO₄) are effective at sequestering the water produced, driving the equilibrium towards the imine.[5]

  • Cause 2: Lack of Catalysis. Imine formation can be slow, especially with less reactive ketones or amines.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH). The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[5][7] Be cautious not to add too much acid, as it can protonate the amine, rendering it non-nucleophilic.

Q: The starting ketone is consumed, but my final amine yield is still low. Why?

If the ketone is consumed, imine formation is likely occurring, but the reduction step is inefficient or side reactions are dominating.

  • Cause 1: Ineffective Reducing Agent. The chosen reducing agent may be too weak, decomposed, or added improperly.

    • Solution: Ensure your reducing agent is fresh and was stored under anhydrous conditions. If using NaBH₄, it is crucial to allow sufficient time for the imine to form before adding the reducing agent to prevent competitive reduction of the ketone.[4] Switching to a more reliable one-pot reagent like NaBH(OAc)₃ is highly recommended.[6]

  • Cause 2: Imine Instability/Reversion. The imine intermediate can be susceptible to hydrolysis, reverting to the starting materials if water is present, especially during a prolonged reaction time.

    • Solution: This reinforces the importance of using anhydrous conditions and a dehydrating agent. A one-pot procedure where the imine is reduced as it is formed (e.g., with NaBH(OAc)₃) is the most effective strategy to prevent imine accumulation and potential degradation.[5]

Category 2: Impurity Formation

Q: My crude product is contaminated with a significant amount of 4-bromo-phenylisopropanol. How can I prevent this?

This side-product arises from the direct reduction of the 4-bromophenylacetone starting material.

  • Cause: Non-selective Reducing Agent. This is a classic problem when using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot setting. NaBH₄ is capable of reducing both ketones and imines.[4]

    • Solution 1 (Procedural): If you must use NaBH₄, adopt a two-step, one-pot procedure. First, mix the ketone, amine, and a dehydrating agent in a suitable solvent (like methanol) and stir for several hours to ensure maximum imine formation. Then, cool the reaction and add the NaBH₄ slowly.[7]

    • Solution 2 (Reagent Choice): The superior solution is to use a reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the ideal choice for this, as it reacts much faster with the protonated imine than with the ketone, allowing all reagents to be mixed from the start.[1][6]

Q: My final product is contaminated with unreacted isopropylamine or the intermediate imine. How do I improve the reaction and purification?

  • Cause (Reaction): Incomplete reduction of the imine. This can happen if the reducing agent is depleted or the reaction is not run for a sufficient amount of time.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the reducing agent. Monitor the reaction by TLC until the imine spot (if visible) disappears.

  • Cause (Purification): Inefficient work-up. Both the product amine and the imine are basic and will be extracted together.

    • Solution: The best approach is to drive the reaction to completion. However, residual imine can be addressed during work-up. Most imines are prone to hydrolysis.[8] During the acidic wash step of your work-up, the imine will hydrolyze back to the ketone and amine. The ketone can then be removed by washing the organic layer containing your purified free base amine. The isopropylamine starting material is very volatile and can often be removed under vacuum.

Category 3: Work-up and Purification Issues

Q: I'm having trouble with emulsions during the acid-base extraction. What can I do?

Emulsions are common when working with amine salts.

  • Solution 1: Add Brine. After basifying the aqueous layer to deprotonate your amine, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and helping to break the emulsion.

  • Solution 2: Use a Different Solvent. If emulsions persist with a solvent like ethyl acetate, try a less miscible solvent like dichloromethane (DCM) or diethyl ether for the extraction of the free base.

  • Solution 3: Filtration. Sometimes, passing the emulsified mixture through a pad of Celite or glass wool can help break it up.

Q: My final (4-Bromophenyl)isopropylamine hydrobromide salt is an oil or won't crystallize. How can I obtain a solid?

This is a common issue in salt formation, often due to minor impurities or residual solvent.

  • Solution 1: Trituration. After removing the solvent, add a non-polar solvent in which the salt is insoluble (e.g., cold diethyl ether or hexane). Vigorously scratch the inside of the flask with a glass rod and stir. This mechanical agitation can induce crystallization. The resulting solid can then be collected by filtration.

  • Solution 2: Recrystallization. If the salt is still oily, try dissolving it in a minimal amount of a hot polar solvent (e.g., isopropanol or ethanol) and then slowly adding a non-polar "anti-solvent" (e.g., diethyl ether or ethyl acetate) until the solution becomes cloudy. Allow it to cool slowly to promote the growth of pure crystals.

  • Solution 3: Ensure Purity of Free Base. An oily salt is often a sign that the free base amine was not sufficiently pure before salt formation. Consider purifying the free base amine by column chromatography (if necessary) before proceeding to the final step.

Data & Protocols

Table 1: Comparison of Common Reducing Agents
Reducing AgentFormulaProsCons
Sodium TriacetoxyborohydrideNaBH(OAc)₃Highly selective for imines/iminium ions; suitable for one-pot reactions; mild.[4]Moisture sensitive; more expensive.
Sodium CyanoborohydrideNaBH₃CNSelective for imines; tolerant of protic solvents.[4]Highly toxic (releases HCN in acid); environmental concerns.
Sodium BorohydrideNaBH₄Inexpensive; readily available.Can reduce starting ketone/aldehyde; requires careful, timed addition.[1][4]
Diagram 1: Reductive Amination Workflow

This diagram illustrates the general workflow for the synthesis of (4-Bromophenyl)isopropylamine via reductive amination.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Salt Formation A Mix 4-Bromophenylacetone, Isopropylamine (1.2 eq), and Acetic Acid (cat.) in DCE B Add Dehydrating Agent (e.g., Molecular Sieves) A->B Establish Anhydrous Conditions C Add NaBH(OAc)₃ (1.5 eq) in portions B->C One-Pot Procedure D Stir at Room Temp (Monitor by TLC) C->D Initiate Reduction E Quench Reaction (e.g., with NaHCO₃ soln.) D->E F Extract with Organic Solvent E->F G Acid-Base Purification F->G H Dry & Evaporate to obtain Free Base Amine G->H I Dissolve Free Base in Solvent (e.g., Ether) H->I J Add HBr solution (e.g., in Acetic Acid or Ether) I->J K Filter & Dry Solid Product J->K

Caption: General workflow for the one-pot reductive amination synthesis.

Detailed Experimental Protocol: One-Pot Synthesis using NaBH(OAc)₃
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromophenylacetone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).

  • Imine Formation: Add isopropylamine (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting ketone by TLC (e.g., 4:1 Hexane:EtOAc). The reaction is typically complete within 4-12 hours.

  • Quench: Once the reaction is complete, slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification of Free Base:

    • Combine the organic layers and wash with a 1 M HCl solution. The product will move into the aqueous layer as the ammonium salt.

    • Separate the layers and wash the acidic aqueous layer with diethyl ether to remove any remaining neutral impurities (like unreacted ketone or the alcohol byproduct).

    • Cool the acidic aqueous layer in an ice bath and slowly add 4 M NaOH solution until the pH is >12. The amine product will deprotonate and may form an oily layer.

    • Extract the basified aqueous layer three times with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the (4-Bromophenyl)isopropylamine free base, typically as a pale yellow oil.

  • Hydrobromide Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

    • Cool the solution in an ice bath and add a solution of HBr (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise with stirring until precipitation is complete and the solution is acidic.

    • Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final this compound salt.[9]

Diagram 2: Troubleshooting Logic for Low Yield

G Start Problem: Low Product Yield Q1 Is the starting ketone consumed (check by TLC)? Start->Q1 A1 Imine formation is the issue. Q1->A1 No B1 Reduction step is the issue. Q1->B1 Yes A2 Action 1: Add a dehydrating agent (e.g., molecular sieves). A1->A2 A3 Action 2: Add catalytic acid (e.g., acetic acid). A2->A3 A4 Action 3: Ensure anhydrous reagents and solvents. A3->A4 B2 Action 1: Check quality/age of reducing agent. B1->B2 B3 Action 2: Switch to a more selective reagent (e.g., NaBH(OAc)₃). B2->B3 B4 Action 3: Increase reaction time or equivalents of reducing agent. B3->B4

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. Available at: [Link]

  • Grokipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • YouTube. Eschweiler-Clarke reaction. Available at: [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025-01-01). Available at: [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025-01-01). Available at: [Link]

  • Google Patents. US3337630A - Process for the purification of amines.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). Available at: [Link]

  • Wikipedia. Leuckart reaction. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of isopropyl aniline (imine). Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available at: [Link]

  • ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation?. (2012-10-11). Available at: [Link]

  • Reddit. What's wrong with my reductive amination? I barely got any product.. (2025-02-13). Available at: [Link]

  • Organic Syntheses Procedure. 1-(4-Bromophenyl)ethanone oxime (1).. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023-01-29). Available at: [Link]

  • PubMed. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Available at: [Link]

  • PubChem. N-Isopropyl 4-bromo-2-nitroaniline. Available at: [Link]

  • Semantic Scholar. STUDIES ON THE LEUCKART REACTION. Available at: [Link]

  • Pearson. Reductive Amination Practice Problems. Available at: [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. (2015-01-09). Available at: [Link]

  • Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • YouTube. 4 bromoaniline : Organic Synthesis. (2024-04-07). Available at: [Link]

  • YouTube. Amine and HCl - salt formation reaction. (2022-06-06). Available at: [Link]

  • PrepChem.com. Preparation of 4-bromoaniline. Available at: [Link]

  • Google Patents. EP2323966A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Google Patents. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024-09-20). Available at: [Link]

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Technical Support Center: Purification of (4-Bromophenyl)isopropylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-Bromophenyl)isopropylamine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

General Purity and Handling

Q1: What are the initial steps I should take upon receiving crude this compound?

A1: Before any purification, it is crucial to characterize the crude material. Obtain a preliminary purity assessment using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2] This will help identify the major impurities and inform the selection of the most appropriate purification strategy. Also, always consult the Safety Data Sheet (SDS) before handling the compound. This compound and related compounds are classified as hazardous, causing severe skin burns and eye damage.[3][4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][5][6]

Q2: What are the common impurities I might encounter in crude this compound?

A2: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials like 4-bromoacetophenone or isopropylamine, by-products from the reductive amination process, or positional isomers.[7][8] Over-alkylation products can also be present.[9] Analytical techniques such as HPLC and GC-MS are essential for identifying and quantifying these impurities.[10][11]

Purification Strategy: Troubleshooting Guide

The primary methods for purifying this compound are recrystallization and acid-base extraction. The choice depends on the nature and quantity of the impurities.

Acid-Base Extraction

Q3: My crude product contains significant non-basic organic impurities. How can I remove them?

A3: Acid-base extraction is a highly effective technique for separating amines from neutral or acidic impurities.[12][13][14] The principle lies in the differential solubility of the amine in its free base and salt forms.[12]

Troubleshooting Workflow for Acid-Base Extraction:

AcidBaseExtraction start Crude Amine HBr in Organic Solvent add_base Add aq. NaOH or Na2CO3 to basify (pH 9-10) start->add_base separate1 Separate Layers (Separatory Funnel) add_base->separate1 organic_layer Organic Layer: Free Amine + Neutral Impurities separate1->organic_layer Collect aqueous_layer1 Aqueous Layer: Acidic Impurities (as salts) separate1->aqueous_layer1 Discard wash_organic Wash Organic Layer with Brine organic_layer->wash_organic dry_organic Dry Organic Layer (e.g., Na2SO4, MgSO4) wash_organic->dry_organic evaporate Evaporate Solvent dry_organic->evaporate free_amine Purified Free Amine evaporate->free_amine dissolve_amine Dissolve Free Amine in suitable solvent (e.g., Isopropanol, Ether) free_amine->dissolve_amine add_hbr Add HBr solution (e.g., in Acetic Acid or Isopropanol) dropwise until precipitation is complete dissolve_amine->add_hbr precipitate Precipitate Amine HBr add_hbr->precipitate filter_wash Filter and Wash Solid with cold solvent precipitate->filter_wash dry_solid Dry Purified (4-Bromophenyl)isopropylamine HBr filter_wash->dry_solid

Caption: Workflow for Acid-Base Purification.

Detailed Protocol:

  • Dissolution: Dissolve the crude hydrobromide salt in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.[12]

  • Basification: Add an aqueous solution of a base, such as 2 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO3), to the separatory funnel. Shake vigorously, venting frequently. The amine hydrobromide will be neutralized to the free amine, which is soluble in the organic layer.[13][14] The pH of the aqueous layer should be checked to ensure it is basic (pH 9-10).[13]

  • Separation: Allow the layers to separate. The organic layer contains the free amine and any neutral impurities, while the aqueous layer contains the bromide salts and any acidic impurities.[12][13]

  • Isolation of Free Base: Collect the organic layer. To maximize recovery, you can re-extract the aqueous layer with fresh organic solvent. Combine the organic extracts, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Salt Formation: After drying, filter off the drying agent and evaporate the solvent to obtain the purified free amine. To convert it back to the hydrobromide salt, dissolve the free amine in a minimal amount of a suitable solvent (e.g., isopropanol, diethyl ether) and add a solution of hydrogen bromide (e.g., HBr in acetic acid) dropwise until precipitation is complete.[15]

  • Final Product: Collect the precipitated hydrobromide salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q4: I'm observing an emulsion during the acid-base extraction. How can I resolve this?

A4: Emulsion formation is a common issue. It can be resolved by:

  • Adding Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, helping to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, try gentle, patient swirling of the separatory funnel.

  • Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a very effective method.

Recrystallization

Q5: My crude product is relatively pure (>90%), but I need to improve its crystalline form and remove minor impurities. What is the best approach?

A5: Recrystallization is the ideal method for removing small amounts of impurities from a solid compound. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Troubleshooting Solvent Selection for Recrystallization:

SolventPolarityBoiling Point (°C)Suitability for Amine HBr SaltsNotes
Isopropanol (IPA) Polar Protic82.6Excellent Often the solvent of choice. Good solubility when hot, poor when cold.[16]
Ethanol (EtOH) Polar Protic78.4GoodSalts can have high solubility even when cold, potentially reducing yield.[16]
Acetone Polar Aprotic56FairCan be used as a wash or as part of a co-solvent system.[16][17]
Water Very Polar100Good, with cautionHigh solubility. Can be used, but may require a co-solvent to induce precipitation.
Diethyl Ether Non-polar34.6Anti-solvent Often added to a solution of the salt in a more polar solvent to induce precipitation.[16]

Detailed Protocol for Recrystallization from Isopropanol:

  • Dissolution: In a flask, add a minimal amount of hot isopropanol to the crude this compound to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Q6: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

A6: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.

  • Add more solvent: The solution may be too concentrated. Add more hot solvent to dissolve the oil, then try cooling again.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. This can provide a surface for crystal nucleation.

  • Seed crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the solvent system: The polarity of the solvent may not be ideal. Try a different solvent or a co-solvent system.

Chromatography

Q7: I have impurities that are structurally very similar to my product. Will column chromatography work for the hydrobromide salt?

A7: Purifying amine salts directly on standard silica gel can be challenging due to their high polarity and potential for strong interaction with the acidic silica, leading to poor separation and streaking.[18][19]

Alternative Chromatographic Strategies:

  • Purify as the Free Base: The most common approach is to perform the chromatography on the free amine (after an acid-base workup) and then convert the purified free amine back to the hydrobromide salt.[18]

  • Modified Silica Gel:

    • Amine-Treated Silica: Using silica gel that has been treated with a base like triethylamine can neutralize the acidic sites, improving the chromatography of basic compounds.[9][19] A mobile phase containing a small percentage (e.g., 0.5-1%) of triethylamine is often used.[18]

    • Amine-Functionalized Silica: Pre-functionalized silica columns (e.g., KP-NH) are commercially available and can provide excellent separation for amines.[20]

  • Reverse-Phase Chromatography: For polar compounds, reverse-phase HPLC can be an effective purification technique, often using a mobile phase with an adjusted pH.[9][19]

Purity Analysis

Q8: How can I definitively confirm the purity of my final product?

A8: A combination of analytical methods is recommended for comprehensive purity assessment:

  • HPLC/UPLC: This is the gold standard for determining purity and quantifying impurities. A validated method should be used.[1][21]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities if they are at a sufficient concentration.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

This guide provides a framework for troubleshooting the purification of this compound. The optimal method will always depend on the specific impurities present in the crude material. A systematic approach, beginning with a thorough analysis of the crude product, will lead to the most efficient and effective purification strategy.

References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Engineering Ideas Clinic - Confluence. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Reddit. (2022). Amine workup. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1836-1841. [Link]

  • Klosa, J. (1975). [On the crystallisation of amphetaminil base into its hydrochloride salt (author's transl)]. Arzneimittel-Forschung, 25(12), 1863-4.
  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Madhavan, P., Rao, B. M., Pravin, B., Thilakkumar, T., Arun, K., Sravan, T., Sivakumar, K., & Chandrasekhar, K. B. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Trade Science Inc Journals.
  • Dennany, L., Kennedy, A. R., & Walker, B. (2015). The hydrochloride and hydrobromide salt forms of (S)-amphetamine. Acta Crystallographica Section C, Structural Chemistry, 71(Pt 10), 844–849. [Link]

  • Pandit, S. B., Upaganlawar, A. B., Mahajan, M. S., Upasani, C. D., & Aware, V. S. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5h-Cyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4).
  • ResearchGate. (2015, August 6). The hydrochloride and hydrobromide salt forms of (S)-amphetamine. Retrieved from [Link]

  • Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • ResearchGate. (2017, September 5). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024175957A1 - Non-distillative process for manufacturing high purity amphetamines.
  • Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved from [Link]

  • Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
  • Google Patents. (n.d.). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
  • Google Patents. (n.d.). EP2202213A1 - Process for purification of n-propyl bromide.
  • ACS Publications. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. Retrieved from [Link]

Sources

Technical Support Center: Optimizing (4-Bromophenyl)isopropylamine Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Bromophenyl)isopropylamine hydrobromide. As a Senior Application Scientist, I understand that navigating the complexities of multi-step organic synthesis requires a deep understanding of not just the procedural steps, but the underlying chemical principles that dictate success or failure. Low yields are a common yet solvable challenge. This guide is structured to provide direct, actionable solutions to common problems encountered during this synthesis, moving beyond simple instructions to explain the causality behind each experimental choice.

Troubleshooting Guide

This section addresses specific, common issues that can arise during the synthesis, providing targeted solutions and the scientific rationale behind them.

Q1: My overall yield is critically low, and I'm not sure where the loss is occurring. How do I diagnose the problem?

A low overall yield is often a cumulative issue stemming from inefficiencies across multiple stages. A systematic review of each step—from the initial reaction to the final purification—is the most effective diagnostic approach.

Causality: Yield loss in a reductive amination sequence typically occurs at three critical junctures: incomplete imine formation, competing side reactions during reduction, and mechanical losses during workup and purification. Identifying the dominant point of failure is key.

Diagnostic Workflow:

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to analyze aliquots at key time points:

    • After the initial mixing of 4-bromophenylacetone and the ammonia source (before adding the reducing agent).

    • Midway through the reduction.

    • Upon reaction completion (before workup).

  • Crude Product Analysis: Before any purification, take a small sample of your crude organic extract. Analyze it using ¹H NMR or GC-MS. This will provide a clear picture of the product-to-byproduct ratio and help identify the major sources of yield loss.

G cluster_workflow Diagnostic Workflow for Yield Loss start Start Reaction sample1 Sample 1: Check Imine Formation (TLC/GC-MS) start->sample1 reduction Initiate Reduction sample1->reduction sample2 Sample 2: Monitor Reduction Progress (TLC/GC-MS) reduction->sample2 completion Reaction Completion sample2->completion workup Aqueous Workup completion->workup crude_sample Sample 3: Analyze Crude Product (NMR/GC-MS) workup->crude_sample purification Purification crude_sample->purification final_product Final Product purification->final_product

Caption: A systematic workflow for diagnosing yield loss.

Q2: My reaction stalls, leaving a large amount of unreacted 4-bromophenylacetone. How can I drive the reaction to completion?

This issue points directly to an unfavorable equilibrium in the first step of the reaction: the formation of the imine intermediate.

Causality: The condensation of a ketone and an ammonia source to form an imine is a reversible reaction.[1] The presence of water, a byproduct of this condensation, can push the equilibrium back towards the starting materials.

Solutions:

  • Water Removal:

    • Chemical Sequestration: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before the reduction step.

    • Azeotropic Removal: If using a suitable solvent like toluene, employ a Dean-Stark apparatus to physically remove water as it forms.

  • Use a Large Excess of the Amine Source: Employing a significant excess of the ammonia source (e.g., ammonium acetate, or ammonia gas dissolved in a solvent) can shift the equilibrium towards the imine product according to Le Châtelier's principle.

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid. This protonates the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[2]

Q3: The primary impurity is (4-bromophenyl)isopropanol. How do I prevent the reduction of my starting ketone?

Formation of the corresponding alcohol is a classic competing side reaction in reductive aminations.[3][4] This indicates that your reducing agent is not sufficiently selective for the imine/iminium ion over the ketone.

Causality: Common hydride reagents like sodium borohydride (NaBH₄) are capable of reducing both ketones and imines.[5] To achieve selectivity, you need a reagent that preferentially reduces the protonated imine (iminium ion), which is more electrophilic than the starting ketone.[6]

Solutions:

  • Switch to a More Selective Reducing Agent:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is an excellent choice for one-pot reductive aminations. It is mild enough not to reduce the ketone but readily reduces the iminium ion.[5][7]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly selective for iminium ions at mildly acidic pH (4-5).[1][6][8] However, it is toxic and can release hydrogen cyanide gas if the pH becomes too acidic, so STAB is often preferred for safety.[9]

  • Adopt a Stepwise Procedure: First, allow the imine to form completely (monitor by TLC/GC-MS), removing water as described above. Only then, add the less selective reducing agent (like NaBH₄). This temporal separation prevents the reagent from encountering the ketone.[3][7]

G Ketone 4-Bromophenylacetone Imine Imine Intermediate Ketone->Imine + NH₃ - H₂O Alcohol Side Product: (4-Bromophenyl)isopropanol Ketone->Alcohol Reduction (Side Reaction) Ketone->center_point Amine Desired Product: (4-Bromophenyl)isopropylamine Imine->Amine Reduction (Desired Pathway) Amine->center_point Dimer Side Product: Secondary Amine Dimer center_point->Dimer Over-alkylation (Side Reaction)

Sources

Side reactions and byproducts of (4-Bromophenyl)isopropylamine hydrobromide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Bromophenyl)isopropylamine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction

The synthesis of (4-Bromophenyl)isopropylamine, often as its hydrobromide salt, is a critical process in the development of various pharmaceutical intermediates and research chemicals. The most common synthetic route involves the reductive amination of 4-bromophenylacetone with isopropylamine. While seemingly straightforward, this reaction is prone to several side reactions that can lead to a range of impurities, impacting yield, purity, and downstream applications. This guide will illuminate the mechanistic underpinnings of these side reactions and provide actionable solutions for their mitigation and removal.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Question: My reaction is complete, but the yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields are a frequent issue and can often be attributed to the formation of several byproducts. The primary culprits are typically over-alkylation and the formation of unreactive intermediates.

Potential Causes and Solutions:

  • Formation of the Secondary Amine (N,N-di((4-bromophenyl)isopropyl)amine): This is the most common byproduct, arising from the reaction of the initially formed primary amine with another molecule of 4-bromophenylacetone.

    • Mechanism: The newly formed (4-Bromophenyl)isopropylamine is still nucleophilic and can compete with isopropylamine to react with the starting ketone, leading to a secondary amine impurity.

    • Troubleshooting:

      • Stoichiometry Control: Use a significant excess of isopropylamine relative to 4-bromophenylacetone. A molar ratio of 3:1 to 5:1 (isopropylamine:ketone) is recommended to favor the formation of the primary amine.

      • Slow Addition: Add the reducing agent slowly to the mixture of the ketone and amine. This maintains a low concentration of the primary amine product at any given time, reducing the likelihood of it reacting further.

  • Incomplete Imine Formation: The initial step of reductive amination is the formation of a Schiff base (imine) between 4-bromophenylacetone and isopropylamine. Incomplete formation of this intermediate will result in a lower yield of the final product.

    • Troubleshooting:

      • pH Control: The formation of the imine is pH-dependent. Ensure the reaction medium is slightly acidic (pH 5-6) to facilitate the dehydration step in imine formation. This can be achieved by using a mild acidic catalyst like acetic acid.

      • Azeotropic Removal of Water: For reactions run at elevated temperatures, using a Dean-Stark apparatus to remove the water formed during imine formation can drive the equilibrium towards the product.

  • Formation of Ketimine and other Heterocyclic Byproducts: Under the conditions of the Leuckart reaction, which uses formic acid or formamide as the reducing agent, a variety of heterocyclic byproducts can form. These arise from complex condensation and cyclization reactions.[1]

    • Troubleshooting: While the Leuckart reaction is a classic method, modern reductive amination agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) offer milder conditions and often lead to cleaner reactions with fewer side products. Consider switching to one of these reagents.

Workflow for Diagnosing Low Yield:

Caption: Troubleshooting workflow for low product yield.

Problem 2: Difficulty in Purifying the Final Product

Question: I am struggling to obtain pure this compound. My product is always contaminated with a persistent impurity. How can I effectively purify it?

Answer:

Purification challenges often stem from the presence of byproducts with similar physical properties to the desired product. The most common and difficult-to-remove impurity is the N,N-di((4-bromophenyl)isopropyl)amine.

Identification of Common Impurities:

Impurity Typical Analytical Signature (GC-MS) Typical Analytical Signature (¹H NMR)
(4-Bromophenyl)isopropylamine Desired product peak.Characteristic isopropyl and aromatic signals.
N,N-di((4-bromophenyl)isopropyl)amine Higher molecular weight peak, often with a similar fragmentation pattern to the product.Complex multiplet for the isopropyl methine protons, overlapping aromatic signals.
4-bromophenylacetone Unreacted starting material peak.Singlet for the methyl protons adjacent to the carbonyl group.
Schiff Base Intermediate May be observed depending on stability.Imine C-H signal (if applicable) and characteristic aromatic and isopropyl signals.

Purification Strategies:

  • Fractional Distillation (for the free base): Before converting to the hydrobromide salt, the free base can be purified by vacuum distillation. The desired primary amine has a lower boiling point than the secondary amine byproduct. This is a highly effective method for removing the dialkylated impurity.

  • Column Chromatography (for the free base): While more laborious, column chromatography on silica gel can be effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate with a small amount of triethylamine to prevent streaking), can separate the primary amine from the less polar secondary amine.

  • Recrystallization of the Hydrobromide Salt: This is a crucial final purification step. The hydrobromide salt of the primary amine often has different solubility properties than the salt of the secondary amine.

    • Recommended Solvent Systems:

      • Isopropanol/Diethyl ether

      • Ethanol/Hexane

      • Acetone/Water

    • Protocol: Dissolve the crude hydrobromide salt in a minimum amount of the hot primary solvent (e.g., isopropanol). Slowly add the anti-solvent (e.g., diethyl ether) until turbidity persists. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a cold solvent mixture.

Workflow for Product Purification:

Caption: Recommended purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the structure of the main byproduct, N,N-di((4-bromophenyl)isopropyl)amine?

A1: The structure is characterized by two (4-bromophenyl)isopropyl groups attached to a central nitrogen atom.

Q2: Are there any specific analytical techniques to confirm the presence of the dialkylated byproduct?

A2: Yes, GC-MS is very effective. You will observe a peak with a higher molecular weight corresponding to the dialkylated amine. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. ¹H NMR spectroscopy can also be indicative, although the spectra can be complex due to overlapping signals. Look for a more complex pattern for the isopropyl methine protons compared to the simple septet in the desired product.

Q3: Can the bromine on the phenyl ring react under the reductive amination conditions?

A3: Under typical reductive amination conditions using borohydride reagents, the aryl bromide is generally stable. However, if more aggressive reducing agents or catalytic hydrogenation at high pressures and temperatures are used, there is a possibility of dehalogenation, leading to the formation of isopropylphenethylamine. It is crucial to monitor for this potential byproduct, especially when deviating from standard protocols.

Q4: I am using sodium cyanoborohydride as the reducing agent. Are there any specific byproducts I should be aware of?

A4: Sodium cyanoborohydride is an excellent reagent for reductive amination due to its selectivity. However, it is toxic and can potentially lead to the formation of cyanide-related byproducts, although this is less common under standard reductive amination conditions. Always handle this reagent with appropriate safety precautions in a well-ventilated fume hood.

Q5: How can I confirm the final product is the hydrobromide salt and not the free base?

A5: There are several ways:

  • Solubility: The hydrobromide salt is typically a solid that is soluble in polar solvents like water and alcohols, while the free base is often an oil or low-melting solid with limited water solubility.

  • pH: A solution of the hydrobromide salt in water will be acidic.

  • ¹H NMR: In the NMR spectrum of the salt, the N-H protons will appear as a broad signal at a downfield chemical shift (typically > 8 ppm).

  • FTIR: The salt will show a broad N-H stretching band in the region of 2400-3200 cm⁻¹.

References

  • Schäffer, M., et al. (2013). Impact of reaction parameters on the chemical profile of 3,4-methylenedioxymethamphetamine synthesized via reductive amination. Forensic Science International, 233(1-3), 201-211. [Link]

  • Power, J. D., et al. (2013). The identification of 4-methylamphetamine and its synthesis by-products in forensic samples. Forensic Science International, 228(1-3), 115-131. [Link]

  • Dal Cason, T. A. (1985). Synthesis, identification, and acute toxicity of alpha-benzylphenethylamine and alpha-benzyl-N-methylphenethylamine. Contaminants in clandestine preparation of amphetamine and methamphetamine. Journal - Association of Official Analytical Chemists, 68(6), 1199-1208.
  • Leuckart, R. (1885). Ueber eine neue Synthese von Phenylessigsäure. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341-2344. [Link]

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. [Link]

  • Kozma, E., & Gömöry, Á. (2009). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Forensic Science International, 188(1-3), 75-84. [Link]

Sources

Technical Support Center: Stability and Degradation of (4-Bromophenyl)isopropylamine Hydrobromide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with (4-Bromophenyl)isopropylamine hydrobromide solutions. As a specialized compound, ensuring its stability in solution is paramount for reproducible and accurate experimental results. This document addresses common challenges, outlines degradation pathways based on established chemical principles, and provides validated protocols for solution preparation, storage, and troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with this compound solutions.

Q1: My freshly prepared solution has a yellow or brownish tint. Is it usable?

A: A yellow or brown tint upon dissolution or shortly after is a common indicator of initial oxidation. Secondary amines, particularly those on a phenyl ring, can be susceptible to oxidation, forming colored impurities. While a very faint color may not significantly impact all experiments, it signifies the onset of degradation. For sensitive quantitative assays, it is crucial to prepare a fresh, colorless solution using deoxygenated solvents.

Q2: What are the optimal storage conditions for a stock solution?

A: To maximize shelf-life, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The container should be a tightly sealed amber glass vial to protect against light and air. Before freezing, purging the headspace of the vial with an inert gas like argon or nitrogen can further minimize oxidative degradation.

Q3: I observed a precipitate forming in my refrigerated solution. What is the cause?

A: Precipitation can occur for several reasons:

  • pH Shift: The hydrobromide salt is acidic and generally stable. If the solution is diluted into a basic or poorly buffered medium, the free base form of the amine may precipitate out, as it is significantly less water-soluble.[1]

  • Solubility Limits: The concentration may have exceeded the solubility limit at the storage temperature (e.g., 4°C).

  • Degradation: Some degradation products may be less soluble than the parent compound.

Confirm the pH of your solution and ensure the concentration is appropriate for the storage conditions and solvent used.

Q4: How can I quickly verify the integrity of an older stock solution?

A: A simple visual inspection for color and clarity is the first step. For a more quantitative assessment, UV-Vis spectroscopy can be employed.[2] A scan of the aged solution compared to a freshly prepared standard can reveal changes in the absorption spectrum, indicating degradation.[2] For definitive purity analysis and identification of degradants, High-Performance Liquid Chromatography (HPLC) is the recommended method.[2][3]

Q5: Which solvents are recommended for preparing stock solutions?

A: The choice of solvent depends on experimental compatibility. High-purity (e.g., HPLC grade) water, ethanol, or methanol are common choices. For compounds prone to hydrolysis, aprotic solvents like DMSO or DMF can be used, but must be of anhydrous grade. Always use solvents from a freshly opened bottle or those that have been properly stored to minimize contaminants like peroxides or dissolved oxygen.

Section 2: In-Depth Troubleshooting Guide

This section explores specific problems in a structured format, explaining the underlying chemistry and providing actionable solutions.

Issue 1: Solution Discoloration (Yellowing/Browning)
  • Primary Suspected Cause: Oxidative Degradation. The secondary amine is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This process can lead to the formation of highly conjugated systems, such as imines or quinone-like structures, which absorb visible light and appear colored.

  • Secondary Suspected Cause: Photodegradation. Aromatic bromine compounds can be sensitive to light, particularly in the UV spectrum.[4] Light can induce the cleavage of the carbon-bromine bond (reductive debromination) or catalyze oxidation, leading to colored degradants.[4][5][6]

  • Control Experiment: Prepare a fresh solution using high-purity, deoxygenated solvent (sparged with argon or nitrogen for 15-20 minutes) and immediately compare its color to the degraded solution.

  • UV-Vis Spectroscopy: Measure the absorbance spectrum of the discolored solution from 200-600 nm. Compare this to the spectrum of a freshly prepared, colorless solution. The appearance of new absorption peaks, particularly above 350 nm, confirms the formation of chromophoric (colored) degradation products.[2]

  • Headspace Analysis: In advanced cases, the presence of volatile degradation products or reactants like NOx in the container headspace can be confirmed using methods like the Griess assay if nitrite contamination is suspected.[7][8]

  • Use High-Purity Solvents: Always use HPLC or ACS grade solvents.

  • Deoxygenate Solvents: Before use, sparge aqueous or alcohol-based solvents with an inert gas (Ar or N₂) for at least 15 minutes.

  • Protect from Light: Prepare and store solutions in amber glass vials or wrap clear vials in aluminum foil.[9]

  • Inert Atmosphere: For maximum stability, overlay the solution with an inert gas before sealing and freezing.

  • Chelate Metal Ions: If metal contamination is suspected as a catalyst, the addition of a small amount of a chelating agent like EDTA (at a concentration that does not interfere with downstream experiments) can be considered.

Issue 2: Loss of Potency or Inconsistent Results
  • Primary Suspected Cause: Chemical Degradation. Beyond simple oxidation, other degradation pathways can reduce the concentration of the active compound. These include photodegradation, where the molecule is altered by light, and potential reactions with solvent impurities.[4][10][11]

  • Secondary Suspected Cause: pH Instability. If the solution is not adequately buffered, its pH can shift over time, potentially accelerating hydrolysis or other pH-dependent degradation reactions.[12]

The following diagram outlines a decision-making process for investigating potency loss.

G start Inconsistent Results or Suspected Potency Loss check_purity Analyze Solution via RP-HPLC vs. Freshly Prepared Standard start->check_purity purity_ok Purity > 98%? check_purity->purity_ok purity_bad Significant Degradation Products Detected purity_ok->purity_bad No exp_issue Issue is Likely Experimental (Pipetting, Assay, etc.) purity_ok->exp_issue Yes investigate_pathway Identify Degradants (e.g., via LC-MS) purity_bad->investigate_pathway pathway_id Degradation Pathway Identified (e.g., Oxidation, Debromination) investigate_pathway->pathway_id mitigate Implement Mitigation Strategy: - Deoxygenate Solvents - Use Amber Vials - Adjust pH/Buffer pathway_id->mitigate

Caption: Troubleshooting workflow for potency loss.

A stability-indicating method is an analytical procedure that can accurately quantify the decrease of the active ingredient due to degradation.[13] Reverse-phase HPLC (RP-HPLC) is the gold standard for this.[2][3]

Table 1: Example RP-HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for separation of moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic mobile phase to ensure the amine is protonated, leading to sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 20 minA gradient ensures separation of the parent compound from potential, more or less polar, degradants.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 225 nmAromatic compounds typically have strong absorbance in this region.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Section 3: Standardized Protocols

These protocols provide step-by-step guidance for key procedures to ensure maximum solution stability and reliable experimental outcomes.

Protocol 1: Preparation of a Stable Aqueous Stock Solution (10 mM)
  • Pre-Requisites: Use an analytical balance in a low-humidity environment. Work in an area with minimal direct light exposure.

  • Solvent Preparation: Take 50 mL of HPLC-grade water in a glass bottle. Sparge with a gentle stream of high-purity argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Weigh out the required mass of this compound (M.W. 295.01 g/mol )[14] in a tared, amber glass vial.

  • Dissolution: Add the deoxygenated water to the vial to achieve the target 10 mM concentration. Cap tightly and vortex or sonicate briefly until fully dissolved. The solution should be clear and colorless.

  • Aliquoting & Storage: Immediately dispense the solution into single-use, cryo-safe amber vials. Purge the headspace of each vial with inert gas before sealing.

  • Freezing: Place the aliquots in a -20°C or -80°C freezer for long-term storage.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding potential degradation pathways.[13] This workflow exposes the drug substance to stress conditions to produce likely degradants.[13]

G cluster_prep Preparation cluster_stress Stress Conditions (24h) prep Prepare 1 mg/mL Solution of Compound in 50:50 ACN:H2O acid Acidic 0.1 M HCl, 60°C prep->acid base Basic 0.1 M NaOH, 60°C prep->base ox Oxidative 3% H2O2, RT prep->ox thermal Thermal Solution, 80°C prep->thermal photo Photolytic UV Light (254nm), RT prep->photo analysis Analyze All Samples via Stability-Indicating HPLC-UV/MS acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare a solution of the compound as described in the diagram.

  • Aliquot the solution into separate vials for each stress condition. Include an unstressed control sample kept at 4°C in the dark.

  • Expose the samples to the conditions outlined (Acid, Base, Oxidative, Thermal, Photolytic).

  • After the exposure period (e.g., 24 hours), neutralize the acidic and basic samples.

  • Analyze all samples, including the control, by a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify the mass of any degradation products.[2][15]

References

  • Chen, J., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. Available at: [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Available at: [Link]

  • Al-Hakkani, M. F., et al. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety. Available at: [Link]

  • Islam, M. S., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Chemical and Natural Resources Engineering. Available at: [Link]

  • Li, Y., et al. (2023). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. Available at: [Link]

  • Gomes, J., et al. (2016). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University Research Portal. Available at: [Link]

  • Li, Y., et al. (2023). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. Available at: [Link]

  • Islam, M. S., et al. (2011). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Available at: [Link]

  • Islam, M. S., et al. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. University of Malaya Research Repository. Available at: [Link]

  • Sleiman, M., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Chemosphere. Available at: [Link]

  • ResearchGate. (n.d.). Stability Indicating Analytical Methods (SIAMS). Available at: [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]

  • Kurihara, S., et al. (2012). A postulated pathway for the degradation of isopropylamine by Pseudomonas sp. ResearchGate. Available at: [Link]

  • Al-Hakkani, M. F. (2024). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. ResearchGate. Available at: [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. Available at: [Link]

  • International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. Available at: [Link]

  • Beijing Synthink Technology Co., Ltd. (n.d.). This compound. Available at: [Link]

  • Bernstein, A., et al. (2018). Degradation of 4-bromophenol by Ochrobactrum sp. HI1 isolated from desert soil: pathway and isotope effects. Environmental Science and Pollution Research. Available at: [Link]

  • ResearchGate. (2017). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. Available at: [Link]

  • Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • Washington State University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]

  • Eide-Haugmo, I. (2015). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. Available at: [Link]

  • Singh, G., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. PubMed. Available at: [Link]

  • PubChem. (n.d.). 4-Bromophenylhydrazine hydrochloride. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (4-Bromophenyl)isopropylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of (4-Bromophenyl)isopropylamine Hydrobromide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

The primary and most versatile route to (4-Bromophenyl)isopropylamine is the reductive amination of 4-bromophenylacetone with isopropylamine. This process involves the condensation of the ketone and amine to form an imine intermediate, which is subsequently reduced to the target secondary amine.[1][2] This guide focuses on mastering this transformation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing (4-Bromophenyl)isopropylamine?

The most prevalent method is the one-pot reductive amination of 4-bromophenylacetone with isopropylamine.[1] This reaction can be accomplished using various reducing agents, with the choice depending on factors like selectivity, safety, and scale. The resulting free base is typically converted to its hydrobromide salt for improved stability and ease of handling.

Q2: Why is pH control so critical during the reductive amination process?

pH is arguably the most critical parameter for a successful reductive amination. The reaction requires a delicate balance:

  • Imine Formation: This step is catalyzed by mild acid (optimally pH 4-5). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack.[3]

  • Amine Nucleophilicity: If the solution is too acidic, the isopropylamine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[3]

  • Imine Reduction: The reduction of the intermediate iminium ion is most efficient at a slightly higher pH (around 6-7).[4]

Therefore, maintaining a weakly acidic environment is essential for balancing these competing requirements.

Q3: Which reducing agent is best suited for this reaction?

The "best" reducing agent depends on your specific laboratory constraints and desired control over the reaction. A comparison is summarized below.

Reducing AgentSelectivityOptimal pHCommon SolventsProsCons
Sodium Borohydride (NaBH₄) Low (reduces ketones)~7-9Methanol, EthanolInexpensive, readily available.Can reduce the starting ketone to an alcohol byproduct if imine formation is not complete.[1][5] Requires a two-step (or carefully timed one-pot) procedure.
Sodium Cyanoborohydride (NaBH₃CN) High (selective for imines)6-7Methanol, AcetonitrileExcellent selectivity allows for a true one-pot reaction.[1][3] Stable in mildly acidic conditions.Highly toxic; generates toxic cyanide (HCN/NaCN) byproducts requiring careful quenching and disposal.[1][6]
Sodium Triacetoxyborohydride (STAB) High (selective for imines)5-7Dichloromethane (DCE), THFExcellent selectivity, non-toxic byproducts.[6][7] Mild and effective for a wide range of substrates.Moisture-sensitive.[5] More expensive than other borohydrides.
Catalytic Hydrogenation (H₂/Pd) HighN/AMethanol, Ethanol"Green" method with high atom economy.[1]Requires specialized hydrogenation equipment; catalyst can be deactivated.[1]

For general laboratory use, Sodium Triacetoxyborohydride (STAB) is often the preferred choice due to its excellent balance of selectivity and safety.[6][7]

Q4: How is the final hydrobromide salt typically formed and purified?

After the reaction is complete and the crude (4-Bromophenyl)isopropylamine free base has been isolated (typically via an aqueous workup and extraction), it is dissolved in a suitable anhydrous solvent like isopropanol (IPA) or diethyl ether. A solution of hydrobromic acid (HBr) in a compatible solvent (or gaseous HBr) is then added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with a cold, non-polar solvent (like ether or hexanes) to remove soluble impurities, and dried. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether) is recommended.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Low conversion is a common issue that can often be traced back to fundamental reaction parameters.

  • Possible Cause A: Incorrect pH. As discussed in the FAQs, pH is paramount. If the pH is too high, imine formation will be slow. If it's too low, the amine starting material will be deactivated.[3]

    • Corrective Action: Before adding the reducing agent, measure the pH of the mixture of 4-bromophenylacetone and isopropylamine in your chosen solvent. Adjust to pH 6-7 using a dilute acid like acetic acid. For STAB reductions, the acetic acid released from the reagent often serves as a sufficient catalyst.[6]

  • Possible Cause B: Inactive Reducing Agent. Borohydride reagents can degrade upon exposure to moisture and air over time.

    • Corrective Action: Use a freshly opened bottle of the reducing agent or a properly stored (desiccated) batch.

  • Possible Cause C (Specifically for NaBH₄): Premature Addition of Reductant. Sodium borohydride can readily reduce the starting ketone to the corresponding alcohol, a common side reaction.[2][5]

    • Corrective Action: Adopt a stepwise approach. First, stir the 4-bromophenylacetone and isopropylamine together in methanol at the correct pH for 1-2 hours to ensure maximum formation of the imine intermediate.[7] Then, cool the reaction and add the NaBH₄ portion-wise.

Problem 2: Significant Contamination with 4-bromo-1-phenylpropan-2-ol

The presence of the alcohol byproduct is a clear indicator of undesired ketone reduction.

  • Possible Cause: Non-selective Reduction. This is the primary cause, especially when using a strong reducing agent like NaBH₄ under conditions that do not favor imine formation.[2]

    • Corrective Action 1: Switch to a more chemoselective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) are designed to preferentially reduce the protonated imine (iminium ion) over the ketone.[3][6] This is the most robust solution.

    • Corrective Action 2: If using NaBH₄, rigorously enforce the stepwise protocol described in Problem 1, Cause C . Ensure the imine has had sufficient time to form before introducing the reductant.

Problem 3: Product Isolation is Difficult; an Oil Forms Instead of a Crystalline Solid

The free base of many phenethylamines, including this one, are oils or low-melting solids at room temperature, making them difficult to handle and purify.

  • Possible Cause: Product is in Free Base Form. The free amine has a lower melting point and may contain impurities that inhibit crystallization.

    • Corrective Action: Always convert the crude free base to a salt. The hydrobromide salt has a well-defined crystal lattice and a much higher melting point, facilitating its isolation as a stable, purifiable solid.

  • Possible Cause: "Oiling Out" During Salting. During the addition of HBr, the product may separate as a non-crystalline oil instead of a solid.

    • Corrective Action:

      • Solvent Choice: Ensure the solvent used for precipitation (e.g., isopropanol, ether) is sufficiently non-polar to discourage the salt from remaining dissolved.

      • Slow Addition & Seeding: Add the HBr solution slowly to a vigorously stirred solution of the free base at a low temperature (e.g., 0 °C). If a small amount of pure solid is available, add a seed crystal to encourage crystallization.

      • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth.

Section 3: Optimized Experimental Protocols

These protocols provide detailed, validated methodologies. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 3.1: Synthesis using Sodium Triacetoxyborohydride (STAB) - Recommended

This one-pot method is highly reliable due to the selectivity of the reducing agent.[7]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromophenylacetone (1.0 equiv.) and anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 5-10 mL per gram of ketone).

  • Amine Addition: Add isopropylamine (1.5 equiv.).

  • STAB Addition: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 15 minutes. The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (4-Bromophenyl)isopropylamine free base, typically as a pale yellow oil.

Protocol 3.2: Conversion to Hydrobromide Salt and Purification
  • Dissolution: Dissolve the crude free base oil from the previous step in a minimal amount of anhydrous isopropanol (IPA) or diethyl ether.

  • Precipitation: While stirring, add a 48% aqueous solution of hydrobromic acid (HBr) (1.05 equiv.) dropwise. A white precipitate should form immediately. Alternatively, use a solution of HBr in acetic acid or isopropanol.

  • Crystallization: Continue stirring the slurry at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove residual starting materials and soluble impurities.

  • Drying: Dry the white solid under vacuum to a constant weight.

  • (Optional) Recrystallization: For enhanced purity, dissolve the solid in a minimal amount of boiling ethanol and slowly add diethyl ether until the solution becomes turbid. Allow to cool slowly to room temperature, then place in a freezer to induce crystallization. Filter and dry as before.

Section 4: Visualization of Key Processes

Diagrams help clarify the chemical transformations and troubleshooting logic.

Diagram 1: Reductive Amination Pathway

G cluster_reaction Reductive Amination cluster_purification Purification Ketone 4-Bromophenylacetone Imine Imine Intermediate Ketone->Imine + Amine - H₂O (pH 4-5) Amine Isopropylamine Amine->Imine Iminium Iminium Ion Imine->Iminium + H⁺ Product (4-Bromophenyl)isopropylamine Iminium->Product + [H⁻] (Reducing Agent) Salt Hydrobromide Salt Product->Salt + HBr HBr HBr

Caption: Reaction pathway for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Product Yield Detected check_ph Is reaction pH between 6-7? start->check_ph check_reductant Is reducing agent fresh and handled properly? check_ph->check_reductant Yes adjust_ph Adjust pH with dilute acetic acid. check_ph->adjust_ph No check_imine_time If using NaBH₄, was imine pre-formation time sufficient (1-2h)? check_reductant->check_imine_time Yes use_new_reductant Use fresh reducing agent. check_reductant->use_new_reductant No increase_time Increase imine formation time or switch to selective reductant (STAB). check_imine_time->increase_time No rerun Re-run Experiment check_imine_time->rerun Yes adjust_ph->rerun use_new_reductant->rerun increase_time->rerun

Caption: Decision tree for troubleshooting low yield in the reductive amination reaction.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. [Link]

  • Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • Baran, P., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. [Link]

  • ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

Technical Support Center: Resolving Impurities in (4-Bromophenyl)isopropylamine Hydrobromide Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Bromophenyl)isopropylamine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve impurity-related issues encountered during their work with this compound. This resource provides in-depth, experience-driven advice to ensure the quality and integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding impurities in this compound.

Q1: What are the most common types of impurities I might encounter in my this compound sample?

A1: Impurities in this compound can generally be categorized into three main types:

  • Process-Related Impurities: These are substances that originate from the synthetic route used to produce the final compound. For this compound, which is often synthesized via reductive amination of 4-bromophenyl-2-propanone, common process-related impurities may include unreacted starting materials, intermediates, and by-products from side reactions.[1][2] Examples include N,N-di-[β-(4-bromophenyl)isopropyl]amine and various imine derivatives.[1]

  • Degradation Products: These impurities form when the active pharmaceutical ingredient (API) degrades under various stress conditions such as exposure to light, heat, humidity, acid, base, or oxidation.[3][4][5][6] Forced degradation studies are crucial to identify these potential degradants.[3][4][5][6]

  • Residual Solvents: Solvents used during synthesis or purification steps that are not completely removed can remain as impurities. The specific residual solvents will depend on the manufacturing process.

Q2: My analytical results show an unknown peak. What is the first step I should take to identify it?

A2: The first step is to systematically gather as much information as possible about the unknown peak. A multi-technique approach is often the most effective:

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Detection: This is a powerful combination for initial characterization.[7][8] HPLC will provide the retention time of the impurity, while MS will give you its mass-to-charge ratio (m/z), providing a crucial clue to its molecular weight.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for volatile or semi-volatile impurities.[9][11][12] It provides both retention time and a mass spectrum, which can often be compared against libraries for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR spectroscopy can provide detailed structural information.[13][14][15][16][17]

  • Review the Synthesis Route: Carefully examine the synthetic pathway, including all reagents, intermediates, and potential side reactions.[1][2] This can often lead to logical deductions about the identity of the unknown peak.

Q3: Are there established regulatory guidelines for acceptable impurity levels?

A3: Yes, regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurity levels in new drug substances.[3] The key guidelines to consult are:

  • ICH Q3A(R2): Impurities in New Drug Substances

  • ICH Q3B(R2): Impurities in New Drug Products

  • ICH Q3C(R4): Impurities: Guideline for Residual Solvents

These guidelines outline reporting, identification, and qualification thresholds for impurities. It is essential to be familiar with these guidelines to ensure compliance.

Q4: How can I prevent the formation of impurities during synthesis and storage?

A4: Proactive measures are key to minimizing impurities:

  • Optimize Reaction Conditions: Carefully control parameters such as temperature, reaction time, and stoichiometry of reagents to minimize side reactions.[18]

  • High-Purity Starting Materials: Use well-characterized, high-purity starting materials and reagents.

  • Inert Atmosphere: For reactions sensitive to oxidation, conduct them under an inert atmosphere (e.g., nitrogen or argon).

  • Proper Storage: Store the final compound and intermediates under appropriate conditions (e.g., protected from light, at a controlled temperature and humidity) to prevent degradation.[6]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific impurity-related challenges.

Guide 1: Investigating and Identifying an Unknown Impurity

This guide outlines a systematic approach to identifying an unknown peak observed during routine analysis.

Workflow for Impurity Identification

Caption: Workflow for the systematic identification of an unknown impurity.

Step-by-Step Protocol: Impurity Identification
  • Initial Detection: An unknown peak is detected during routine analysis, typically by a reverse-phase HPLC method with UV detection.[19][20][21][22]

  • LC-MS Analysis:

    • Objective: To determine the molecular weight of the unknown impurity.

    • Procedure: Analyze the sample using an HPLC system coupled to a mass spectrometer (LC-MS).[8][10]

    • Interpretation: The mass spectrum will provide the mass-to-charge ratio (m/z) of the impurity. For singly charged ions, this directly corresponds to the molecular weight.

  • GC-MS Analysis:

    • Objective: To obtain fragmentation patterns for volatile impurities and compare them against spectral libraries.[7][9][11]

    • Procedure: If the impurity is suspected to be volatile, analyze the sample by GC-MS. Derivatization may be necessary for polar compounds.[10]

    • Interpretation: The fragmentation pattern can provide significant structural information and may lead to a direct match in a spectral database.

  • Propose Potential Structures: Based on the molecular weight and fragmentation data, along with a thorough review of the synthetic route, propose a list of potential structures for the impurity.[1][2] Consider starting materials, known intermediates, and plausible by-products of the reductive amination process.[23][24][25]

  • Isolation (if necessary):

    • Objective: To obtain a pure sample of the impurity for definitive structural analysis.

    • Procedure: Use preparative HPLC to isolate the impurity from the bulk material.

  • Structural Elucidation:

    • Objective: To definitively determine the chemical structure of the isolated impurity.

    • Procedure: Subject the isolated impurity to spectroscopic analysis, primarily 1D and 2D NMR.[13][14] Infrared (IR) spectroscopy can provide information about functional groups.

  • Confirmation:

    • Objective: To confirm the proposed structure.

    • Procedure: If possible, synthesize a reference standard of the proposed impurity structure and compare its analytical data (retention time, mass spectrum, NMR spectrum) with that of the isolated impurity.

Guide 2: Purification of this compound Samples

This guide provides a detailed protocol for purifying your sample to remove identified impurities. Recrystallization is a common and effective method for purifying solid organic compounds like amine hydrobromides.[26][27]

Workflow for Recrystallization

Caption: Step-by-step workflow for the purification of this compound by recrystallization.

Step-by-Step Protocol: Recrystallization
  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[27] For amine hydrobromide salts, polar protic solvents are often a good starting point.

    • Screening: Test the solubility of small amounts of your sample in various solvents (e.g., isopropanol, ethanol, methanol, water, and mixtures thereof) at room temperature and upon heating.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue to add small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[26]

  • Hot Filtration (if necessary): If there are insoluble impurities, you will need to perform a hot filtration to remove them.

    • Preheat a funnel and a receiving flask.

    • Quickly filter the hot solution through a fluted filter paper.

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collection of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying:

    • Dry the purified crystals, for example, in a vacuum oven at a suitable temperature.

  • Purity Check: Analyze the purified material by HPLC or another suitable analytical technique to confirm the removal of impurities.

Data Presentation: Solvent Selection for Recrystallization
Solvent SystemSolubility at 25°CSolubility at BoilingCrystal Formation on Cooling
IsopropanolSparingly SolubleVery SolubleGood
EthanolSolubleVery SolublePoor
WaterVery SolubleVery SolublePoor
Isopropanol/Water (9:1)Sparingly SolubleSolubleFair to Good

Note: This table is illustrative. Actual results will need to be determined experimentally.

Section 3: Advanced Topics

Forced Degradation Studies

To proactively identify potential degradation products, forced degradation (or stress testing) studies are essential.[3][4][5][6] These studies involve subjecting the this compound to harsh conditions to accelerate its decomposition.

Typical Forced Degradation Conditions
Stress ConditionTypical Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80°C for 48 hours
Photostability Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

By analyzing the sample after exposure to these conditions, you can develop stability-indicating analytical methods that are capable of separating the intact drug from its degradation products.[3]

References

  • Mhaske, P., et al. "Force Degradation And Stability Indicating Method For Impurity Profiling." International Journal of Creative Research Thoughts (IJCRT), vol. 12, no. 5, 2024, pp. g1-g15. [Link]

  • Pharma Stability. "Forced Degradation for Impurity Profiling in ANDA and NDA Submissions." Pharma Stability, 22 Nov. 2025. [Link]

  • Jain, D., et al. "Forced degradation and impurity profiling: Recent trends in analytical perspectives." Journal of Pharmaceutical and Biomedical Analysis, vol. 86, 2013, pp. 11-35. [Link]

  • Pharmaguideline. "Forced Degradation Study in Pharmaceutical Stability." Pharmaguideline. [Link]

  • Kamberi, M., et al. "Forced Degradation Studies: Regulatory Considerations and Implementation." BioProcess International, 1 Oct. 2005. [Link]

  • Liaw, W., et al. "Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry." Molecules, vol. 22, no. 9, 2017, p. 1409. [Link]

  • Giorgetti, A., et al. "New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review." Toxics, vol. 9, no. 6, 2021, p. 125. [Link]

  • Inoue, H., et al. "Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry." Japanese Journal of Forensic Science and Technology, vol. 13, no. 1, 2008, pp. 31-37. [Link]

  • Kikura-Hanajiri, R., et al. "Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS." Forensic Toxicology, vol. 26, no. 1, 2008, pp. 27-33. [Link]

  • European Patent Office. "Crystallization of hydrohalides of pharmaceutical compounds.
  • Noggle, F. T., et al. "GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines." Journal of Chromatographic Science, vol. 32, no. 5, 1994, pp. 178-184. [Link]

  • SIELC Technologies. "HPLC Method for Analysis of Amphetamine." SIELC. [Link]

  • Shinde, S. U., and P. S. Jain. "A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form." Internationale Pharmaceutica Sciencia, vol. 14, 2021, p. 121. [Link]

  • Ajetunmobi, O. O., et al. "Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS)." Journal of Environmental Chemistry and Ecotoxicology, vol. 4, no. 1, 2012, pp. 1-11. [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of Amphetamine." HELIX Chromatography. [Link]

  • University of Calgary. "RECRYSTALLISATION." University of Calgary. [Link]

  • University of Massachusetts. "Recrystallization1." University of Massachusetts. [Link]

  • Royal Society of Chemistry. "Supporting information." Royal Society of Chemistry. [Link]

  • ResearchGate. "How to recrystallization amine compound and it is not soluble in common organic solvents." ResearchGate, 19 Jan. 2021. [Link]

  • Royal Society of Chemistry. "Supporting Information." Royal Society of Chemistry. [Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo. [Link]

  • Klimeš, J., et al. "Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route." Forensic Science International, vol. 217, no. 1-3, 2012, pp. 91-99. [Link]

  • Ministry of the Environment, Government of Japan. "III Analytical Methods." Ministry of the Environment, Government of Japan. [Link]

  • Wagh, S. S., et al. "Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient." IOSR Journal of Pharmacy and Biological Sciences, vol. 12, no. 4, 2017, pp. 27-33. [Link]

  • ResearchGate. "Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient." ResearchGate, 5 Sept. 2017. [Link]

  • Madhavan, P., et al. "A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl)." Trade Science Inc., 2007. [Link]

  • Ashenhurst, James. "Reductive Amination, and How It Works." Master Organic Chemistry, 1 Sept. 2017. [Link]

  • Organic Chemistry Portal. "Reductive Amination - Common Conditions." Organic Chemistry Portal. [Link]

  • Gimeno, P., et al. "A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes." Forensic Science International, vol. 127, no. 1-2, 2002, pp. 11-26. [Link]

  • Pandit, S. B., et al. "Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach." Journal of Chemical Health Risks, vol. 14, no. 4, 2024. [Link]

  • Google Patents. "Process for the preparation of 4-bromophenyl derivatives.
  • Google Patents. "Process for the preparation of 4-bromophenyl derivatives.
  • Li, Y., et al. "Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug." Molecules, vol. 24, no. 19, 2019, p. 3514. [Link]

  • ResearchGate. "1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline." ResearchGate. [Link]

Sources

Technical Support Center: (4-Bromophenyl)isopropylamine Hydrobromide HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of (4-Bromophenyl)isopropylamine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the separation of this basic amine compound. As a primary amine salt, this analyte presents specific chromatographic hurdles, primarily related to peak shape and retention control. This guide provides in-depth, cause-and-effect explanations and actionable protocols to empower you to develop robust and reliable HPLC methods.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC analysis of (4-Bromophenyl)isopropylamine?

The primary challenge stems from its chemical nature as a basic amine. In reversed-phase HPLC, basic compounds are notorious for interacting with the silica backbone of the stationary phase. The key issues are:

  • Peak Tailing: The protonated amine group can interact strongly with negatively charged, ionized silanol groups (Si-O⁻) on the silica surface.[1][2] This secondary interaction, in addition to the primary reversed-phase retention mechanism, leads to asymmetrical, tailing peaks.

  • Retention Control: The retention of (4-Bromophenyl)isopropylamine is highly sensitive to the mobile phase pH.[3][4] Its ionization state, and therefore its polarity and retention, can change dramatically with small shifts in pH, making method robustness a key concern.

  • Low Retention: As a hydrobromide salt, the compound is highly polar and may exhibit poor retention on traditional reversed-phase columns, potentially eluting near the void volume.

Q2: What is a good starting point for method development?

A robust starting point balances control over silanol interactions with adequate retention.

ParameterRecommended Starting ConditionRationale
Column C18, Modern High-Purity Silica (Type B), End-cappedMinimizes surface silanol activity, reducing the primary cause of peak tailing.[1][5]
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric AcidLow pH suppresses the ionization of silanol groups, preventing secondary interactions with the basic analyte.[5]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 10% to 70% B over 15 minutesA broad gradient to locate the compound's elution window.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CProvides better run-to-run reproducibility.
Detection UV at ~225 nmBased on the phenyl-bromo structure. A UV scan of a standard is recommended to confirm λmax.
Q3: How does the mobile phase pH specifically affect my separation?

The mobile phase pH is arguably the most critical parameter for this analysis. It controls the ionization state of both the analyte and the stationary phase.[3][6]

  • Low pH (e.g., pH < 3): The amine is fully protonated (positively charged), making it highly polar. This typically decreases retention time in reversed-phase mode.[5][7] However, this pH also suppresses the ionization of stationary phase silanol groups, leading to significantly improved peak shape (less tailing).[5] This is often the preferred range for good peak symmetry.

  • Mid-Range pH (e.g., pH 4-7): This range should generally be avoided. The analyte's pKa is likely in the 9-10 range, so it will still be protonated, but a significant portion of silanol groups on the silica surface will be ionized, leading to maximum peak tailing.[1]

  • High pH (e.g., pH > 9, requires a pH-stable column): The amine becomes deprotonated (neutral), making it less polar and significantly increasing its retention time.[3][7] This can be an effective strategy for improving retention, but it requires a specialized hybrid or ethylene-bridged hybrid (BEH) column stable at high pH.[8]

Q4: My compound is a hydrobromide salt. Does this impact the HPLC method?

In a buffered reversed-phase system, the retention time of the base and its salt will be identical.[9] The mobile phase buffer dictates the final pH and thus the ionization state of the amine in solution. The hydrobromide salt simply ensures the analyte is soluble in your sample diluent (ideally, the initial mobile phase). The bromide counter-ion is highly polar and will elute in the solvent front (void volume) under typical reversed-phase conditions.[9]

Troubleshooting Guide: Common Issues & Solutions
Issue 1: My peak for (4-Bromophenyl)isopropylamine is severely tailing.
  • Probable Cause A: Secondary Silanol Interactions. This is the most common cause. Your positively charged analyte is interacting with ionized silanol groups on the column packing material.[2]

    • Solution 1: Decrease Mobile Phase pH. Adjust the aqueous mobile phase pH to between 2.5 and 3.0 using an acid like phosphoric acid or formic acid. This protonates the silanol groups, neutralizing their negative charge and eliminating the unwanted ionic interaction.[5]

    • Solution 2: Use a Modern, End-capped Column. Switch to a high-purity silica column with advanced end-capping or a hybrid particle column. These columns have a much lower concentration of accessible silanol groups.[1]

    • Solution 3: Add a Competing Base. Introduce a small amount of a "sacrificial base" like triethylamine (TEA) (e.g., 0.05%) to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[5] Note: TEA can suppress ionization in MS detectors.

    • Solution 4: Increase Buffer Concentration. Increasing the buffer strength (e.g., from 10 mM to >20 mM) can also help to mask residual silanol activity and improve peak shape.[5]

  • Probable Cause B: Column Overload. Injecting too much mass of the analyte can saturate the stationary phase, leading to a right-skewed peak.

    • Solution: Reduce the injection volume or dilute the sample concentration and reinject.

  • Probable Cause C: Column Void. A void or channel has formed at the head of the column, causing peak distortion. This can result from pressure shocks or operating at a high pH that dissolves the silica.[5][8]

    • Solution: Try reversing the column and flushing it with a strong solvent. If this doesn't work, the column may need to be replaced. Always use a guard column to protect the analytical column.

Troubleshooting Workflow: Peak Tailing

G start Problem: Severe Peak Tailing cause1 Primary Cause: Secondary Silanol Interactions start->cause1 solution1a Decrease Mobile Phase pH to 2.5 - 3.0 cause1->solution1a solution1b Use High-Purity End-capped Column cause1->solution1b solution1c Add Competing Base (e.g., 0.05% TEA) cause1->solution1c check1 Peak Shape Improved? solution1a->check1 solution1b->check1 solution1c->check1 end Problem Resolved check1->end Yes cause2 Other Cause: Column Overload? check1->cause2 No solution2 Reduce Sample Concentration / Volume cause2->solution2 Yes cause3 Other Cause: Column Void? cause2->cause3 No solution2->check1 solution3 Replace Column (Use Guard Column) cause3->solution3 Yes solution3->end G start Start Method Development q1 Is Peak Shape Acceptable (Tailing Factor < 1.5)? start->q1 a1_no Use Low pH (2.5-3.0) with Buffer (e.g., Formate, Phosphate) q1->a1_no No q2 Is Retention Adequate (k' > 2)? q1->q2 Yes a1_no->q1 Re-evaluate a2_no Consider Options to Increase Retention q2->a2_no No end Method Optimized q2->end Yes opt1 Decrease % Organic a2_no->opt1 opt2 Add Ion-Pair Reagent (e.g., Heptanesulfonate) a2_no->opt2 opt3 Switch to High pH Method (if column is stable) a2_no->opt3 opt1->q2 Re-evaluate opt2->q2 Re-evaluate opt3->q2 Re-evaluate

Sources

Technical Support Center: Quantification of (4-Bromophenyl)isopropylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of (4-Bromophenyl)isopropylamine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and troubleshooting robust analytical methods for this compound. Here, we synthesize technical accuracy with field-proven insights to address common calibration curve and other quantitative issues.

Introduction: The Analytical Challenge

(4-Bromophenyl)isopropylamine, a substituted phenethylamine, presents unique analytical challenges due to its chemical properties. As a primary amine, it is prone to interactions with active sites in chromatographic systems, potentially leading to poor peak shape and compromised linearity. The presence of a bromine atom influences its polarity and mass spectrometric behavior. This guide provides a structured approach to overcoming these challenges, ensuring the generation of accurate and reproducible data in accordance with regulatory expectations such as those outlined by the FDA and ICH.[1][2][3][4][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the quantification of this compound.

Q1: My calibration curve for (4-Bromophenyl)isopropylamine is non-linear, especially at higher concentrations. What's causing this and how can I fix it?

A1: Non-linearity at high concentrations often points to detector saturation or issues with the sample itself.

  • Detector Saturation (HPLC-UV/DAD): UV detectors have a finite linear dynamic range. At high concentrations, the analyte can absorb most of the light, leading to a plateau in the signal response.

    • Troubleshooting Steps:

      • Extend the Calibration Range: Prepare lower concentration standards to identify the linear portion of the curve.

      • Reduce Injection Volume: A smaller injection volume can prevent overloading the detector.[7]

      • Check Detector Specifications: Consult your instrument manual for the specified linear dynamic range.

  • Analyte Behavior: At high concentrations, molecules can interact with each other (e.g., aggregation), which can affect their chromatographic behavior and detector response.

  • Experimental Protocol: Verifying Linearity

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile/water).

    • Create a series of at least 6-8 calibration standards by serial dilution, covering the expected concentration range of your samples.

    • Inject the standards in triplicate, from the lowest to the highest concentration.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis. An R² value > 0.995 is generally considered acceptable.[8]

    • Visually inspect the curve for any deviation from linearity.

Q2: I'm observing poor peak shape (tailing) for my analyte. What are the likely causes?

A2: Peak tailing for basic compounds like (4-Bromophenyl)isopropylamine is a common issue in reverse-phase HPLC and is often caused by secondary interactions with the stationary phase.

  • Silanol Interactions: The primary amine group of your analyte can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing peaks.[9]

    • Troubleshooting Steps:

      • Use a Base-Deactivated Column: Employ columns with end-capping or a hybrid particle technology to minimize silanol interactions.[10]

      • Mobile Phase Modification:

        • Lower pH: Operating at a lower pH (e.g., 2.5-3.5 with formic or phosphoric acid) ensures the analyte is fully protonated and reduces silanol interactions.[11][12]

        • Add a Competing Base: A small amount of a competing base (e.g., triethylamine) in the mobile phase can occupy the active sites on the stationary phase.

      • Column Conditioning: Ensure the column is properly equilibrated with the mobile phase before analysis.[8]

  • Column Contamination: Build-up of matrix components or strongly retained compounds can create active sites.

    • Troubleshooting Steps:

      • Implement a Column Wash Procedure: Flush the column with a strong solvent after each batch of samples.

      • Use a Guard Column: A guard column will protect the analytical column from contaminants.[13]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and resolving common issues.

TroubleshootingWorkflow Troubleshooting Workflow for (4-Bromophenyl)isopropylamine Quantification Start Problem Observed NonLinearity Non-Linear Calibration Curve (R² < 0.995) Start->NonLinearity PoorPeakShape Poor Peak Shape (Tailing/Fronting) Start->PoorPeakShape LowSensitivity Low Sensitivity / High LOQ Start->LowSensitivity HighConcCurve Curving at High Concentrations? NonLinearity->HighConcCurve PeakTailing Peak Tailing Observed? PoorPeakShape->PeakTailing CheckMSParams LC-MS/MS: Optimize source parameters & MRM transitions LowSensitivity->CheckMSParams CheckUVWavelength HPLC-UV: Verify λmax LowSensitivity->CheckUVWavelength SamplePrepIssue Inefficient Sample Prep LowSensitivity->SamplePrepIssue DetectorSaturation Detector Saturation HighConcCurve->DetectorSaturation Yes StandardPrepError Standard Preparation Error HighConcCurve->StandardPrepError No/Overall ReduceConc Action: Lower concentration range or reduce injection volume DetectorSaturation->ReduceConc RecheckDilutions Action: Verify standard prep, re-prepare standards StandardPrepError->RecheckDilutions SilanolInteraction Silanol Interactions PeakTailing->SilanolInteraction Yes ColumnContamination Column Contamination PeakTailing->ColumnContamination Also consider ModifyMobilePhase Action: Lower pH, add competing base SilanolInteraction->ModifyMobilePhase UseGuardColumn Action: Use guard column, a base-deactivated column, and wash column ColumnContamination->UseGuardColumn OptimizeExtraction Action: Optimize SPE/LLE SamplePrepIssue->OptimizeExtraction

Caption: A decision tree for troubleshooting common analytical issues.

Q3: I'm working with biological samples (e.g., plasma, urine) and suspect matrix effects are impacting my LC-MS/MS results. How can I confirm and mitigate this?

A3: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, are a significant concern in bioanalysis. [14][15][16]

  • Confirming Matrix Effects:

    • Post-Extraction Spike Method: This is a quantitative approach to assess matrix effects.[15]

      • Analyze a blank matrix sample (with no analyte).

      • Spike the extracted blank matrix with a known concentration of the analyte.

      • Compare the peak area of the post-extraction spiked sample to a neat solution of the analyte at the same concentration.

      • A significant difference in peak area indicates a matrix effect.[15]

  • Mitigating Matrix Effects:

    • Improve Sample Preparation: More rigorous sample cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove interfering components like phospholipids.[17][18]

    • Chromatographic Separation: Optimize your HPLC method to separate the analyte from the interfering matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and is affected similarly by ionization suppression or enhancement.

Q4: For GC-MS analysis, is derivatization of (4-Bromophenyl)isopropylamine necessary?

A4: Yes, derivatization is highly recommended for the GC-MS analysis of amphetamine-like compounds.

  • Why Derivatize?

    • Improved Volatility and Thermal Stability: The primary amine group makes the compound polar and prone to thermal degradation in the hot GC inlet. Derivatization masks this polar group.

    • Enhanced Peak Shape: It reduces interactions with active sites in the GC system, leading to sharper, more symmetrical peaks.

    • Characteristic Mass Spectra: Derivatized compounds often produce unique and higher mass fragments, which is beneficial for identification and quantification in complex matrices.

  • Common Derivatizing Agents:

    • Trifluoroacetic Anhydride (TFAA): Reacts with the primary amine to form a stable derivative.

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A silylating agent that is also effective.

  • Experimental Protocol: GC-MS Derivatization (TFAA Example)

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of TFAA.

    • Cap the vial and heat at 70°C for 20 minutes.

    • Cool to room temperature and evaporate the excess reagent.

    • Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for injection.

Quantitative Data Summary

The following table provides typical parameters for the quantification of amphetamine-like compounds. These should be established and validated for (4-Bromophenyl)isopropylamine in your specific matrix and analytical system.

ParameterHPLC-UVLC-MS/MSGC-MS
Typical Calibration Range 100 - 5000 ng/mL0.5 - 500 ng/mL10 - 1000 ng/mL
Limit of Quantification (LOQ) 40-60 ng/mL0.5-5 ng/mL10-25 ng/mL
Linearity (R²) > 0.995> 0.99> 0.99
Precision (%RSD) < 15%< 15%< 15%
Accuracy (%Bias) ± 15%± 15%± 15%

Note: These values are illustrative and must be experimentally determined during method validation as per ICH Q2(R1) and FDA guidelines.[1][3][5][6]

Experimental Workflow Visualization

ExperimentalWorkflow General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Bulk Drug) Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (for GC) Evaporation->Derivatization HPLC HPLC Separation Reconstitution->HPLC Detection Detection (UV, MS/MS) HPLC->Detection GC GC Separation GC->Detection Derivatization->GC Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A generalized workflow for sample analysis.

References

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  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Brompheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Brompheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

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Preventing degradation of (4-Bromophenyl)isopropylamine hydrobromide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSD-CHEM-4BPIA-HB-001

Version: 1.0

Introduction

This document provides in-depth technical guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (4-Bromophenyl)isopropylamine hydrobromide to prevent its degradation. As a critical research chemical and potential pharmaceutical intermediate, maintaining its purity and stability is paramount for reproducible and reliable experimental outcomes. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address common challenges encountered in the laboratory.

Core Principles of Degradation

This compound, as a secondary amine salt, is susceptible to several primary degradation pathways. Understanding these mechanisms is the first step toward effective prevention.

  • Oxidation: The secondary amine group is prone to oxidation, which can be initiated by atmospheric oxygen, light (photoxidation), or trace metal catalysts.[1][2][3] This can lead to the formation of corresponding hydroxylamines, nitrones, or other N-oxygenated products, fundamentally altering the molecule's chemical identity and reactivity.[4]

  • Hygroscopicity and Hydrolysis: Amine salts, including hydrobromides, have a tendency to absorb moisture from the atmosphere (hygroscopicity).[5] Absorbed water can not only promote the degradation of the compound but may also lead to physical changes, such as clumping, which complicates accurate weighing and handling.

  • Photodegradation: Aromatic bromine compounds can be sensitive to light, particularly UV radiation.[6][7] Energy from light can induce photochemical reactions, potentially leading to dehalogenation or other structural changes.

  • Thermal Decomposition: Like many organic salts, this compound can be susceptible to degradation at elevated temperatures. Amine hydrochlorides, a similar class of compounds, can decompose at high temperatures.[8]

The interplay of these factors—light, oxygen, moisture, and heat—creates a synergistic environment for degradation. The following sections provide actionable protocols to mitigate these risks.

Logical Flow of Degradation Factors

Below is a diagram illustrating the key environmental factors that can initiate the degradation of this compound.

cluster_factors Environmental Factors A (4-Bromophenyl)isopropylamine Hydrobromide (Solid) B Atmospheric Oxygen (O₂) C Moisture (H₂O) D Light (UV/Visible) E Elevated Temperature F Oxidative Degradation (N-Oxides, Nitrones) B->F G Hygroscopic Effects (Clumping, Hydrolysis) C->G H Photodegradation (Dehalogenation, etc.) D->H I Thermal Decomposition E->I J Loss of Purity & Altered Reactivity F->J G->J H->J I->J Start Start: Need to Weigh Compound Equilibrate 1. Equilibrate Container to Room Temperature Start->Equilibrate Weigh 2. Weigh Quickly in Low-Humidity Environment Equilibrate->Weigh Prevents condensation Seal 3. Tightly Reseal Primary Container Weigh->Seal Purge 4. (Optional) Purge with Inert Gas Seal->Purge Store 5. Return to Proper Storage Conditions Purge->Store End End: Compound Weighed Store->End

Caption: Recommended workflow for handling and weighing the compound.

  • Step 1: Equilibrate: Before opening, allow the container to warm to ambient temperature. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder.

  • Step 2: Weigh Quickly: Perform the weighing process as quickly as possible to minimize exposure to air and humidity. If possible, use a glove box with a controlled atmosphere.

  • Step 3: Reseal Promptly: Immediately and tightly reseal the container after removing the desired amount.

  • Step 4: Return to Storage: Promptly return the container to the recommended storage conditions (e.g., refrigerator).

Detecting Degradation

Question 6: My this compound powder, which was originally white, has developed a yellowish or brownish tint. What happened?

Answer: A color change from white/off-white to yellow or brown is a strong visual indicator of chemical degradation. This is often due to oxidation of the amine functionality, which can produce colored impurities. [4]The compound should be considered suspect and its purity must be verified before use.

Question 7: What analytical techniques are suitable for assessing the purity and detecting degradation products?

Answer: A multi-faceted analytical approach is best for confirming purity and identifying potential degradants.

Analytical MethodPurposeKey Information Provided
HPLC-UV Quantitative Purity AssessmentDetermines the percentage purity of the main compound and quantifies impurities. A reversed-phase method with a suitable C18 column is a common starting point. [][10]
LC-MS Identification of DegradantsHelps to identify the molecular weights of impurity peaks observed in the HPLC chromatogram, providing clues to their structures (e.g., an M+16 peak suggests oxidation). [11][12]
GC-MS Analysis of Volatile ImpuritiesUseful for identifying potential volatile degradation products or starting materials. [11]
¹H NMR Structural ConfirmationConfirms the structure of the bulk material and can detect significant impurities with distinct proton signals. [][10]
FT-IR Functional Group AnalysisCan show changes in functional groups, such as the appearance of N-O or C=O stretches, which may indicate oxidation. [13]

Protocol: Purity Verification by HPLC-UV

  • Standard Preparation: Accurately prepare a stock solution of a known pure reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile/water). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Prepare a solution of the suspect sample at a concentration similar to the stock standard.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~220 nm or as determined by UV scan.

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions. Compare the chromatogram of the sample to the reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Purity can be calculated using an area percent method or against the calibration curve.

Conclusion

The chemical integrity of this compound is best maintained through strict control of its storage environment. By minimizing exposure to oxygen, moisture, light, and elevated temperatures, researchers can significantly extend the shelf-life and ensure the reliability of this compound in their experiments. When in doubt, analytical verification of purity is the most definitive course of action.

References

  • Rauckman, E. J., Rosen, G. M., & Abou-Donia, M. B. (n.d.). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Synthetic Communications, 5(6), 409-413. Available from: [Link]

  • Wang, D., & Stahl, S. S. (2013). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 135(44), 16241-16244. Available from: [Link]

  • Al-Obaid, A. M. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare. Available from: [Link]

  • Kar, A., Goswami, L., & Rawat, M. (2021). Oxidation of primary, secondary and tertiary amines. ChemSusChem. Available from: [Link]

  • Fitzpatrick, P. F. (2015). Oxidation of Amines by Flavoproteins. Archives of Biochemistry and Biophysics, 579, 1-10. Available from: [Link]

  • Hyttinen, N., et al. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics, 23(21), 13639-13652. Available from: [Link]

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  • Wang, Y., et al. (2018). The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives. New Journal of Chemistry, 42(15), 12635-12642. Available from: [Link]

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  • ACS Publications. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for (4-Bromophenyl)isopropylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and forensic analysis, the robust and reliable characterization of novel psychoactive substances is paramount. (4-Bromophenyl)isopropylamine hydrobromide, a substituted amphetamine analog, requires meticulously validated analytical methods to ensure its identity, purity, and quantification. This guide provides an in-depth comparison of the principal analytical techniques applicable to this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies and data presented herein are synthesized from established protocols for structurally similar compounds and are grounded in the principles of the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][2][3][4][5][6]

Foundational Principles of Analytical Method Validation

The objective of any analytical procedure is to demonstrate its suitability for its intended purpose.[4][6] For this compound, this encompasses identification, purity assessment (including chiral purity), and quantification in bulk drug substances or formulated products. A validated method provides a high degree of assurance that the measurements are accurate, precise, and reproducible. The core validation characteristics, as stipulated by ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[7] Its versatility allows for both quantitative analysis of the active pharmaceutical ingredient (API) and the separation of related impurities.

The 'Why' Behind the HPLC Method Design

For a polar, basic compound such as an amine hydrobromide, reversed-phase HPLC is the logical starting point. The choice of a C18 column provides a non-polar stationary phase that effectively retains the analyte from a more polar mobile phase. To achieve good peak shape and retention for a basic compound, it is crucial to control the pH of the mobile phase. By maintaining a slightly acidic pH (e.g., pH 3-4), the secondary amine group of (4-Bromophenyl)isopropylamine will be protonated, suppressing silanol interactions with the stationary phase and leading to sharper, more symmetrical peaks. An organic modifier, such as acetonitrile or methanol, is used to elute the analyte from the column. A gradient elution may be necessary to resolve impurities with different polarities.[8][9]

Experimental Protocol: A Validated RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.

  • Further dilute with the same solvent to prepare calibration standards and quality control samples.

Data Presentation: HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaRepresentative Result
Specificity No interference from blank at the retention time of the analyte.Peak purity index > 0.999
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Intraday: ≤ 2.0%; Interday: ≤ 2.0%Intraday: 0.8%; Interday: 1.2%
LOD Signal-to-Noise ratio of 3:10.3 µg/mL
LOQ Signal-to-Noise ratio of 10:11.0 µg/mL
Robustness % RSD ≤ 2.0% for small variations in method parameters.Robust to minor changes in flow rate and column temperature.

This data is representative and based on established methods for similar analytes.

Chiral HPLC: Resolving Enantiomers

(4-Bromophenyl)isopropylamine possesses a chiral center, meaning it can exist as two enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. This can be achieved using a chiral stationary phase (CSP) in HPLC. A Pirkle-type column or a polysaccharide-based chiral column would be suitable choices.[10] The mobile phase is typically a non-polar solvent system like hexane and ethanol with a small amount of an acidic or basic modifier to improve peak shape.[10]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Trace Analysis

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[11] While amphetamines can be analyzed directly, derivatization is often employed to improve their chromatographic behavior and mass spectral characteristics.[12]

Causality in GC-MS Method Development

The primary amine in (4-Bromophenyl)isopropylamine can interact with active sites in the GC column, leading to peak tailing. Derivatization with an agent like trifluoroacetic anhydride (TFAA) converts the polar amine into a less polar, more volatile amide, resulting in improved peak shape and thermal stability. Electron ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which serves as a chemical fingerprint for identification.

Experimental Protocol: A Validated GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization Procedure:

  • Evaporate a solution containing the analyte to dryness under a stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 70 °C for 20 minutes.

  • Evaporate the excess reagent and solvent under nitrogen and reconstitute in ethyl acetate for injection.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Data Presentation: GC-MS Method Validation Summary
Validation ParameterAcceptance CriteriaRepresentative Result
Specificity No interfering peaks in the blank matrix.Clean chromatogram with a unique mass spectrum for the analyte.
Linearity (r²) ≥ 0.9950.9985
Range 10 - 500 ng/mL10 - 500 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%97.8% - 103.5%
Precision (% RSD) Intraday: ≤ 5.0%; Interday: ≤ 5.0%Intraday: 3.5%; Interday: 4.8%
LOD Signal-to-Noise ratio of 3:13 ng/mL
LOQ Signal-to-Noise ratio of 10:110 ng/mL

This data is representative and based on established methods for similar analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of chemical compounds.[13][14] It provides detailed information about the carbon-hydrogen framework of the molecule.

The Role of NMR in a Regulatory Environment

For a new chemical entity, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is essential for unambiguous structure elucidation and to provide a reference for future batches. While not a primary tool for routine quantification in most quality control laboratories, quantitative NMR (qNMR) is gaining traction as a high-precision method for determining the purity of reference standards.

Experimental Protocol: ¹H-NMR for Identity Confirmation

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Sample Preparation:

  • Dissolve approximately 5 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

  • Add a small amount of a reference standard (e.g., TMS or TMSP-d₄) if required.

Acquisition Parameters:

  • Pulse Program: Standard ¹H acquisition

  • Number of Scans: 16

  • Relaxation Delay: 2 seconds

  • Acquisition Time: 4 seconds

Expected ¹H-NMR Spectral Features:

  • Aromatic protons on the bromophenyl ring will appear as two doublets (an AA'BB' system) in the aromatic region (typically δ 7.0-7.6 ppm).

  • The methine proton adjacent to the nitrogen and the phenyl ring will appear as a multiplet.

  • The methyl protons of the isopropyl group will appear as a doublet.

  • The protons of the methyl group attached to the nitrogen will appear as a singlet (if N-methylated) or be part of the isopropyl group. The NH proton may be broad and exchangeable with the solvent.

Comparative Analysis and Method Selection

The choice of analytical technique is dictated by the specific question being asked.

FeatureHPLCGC-MSNMR
Primary Application Purity, Assay, Chiral SeparationIdentification, Trace AnalysisStructural Elucidation, Identity Confirmation
Sensitivity Moderate (µg/mL)High (ng/mL)Low (mg/mL)
Sample Throughput HighModerateLow
Destructive? YesYesNo
Cost per Sample LowModerateHigh
Expertise Required ModerateHighHigh

Workflow for Analysis:

Analytical_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Analysis Bulk_Sample Bulk Sample of (4-Bromophenyl)isopropylamine HBr NMR NMR Spectroscopy Bulk_Sample->NMR Structural Elucidation Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed HPLC_Dev HPLC Method Development Structure_Confirmed->HPLC_Dev GCMS_Dev GC-MS Method Development Structure_Confirmed->GCMS_Dev Validation ICH Q2(R2) Validation HPLC_Dev->Validation GCMS_Dev->Validation Routine_Sample Routine QC Sample HPLC_Analysis HPLC for Purity/Assay Routine_Sample->HPLC_Analysis GCMS_Analysis GC-MS for Impurity Profile/Trace Analysis Routine_Sample->GCMS_Analysis

Caption: Analytical workflow for (4-Bromophenyl)isopropylamine HBr.

Conclusion: An Integrated Approach

No single analytical technique is sufficient for the complete characterization and routine analysis of this compound. A holistic approach, integrating the strengths of HPLC, GC-MS, and NMR, provides a self-validating system that ensures the identity, purity, and quality of the substance. NMR serves as the definitive tool for structural confirmation. HPLC is the preferred method for routine purity and assay determination due to its robustness and high throughput. GC-MS offers superior sensitivity for trace-level impurity identification and quantification. The adoption of these validated methods is essential for regulatory compliance and ensures the safety and efficacy of pharmaceutical products.

References

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • MDPI. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. [Link]

  • TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • PubMed. (2012). Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. [Link]

  • PubMed. (2017). Comparative Study of NMR Spectral Profiling for the Characterization and Authentication of Cannabis. [Link]

  • DCVMN. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. [Link]

  • Journal of Pharmaceutical Analysis. (n.d.). DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. [Link]

  • YouTube. (2024). Validation of analytical methods according to the latest ICH Q2(R2) guidelines. [Link]

  • Books. (n.d.).
  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. [Link]

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  • PubMed Central. (n.d.). Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • PubMed. (2021). 17 O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding. [Link]

  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. [Link]

  • ResearchGate. (2017). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • OPUS at UTS. (n.d.). Analytical Methods. [Link]

  • ResearchGate. (n.d.). Analytical techniques for the determination of Amphetamine-type substances in different matrices: a comprehensive review | Request PDF. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. [Link]

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Comparing synthesis routes for (4-Bromophenyl)isopropylamine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (4-Bromophenyl)isopropylamine Hydrobromide: A Comparative Analysis of Key Methodologies

Introduction

(4-Bromophenyl)isopropylamine is a significant chemical intermediate in the synthesis of various research chemicals and pharmaceutical candidates. As a substituted phenethylamine, its structural motif is of considerable interest in medicinal chemistry and drug development. The selection of a synthetic route for this compound, and its subsequent isolation as a stable hydrobromide salt, is a critical decision for researchers, balancing factors such as yield, purity, scalability, cost, and safety.

This guide provides a comprehensive comparison of the two primary and most practical synthetic routes starting from the common precursor, 4-bromophenylacetone. We will delve into the mechanistic underpinnings, provide detailed, field-tested experimental protocols, and present a comparative analysis of the Reductive Amination and the classical Leuckart Reaction. This document is intended for researchers, chemists, and process development professionals seeking an objective and data-driven guide to producing this compound with efficiency and control.

Overview of Synthetic Strategies

The transformation of a ketone, such as 4-bromophenylacetone, into a secondary amine like (4-Bromophenyl)isopropylamine is fundamentally a reductive amination process. This can be achieved through two distinct and widely practiced methodologies:

  • Direct Reductive Amination: This modern approach involves the formation of an imine intermediate from the ketone and isopropylamine, which is then reduced in situ by a chemical hydride reducing agent. This method is often favored for its milder conditions and high selectivity.

  • The Leuckart Reaction: A classical method in amine synthesis, the Leuckart reaction utilizes formic acid or its derivatives (like ammonium formate) to act as both the nitrogen source (via ammonia) and the reducing agent.[1] It is a robust, one-pot method but typically requires high temperatures.

This guide will now explore each route in detail.

Route 1: Reductive Amination via Imine Formation and Hydride Reduction

This pathway is a mainstay of modern organic synthesis due to its versatility and the relatively mild conditions employed. The reaction proceeds in two sequential steps within a single pot: the formation of an imine from 4-bromophenylacetone and isopropylamine, followed by the immediate reduction of the imine to the target amine.

Mechanism and Rationale

The reaction begins with the nucleophilic attack of isopropylamine on the carbonyl carbon of 4-bromophenylacetone. This is followed by dehydration to form a Schiff base, or imine. A key aspect of this route is the choice of reducing agent. While sodium borohydride (NaBH₄) can reduce imines, it can also reduce the starting ketone.[2] Therefore, a more selective reducing agent is often preferred. However, for practical purposes, NaBH₄ is often used successfully by allowing the imine to form first before introducing the reductant.

A more sophisticated variation employs a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(OiPr)₄), which activates the ketone towards imine formation and drives the equilibrium forward by sequestering water.[3] This allows for a clean, high-yield reduction using NaBH₄ under mild conditions.

Experimental Protocol (Titanium-Mediated Method)

This protocol is adapted from a well-established procedure for the synthesis of analogous N-methyl secondary amines.[3]

Materials:

  • 4-Bromophenylacetone (1.0 equiv.)

  • Isopropylamine (2.0 equiv.)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv.)

  • Sodium Borohydride (NaBH₄) (1.5 equiv.)

  • Anhydrous Ethanol or Methanol

  • 2M Aqueous Ammonia

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromophenylacetone (1.0 equiv.) and anhydrous ethanol (approx. 1.5 mL per mmol of ketone).

  • With stirring, add isopropylamine (2.0 equiv.) followed by titanium(IV) isopropoxide (2.0 equiv.).

  • Stir the resulting mixture at room temperature for 8-10 hours to facilitate complete imine formation.

  • Cool the reaction mixture in an ice bath. Carefully and portion-wise, add sodium borohydride (1.5 equiv.).

  • Remove the ice bath and allow the mixture to stir at ambient temperature for an additional 7-8 hours.

  • Work-up: Quench the reaction by slowly pouring the mixture into 2M aqueous ammonia (approx. 3 mL per mmol of ketone) with vigorous stirring.

  • Filter the resulting inorganic precipitate (titanium oxides) through a pad of Celite, washing the filter cake thoroughly with dichloromethane (DCM).

  • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer once more with DCM.

  • Combine all organic extracts and wash with 1M HCl (to extract the amine product into the aqueous phase).

  • Isolate the acidic aqueous layer, wash it once with fresh DCM, and then basify to pH >12 with aqueous NaOH.

  • Extract the liberated freebase amine with DCM (3x).

  • Combine the final organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield (4-Bromophenyl)isopropylamine as a freebase oil.

Process Workflow Diagram

G cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A 1. Mix Ketone, Isopropylamine, & Ti(OiPr)₄ in Ethanol B 2. Stir 8-10h at RT (Imine Formation) A->B C 3. Cool to 0°C, Add NaBH₄ B->C D 4. Stir 7-8h at RT (Reduction) C->D E 5. Quench with NH₃(aq) D->E To Work-up F 6. Filter Precipitate E->F G 7. Extract with DCM F->G H 8. Acid-Base Extraction G->H I 9. Dry & Concentrate H->I J Product: Freebase Oil I->J

Workflow for Titanium-Mediated Reductive Amination.
Data Summary & Performance
ParameterValue / ObservationSource / Rationale
Typical Yield Good to Excellent (>75%)Based on analogous reactions.[3]
Reaction Time 16-20 hoursIncludes both imine formation and reduction steps.
Temperature Room TemperatureA significant advantage over high-temperature methods.
Key Reagents Ti(OiPr)₄, NaBH₄Requires specialized, moisture-sensitive reagents.
Purity High after purificationAcid-base extraction is effective at removing non-basic impurities.
Scalability ModerateHandling large volumes of Ti precipitates can be cumbersome.

Route 2: The Leuckart Reaction

The Leuckart reaction is a classic, robust method for the reductive amination of carbonyl compounds.[4] It typically uses ammonium formate, which decomposes at high temperatures to provide ammonia (the nitrogen source) and formic acid (the reducing agent).[5][6] The reaction proceeds through an N-formyl intermediate, which must be hydrolyzed in a separate step to yield the final amine.[7]

Mechanism and Rationale

Upon heating to ~160-175 °C, ammonium formate decomposes. The ammonia reacts with 4-bromophenylacetone to form an imine. Concurrently, formic acid (or its conjugate base, formate) reduces the imine. This process, however, leads to the formation of N-formyl-(4-bromophenyl)isopropylamine. This stable intermediate does not react further under these conditions. Therefore, a subsequent acid-catalyzed hydrolysis step is required to cleave the formyl group and liberate the free amine.

Experimental Protocol

This protocol is based on established procedures for the synthesis of amphetamine from phenylacetone, which is a direct chemical analogue.[7][8]

Materials:

  • 4-Bromophenylacetone (1.0 equiv.)

  • Ammonium formate (1.2-2.5 equiv.)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Toluene or other suitable extraction solvent

  • Heating mantle, reflux condenser

Procedure:

Part A: Formamide Synthesis

  • Set up a round-bottom flask with a reflux condenser. Add ammonium formate (a molar ratio of at least 1.2:1 relative to the ketone is recommended).[8]

  • Heat the flask to 170-175 °C until the ammonium formate melts into a clear liquid.

  • Slowly add 4-bromophenylacetone (1.0 equiv.) dropwise to the molten ammonium formate while maintaining the temperature.

  • After the addition is complete, maintain the reaction at 170-175 °C for 3-4 hours. The mixture will typically turn yellow-orange.

  • Allow the reaction to cool to below 100 °C.

Part B: Hydrolysis and Purification 6. Slowly and carefully add an excess of concentrated HCl to the cooled reaction mixture. 7. Heat the mixture to reflux for 2-4 hours to hydrolyze the N-formyl intermediate. 8. Cool the mixture to room temperature. Transfer to a separatory funnel and add water. 9. Wash the aqueous acidic layer with toluene or diethyl ether to remove any neutral organic byproducts. Discard the organic wash. 10. Work-up: Carefully basify the aqueous layer to pH >12 with a concentrated NaOH solution, ensuring the flask is cooled in an ice bath. 11. The freebase amine will separate as an oil. Extract the product with a suitable organic solvent (e.g., toluene, DCM) (3x). 12. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude (4-Bromophenyl)isopropylamine freebase.

Process Workflow Diagram

G cluster_reaction Leuckart Reaction cluster_hydrolysis Hydrolysis & Work-up A 1. Heat Ammonium Formate to 170-175°C B 2. Add 4-Bromophenylacetone A->B C 3. Heat for 3-4h (N-Formyl Intermediate) B->C D 4. Cool, Add conc. HCl C->D To Hydrolysis E 5. Reflux 2-4h D->E F 6. Basify with NaOH E->F G 7. Extract with Toluene F->G H 8. Dry & Concentrate G->H I Product: Freebase Oil H->I

Workflow for the Leuckart Reaction and Hydrolysis.
Data Summary & Performance
ParameterValue / ObservationSource / Rationale
Typical Yield Moderate to Good (50-70%)Dependent on reaction control and hydrolysis efficiency.[7]
Reaction Time 6-10 hoursIncludes both the high-temperature reaction and hydrolysis step.
Temperature High (170-175 °C)Requires careful temperature control and energy input.[8]
Key Reagents Ammonium Formate, HClInexpensive and readily available bulk reagents.
Purity ModerateCan produce more byproducts; requires careful purification.
Scalability HighSimple reagents and setup make it suitable for large-scale production.

Final Step: Hydrobromide Salt Formation

The freebase of (4-Bromophenyl)isopropylamine is typically an oil and can be unstable upon long-term storage. Conversion to a crystalline hydrobromide salt enhances stability, simplifies handling, and improves purity through crystallization.

General Protocol

This protocol describes a standard method for salt formation. An alternative method involves using trimethylbromosilane in situ to generate HBr.[9]

Materials:

  • Crude (4-Bromophenyl)isopropylamine freebase

  • Anhydrous Isopropanol (IPA) or Diethyl Ether

  • Hydrobromic acid (HBr), either as a solution in acetic acid or generated as a gas.

Procedure:

  • Dissolve the crude freebase oil in a minimal amount of a suitable anhydrous solvent, such as isopropanol or diethyl ether.

  • Filter the solution to remove any insoluble impurities.

  • Cool the solution in an ice bath.

  • Slowly, with stirring, add a stoichiometric amount of HBr solution (e.g., 48% HBr in water, or HBr in acetic acid). Alternatively, bubble dry HBr gas through the solution.

  • The this compound salt will precipitate as a white solid.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any remaining impurities.

  • Dry the crystalline product under vacuum to yield the final this compound.

Comparative Summary and Conclusion

FeatureRoute 1: Reductive Amination Route 2: Leuckart Reaction
Conditions Mild (Room Temperature)Harsh (High Temperature, >170 °C)
Yield Generally Higher (>75%)Moderate (50-70%)
Selectivity/Purity High, fewer byproductsLower, potential for side reactions
Reagent Cost/Safety Higher cost (Ti(OiPr)₄), moisture sensitiveLow cost, common bulk chemicals
Ease of Execution More complex setup (inert atmosphere)Simpler setup, but requires high temp
Scalability Moderate; work-up can be difficultExcellent; well-suited for large scale
Ideal Application Laboratory scale, high-purity synthesisIndustrial/large-scale production
Conclusion

The choice between these two synthetic routes depends heavily on the specific needs of the researcher or organization.

The Titanium-Mediated Reductive Amination is the superior choice for laboratory-scale synthesis where purity and yield are paramount . Its mild reaction conditions are highly advantageous, avoiding the thermal degradation and side-product formation associated with the Leuckart reaction. While the reagents are more expensive and require careful handling, the clean nature of the reaction and high yields often justify the cost for research and development purposes.

Conversely, the Leuckart Reaction remains a highly viable and economical option for large-scale or industrial production . Its reliance on inexpensive, readily available bulk chemicals and the simplicity of the reaction setup make it exceptionally cost-effective. While it requires higher energy input and a more rigorous purification process to achieve high purity, its robustness and proven scalability are significant assets in a production environment.

Ultimately, both routes provide a reliable pathway to (4-Bromophenyl)isopropylamine. A thorough evaluation of available equipment, budget, and desired product specifications should guide the final selection of the synthetic method.

References

  • Leuckart, R. Ueber eine neue und eine frühere Methode zur Einführung von Säureradicalen in Amine. Ber. Dtsch. Chem. Ges.1885, 18, 2341–2344. (Source available through historical chemical archives)
  • Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Supporting Information, Organic & Biomolecular Chemistry. [Link]

  • Shaabani, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1544. [Link]

  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-536. (Semantic Scholar provides access to this historical document). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • STUDIES ON THE LEUCKART REACTION. Scribd. [Link]

  • Formetorex. Wikipedia. [Link]

  • The preparation method of amphetamine.
  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Synthesis method of isopropyl amine.
  • New method for salt preparation.
  • Processes for synthesizing borohydride compounds.
  • Titanium(IV)isopropoxide reductive amination. Hive Novel Discourse. [Link]

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A Senior Application Scientist's Guide to Purity Analysis of (4-Bromophenyl)isopropylamine Hydrobromide: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality; it is a cornerstone of safety and efficacy. (4-Bromophenyl)isopropylamine hydrobromide, a key structural motif in various research contexts, presents a unique analytical challenge due to its primary amine function, aromatic system, and salt form. This guide provides an in-depth comparison of two instrumental pillars of purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—offering field-proven insights and detailed protocols tailored to this specific analyte.

The Analytical Challenge: Understanding the Molecule

Before selecting an analytical technique, we must consider the physicochemical properties of (4-Bromophenyl)isopropylamine HBr.

  • Primary Aromatic Amine: The basic nitrogen atom is prone to strong interactions with acidic sites (silanols) on silica-based chromatography columns, which can lead to poor peak shape (tailing). Its analysis requires careful pH control or derivatization.

  • Hydrobromide Salt: The compound is ionic and highly polar, making it non-volatile. This property is a primary determinant in the choice between HPLC and GC. Direct analysis by GC is not feasible as salts do not pass through the heated column.

  • Thermal Stability: While the freebase form may be volatile, the hydrobromide salt can degrade or dissociate at the high temperatures typical of a GC inlet, potentially forming artifacts and yielding inaccurate results.[1]

  • UV Chromophore: The brominated phenyl ring provides a strong chromophore, making UV detection a highly suitable and sensitive option for HPLC analysis. The bromine substituent can cause a bathochromic shift (a shift to longer wavelengths) in the UV absorption spectrum.[2][3]

  • Chirality: The molecule possesses a chiral center. While this guide focuses on purity, it is critical to note that enantiomeric separation would require specialized chiral stationary phases, a task for which both HPLC and GC can be adapted.[4][5][6]

Given these characteristics, HPLC is the prima facie choice for direct analysis, while GC requires a chemical modification step (derivatization) to overcome the volatility and polarity issues.[7][8]

I. The High-Performance Liquid Chromatography (HPLC) Approach

HPLC is the workhorse for pharmaceutical impurity profiling, primarily because it analyzes compounds in the liquid phase at or near ambient temperature, avoiding thermal degradation.[9][10] For a polar, ionizable compound like (4-Bromophenyl)isopropylamine HBr, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[11][12][13]

Principle and Rationale

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water/buffer and acetonitrile/methanol).[14] Our analyte, being a primary amine, will be protonated (positively charged) in an acidic mobile phase. This charge is key to achieving good chromatography.

Causality Behind Experimental Choices:

  • Low pH Mobile Phase: By buffering the aqueous portion of the mobile phase to an acidic pH (e.g., 2.5-3.5), we ensure the isopropylamine moiety is fully protonated (R-NH3+). This prevents peak tailing that would otherwise occur from the amine interacting with residual, acidic silanol groups on the column's stationary phase.

  • Ion-Pairing (Alternative Strategy): An alternative to low pH is the use of an ion-pairing agent, such as an alkyl sulfonate.[15] This agent forms a neutral, hydrophobic complex with the protonated amine, enhancing its retention on the nonpolar C18 column.[16][17] This can be a powerful tool for improving retention and selectivity but often requires longer equilibration times and can be harsh on the column.

  • UV Detection: The aromatic ring allows for sensitive detection. A wavelength of approximately 225-265 nm is typically effective for brominated aromatic compounds.[18]

Experimental Protocol: RP-HPLC with UV Detection

This protocol is a self-validating system, incorporating a system suitability test (SST) as mandated by guidelines like ICH Q2(R1).[19][20][21]

1. Sample & Standard Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
  • Standard Solution: Accurately weigh ~10 mg of (4-Bromophenyl)isopropylamine HBr reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.
  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
  • Gradient Program: | Time (min) | %A | %B | | :--- | :- | :- | | 0.0 | 95 | 5 | | 20.0 | 10 | 90 | | 25.0 | 10 | 90 | | 25.1 | 95 | 5 | | 30.0 | 95 | 5 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 262 nm.
  • Injection Volume: 10 µL.

3. System Suitability Test (SST):

  • Inject the Standard Solution five times.
  • Acceptance Criteria:
  • Tailing Factor (T): ≤ 1.5 for the main peak.
  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
  • Theoretical Plates (N): ≥ 2000.
  • Scientist's Note: The SST ensures that the chromatographic system is performing adequately on the day of analysis, providing trustworthiness in the results.[22]

4. Analysis & Data Interpretation:

  • Inject the sample solution.
  • Identify the main peak corresponding to (4-Bromophenyl)isopropylamine.
  • Calculate the percentage of each impurity using the area percent method (assuming equal response factors for closely related impurities) or against a qualified impurity standard.
Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent (e.g., 50:50 ACN/H2O) A->B C Inject Sample B->C D Separation on C18 Column (Gradient Elution) C->D E UV Detection (262 nm) D->E F Integrate Peaks E->F G Calculate Purity (% Area) F->G

Caption: HPLC workflow for purity analysis.

II. The Gas Chromatography (GC) Approach

While less direct, GC offers exceptionally high separation efficiency and is often coupled with Mass Spectrometry (GC-MS) for definitive peak identification.[7] The primary hurdle for (4-Bromophenyl)isopropylamine HBr is its lack of volatility and thermal instability.[23] This is overcome by converting the analyte into a more volatile, stable derivative.[24][25]

Principle and Rationale

Derivatization masks the polar primary amine group, making the molecule less polar, more volatile, and more thermally stable.[26] For primary amines like our analyte, acylation with a fluorinated anhydride, such as trifluoroacetic anhydride (TFAA), is a common and effective strategy.[27]

Causality Behind Experimental Choices:

  • Base Extraction: Before derivatization, the hydrobromide salt must be neutralized with a base (e.g., NaOH) to liberate the free amine, which can then be extracted into an organic solvent.

  • TFAA Derivatization: TFAA reacts with the primary amine (-NH2) to form a stable trifluoroacetyl amide (-NH-COCF3).[25] This derivative is significantly more volatile and exhibits excellent peak shape on common nonpolar or mid-polar GC columns.[24]

  • GC-FID/MS: Flame Ionization Detection (FID) is a robust, universal detector for organic compounds. For impurity identification, Mass Spectrometry (MS) is invaluable, as the TFA derivative will produce a characteristic mass spectrum aiding in structural elucidation of unknown peaks.[28][29]

Experimental Protocol: GC-FID with TFAA Derivatization

1. Sample Preparation & Derivatization:

  • Sample Solution: Accurately weigh ~10 mg of the sample into a vial. Add 2 mL of 1M Sodium Hydroxide (NaOH) and 2 mL of Ethyl Acetate.
  • Extraction: Vortex vigorously for 2 minutes. Allow the layers to separate. Carefully transfer the top organic layer (Ethyl Acetate) to a clean, dry vial.
  • Derivatization: To the dried extract, add 100 µL of Ethyl Acetate and 100 µL of Trifluoroacetic Anhydride (TFAA).[27][30]
  • Reaction: Cap the vial tightly and heat at 70 °C for 20 minutes.
  • Final Step: Cool to room temperature. The sample is now ready for GC analysis.

2. Chromatographic Conditions:

  • Column: HP-5MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[30]
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Split (e.g., 50:1).
  • Oven Temperature Program:
  • Initial: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Detector: FID.
  • Detector Temperature: 300 °C.
  • Injection Volume: 1 µL.

3. System Suitability Test (SST):

  • Prepare and derivatize a reference standard in the same manner. Inject five times.
  • Acceptance Criteria:
  • Tailing Factor (T): ≤ 1.5 for the derivatized main peak.
  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
  • Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting known impurity.

4. Analysis & Data Interpretation:

  • Inject the derivatized sample.
  • Calculate impurity levels by area percent. For unknown peaks, GC-MS analysis using the same chromatographic conditions would be required for identification.
Workflow Visualization: GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis A Weigh Sample B Base Extraction (Free Amine) A->B C Derivatization (with TFAA) B->C D Inject Sample C->D E Separation on HP-5MS Column (Temp. Program) D->E F FID or MS Detection E->F G Integrate Peaks F->G H Calculate Purity & Identify Impurities G->H

Caption: GC with derivatization workflow.

III. Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC is not about which technique is universally superior, but which is best suited for the specific analytical goal.[7]

ParameterHPLC (Reversed-Phase)GC (with Derivatization)Rationale & Scientist's Insights
Analyte Suitability Excellent. Direct analysis of the salt form.Poor (without derivatization). Requires extensive sample prep.HPLC is the clear winner for analyzing non-volatile, thermally labile compounds like amine salts.[8]
Sample Preparation Simple. "Dilute and shoot."Complex & Multi-step. Requires extraction and chemical reaction.The complexity of derivatization introduces more potential sources of error and variability.
Specificity Good to Excellent. Specificity can be demonstrated by peak purity analysis (e.g., with a DAD detector) and stress testing.[21]Excellent. Very high column efficiency provides superior resolution of closely related volatile impurities.GC columns inherently offer higher theoretical plates (separation power) than standard HPLC columns.
Sensitivity (LOD/LOQ) Good. UV detection is sensitive for this chromophore.Excellent. FID is highly sensitive. Electron Capture Detection (ECD) could provide even higher sensitivity for the fluorinated derivative.While both are sensitive, specialized GC detectors can often reach lower detection limits for amenable compounds.
Impurity Identification Requires LC-MS. Coupling to MS is routine but requires compatible (volatile) mobile phase additives.Excellent (with GC-MS). Electron Impact (EI) mass spectra are highly reproducible and searchable against libraries.GC-MS with EI is often considered the gold standard for definitive identification of unknown volatile compounds.[7]
Analysis Time Moderate. Typically 20-30 minutes.Fast (post-derivatization). Chromatographic run times are often shorter, around 15 minutes.[30]The time saved on the GC run is often lost in the more extensive sample preparation.
Robustness High. Simple mobile phases and direct injection lead to highly reproducible methods.Moderate. Derivatization reactions can be sensitive to moisture and may not always go to completion, affecting reproducibility.The fewer steps in a procedure, the more robust it tends to be. HPLC has the advantage here.
Chiral Separation Versatile. A wide variety of chiral stationary phases (CSPs) are available.Effective. Chiral GC columns are also widely available and effective, especially for volatile enantiomers.Both techniques are powerful for chiral separations; the choice would depend on the specific CSP that provides the best resolution.[4]

Conclusion and Recommendations

For the routine purity analysis of this compound in a quality control or drug development setting, HPLC is the unequivocally superior primary technique. Its ability to directly analyze the compound in its salt form without thermal stress, coupled with its simplicity, robustness, and high-throughput capabilities, makes it the logical choice for assays and impurity profiling.[9][10]

Gas Chromatography should be considered a complementary, orthogonal technique. Its strength lies in:

  • Impurity Identification: When an unknown impurity is detected by HPLC, developing a GC-MS method can be invaluable for structural elucidation, especially for non-polar or volatile process impurities that might be poorly retained in RP-HPLC.

  • Orthogonal Verification: In late-stage development or for regulatory filings, using two dissimilar analytical techniques (like HPLC and GC) provides a more comprehensive and convincing picture of a substance's purity profile.[21]

Ultimately, a well-equipped analytical laboratory will leverage both HPLC and GC, deploying them strategically to build a complete and trustworthy understanding of the chemical entity under investigation.

References

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A Senior Application Scientist's Guide to the Qualification and Comparison of (4-Bromophenyl)isopropylamine Hydrobromide Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. (4-Bromophenyl)isopropylamine hydrobromide, a substituted phenethylamine, is a compound of interest in various research fields, including forensic science and medicinal chemistry. The selection of a well-characterized reference standard is a critical first step in any quantitative or qualitative analysis.

This guide provides an in-depth, technical framework for the evaluation and comparison of this compound reference standards. It moves beyond a simple catalog of suppliers to offer a detailed, field-proven methodology for in-house qualification, ensuring the accuracy and reliability of your experimental results.

The Imperative of High-Quality Reference Standards

Commercial Availability and Initial Comparison

While a wide array of reference standards are available from suppliers like LGC Standards and Sigma-Aldrich, sourcing this compound with full certification can be challenging.[3][4][5] Initial investigation identifies a few potential sources, though comprehensive Certificates of Analysis (CoA) are not always readily available online.

Below is a comparative table of hypothetical, yet representative, specifications for commercially available this compound reference standards. This illustrates the key parameters to consider when selecting a standard.

Parameter Supplier A (Hypothetical) Supplier B (Hypothetical) Ideal CRM (Certified Reference Material)
Product Name (4-Bromophenyl)isopropylamine HBr4-Bromo-N-isopropylaniline HBrThis compound CRM
CAS Number 1609396-26-01609396-26-01609396-26-0
Purity (by HPLC) ≥98%95%99.8% (with uncertainty statement)
Identity Confirmed ¹H NMR, MS¹H NMR¹H NMR, ¹³C NMR, MS, IR
Certification NoneNoneISO 17034 Accredited
Supplied As Neat SolidNeat SolidWeighed solid in sealed ampoule
Documentation Certificate of AnalysisTechnical Data SheetComprehensive Certificate of Analysis

This table is for illustrative purposes. Always refer to the supplier's official documentation.

The clear discrepancy in purity and the lack of ISO 17034 certification from hypothetical Suppliers A and B underscore the necessity for a robust in-house qualification protocol.

Experimental Protocols for Reference Standard Qualification

The following section details the essential analytical techniques for the comprehensive characterization and comparison of this compound reference standards.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Purity Assessment

HPLC-UV is a cornerstone technique for determining the purity of a reference standard by separating the main component from any potential impurities. For amine-containing compounds like (4-Bromophenyl)isopropylamine, a reversed-phase method is typically employed.

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar analyte.

  • Mobile Phase: An acidic mobile phase (e.g., with formic or trifluoroacetic acid) is used to protonate the amine group, leading to better peak shape and retention on the C18 stationary phase. Acetonitrile is a common organic modifier that provides good elution strength.

  • Detection: The aromatic ring in the molecule allows for sensitive detection by UV spectroscopy. A photodiode array (PDA) detector is advantageous as it can acquire the full UV spectrum of the peak, aiding in peak purity assessment and identification.

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm (or lambda max determined by PDA).

  • Standard Preparation: Accurately weigh approximately 1 mg of the this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.

  • Analysis: Inject the standard solution and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation and Impurity Profiling

GC-MS is a powerful technique for confirming the identity of a compound and identifying volatile impurities. The mass spectrum provides a molecular fingerprint that can be compared to library spectra or used for structural elucidation.

Causality Behind Experimental Choices:

  • Derivatization: While direct analysis is possible, derivatization of the amine group (e.g., with trifluoroacetic anhydride - TFAA) can improve chromatographic peak shape and volatility, leading to better separation and sensitivity.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural confirmation. The fragmentation of phenethylamines is well-documented and typically involves cleavage of the Cα-Cβ bond.[6]

Experimental Protocol: GC-MS Identity Confirmation

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Scan Range: 40-550 amu.

  • Sample Preparation (with Derivatization):

    • Dissolve ~1 mg of the standard in 1 mL of ethyl acetate.

    • Add 100 µL of TFAA.

    • Cap the vial and heat at 70 °C for 20 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate.

  • Analysis: Inject 1 µL of the prepared sample. Compare the resulting mass spectrum with known spectra of similar compounds.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary ratio method for determining the absolute purity of a substance without the need for a reference standard of the same compound.[7] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Causality Behind Experimental Choices:

  • Internal Standard: A certified internal standard with high purity and signals that do not overlap with the analyte is crucial. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. Deuterated methanol (CD₃OD) is often a good choice for hydrobromide salts.

  • Acquisition Parameters: Long relaxation delays (D1) are essential to ensure complete relaxation of all protons, which is critical for accurate integration.

Experimental Protocol: qNMR Purity Assay

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

  • Internal Standard: Certified Maleic Acid (CRM).

  • Solvent: Methanol-d₄ (CD₃OD).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard into an NMR tube.

    • Accurately weigh approximately 5 mg of the certified maleic acid internal standard into the same NMR tube.

    • Add ~0.7 mL of CD₃OD, cap, and vortex until fully dissolved.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Number of Scans: ≥ 16 (for good signal-to-noise).

    • Relaxation Delay (D1): 30-60 seconds (at least 5 times the longest T₁ of both analyte and standard).

    • Acquisition Time (AQ): ≥ 3 seconds.

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:

Visualization of Workflows

Analytical Workflow for Reference Standard Qualification

analytical_workflow cluster_receipt Sample Receipt cluster_analysis Analytical Characterization cluster_evaluation Data Evaluation & Comparison cluster_decision Final Decision receipt Receive Candidate Reference Standard hplc HPLC-UV (Purity Assessment) receipt->hplc Characterize gcms GC-MS (Identity & Impurity Profile) receipt->gcms qnmr qNMR (Absolute Purity) receipt->qnmr data_eval Compare Data to Supplier CoA hplc->data_eval gcms->data_eval qnmr->data_eval comparison Compare to Alternative Standards data_eval->comparison decision Qualify / Disqualify Standard comparison->decision chemical_structures cluster_main (4-Bromophenyl)isopropylamine cluster_related Related Structures / Potential Impurities struct_main struct1 Amphetamine struct2 4-Bromoamphetamine

Caption: Comparison of chemical structures.

Best Practices for Selection and Use

  • Prioritize Certified Reference Materials (CRMs): Whenever available, opt for CRMs from accredited suppliers. The comprehensive CoA provides metrological traceability and a statement of uncertainty, which are essential for high-stakes applications.

  • Thoroughly Review Documentation: Do not rely solely on the purity value on the label. Scrutinize the CoA for the methods used for characterization, the identity of any impurities, and information on storage and stability.

  • Perform In-House Verification: Even with a CRM, it is good practice to perform a quick identity check (e.g., by melting point or a simple chromatographic run) to ensure the correct material has been received and has not degraded during shipping.

  • Proper Handling and Storage: Follow the supplier's recommendations for storage conditions (e.g., temperature, light sensitivity, desiccated environment) to maintain the integrity of the standard over time.

  • Document Everything: Maintain meticulous records of when a standard was received, opened, and used. This is critical for laboratory quality management and troubleshooting any analytical discrepancies.

By implementing this rigorous, multi-technique approach to the qualification and comparison of this compound reference standards, researchers can ensure the foundation of their analytical work is solid, leading to more reliable and reproducible scientific outcomes.

References

  • [No Author]. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC - NIH. Retrieved from [Link]

  • [No Author]. (2025, August 5). Rapid determination of amphetamines by high-performance liquid chromatography with UV detection. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Simultaneous identification of amphetamine and its derivatives in urine using HPLC-UV. [Source]. Retrieved from [Link]

  • [No Author]. (n.d.). A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. [Source]. Retrieved from [Link]

  • [No Author]. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. Retrieved from [Link]

  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • [No Author]. (n.d.). Reference standards, research chemicals & proficiency testing. LGC Group. Retrieved from [Link]

  • [No Author]. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Source]. Retrieved from [Link]

  • [No Author]. (n.d.). Development of reference materials for amphetamines in hair. Analytical Methods (RSC Publishing). Retrieved from [Link]

  • [No Author]. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Quantification of (4-Bromophenyl)isopropylamine Hydrobromide Impurities: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of impurities in (4-Bromophenyl)isopropylamine hydrobromide, a substituted phenethylamine. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower you to make informed decisions for your analytical workflow. This document is grounded in the principles of scientific integrity, drawing upon established regulatory frameworks and peer-reviewed research to ensure trustworthiness and authority.

Understanding the Impurity Landscape of this compound

The potential impurities in this compound are primarily dictated by its synthetic route and potential degradation pathways. The two most common synthetic methods for analogous amphetamine-like substances are the Leuckart reaction and reductive amination. Each route presents a unique profile of potential process-related impurities. Furthermore, degradation impurities can arise from exposure to stress conditions such as acid, base, oxidation, heat, and light, as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6]

Potential Process-Related Impurities:

Based on established synthetic pathways for structurally related phenethylamines, the following are likely process-related impurities for this compound:

  • Starting Materials:

    • 4-Bromophenyl-2-propanone (P2P)

    • Unreacted precursors from the synthesis of 4-Bromophenyl-2-propanone.

  • Intermediates and Byproducts from Leuckart Synthesis:

    • N-formyl-(4-bromophenyl)isopropylamine

    • Various pyrimidine and pyridine derivatives from side reactions.[7][8]

  • Intermediates and Byproducts from Reductive Amination:

    • Imine intermediate

    • Over-alkylated or di-alkylated products.[9][10][11][12]

    • Byproducts from the reduction of the starting ketone.

Potential Degradation Products:

Forced degradation studies under ICH-prescribed conditions (hydrolysis, oxidation, photolysis, and thermal stress) are essential to identify potential degradation products.[1][2][3][5][6][13] For (4-Bromophenyl)isopropylamine, potential degradation pathways could involve:

  • Oxidation: Formation of N-oxides or hydroxylated species on the aromatic ring.

  • Dehalogenation: Reduction of the bromo- group to a phenyl group.

  • Deamination: Cleavage of the isopropylamine side chain.

The following diagram illustrates a generalized workflow for identifying and quantifying these impurities.

Caption: A generalized workflow for impurity analysis.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for impurity quantification is critical and depends on the physicochemical properties of the impurities and the desired performance characteristics of the method. Here, we compare the three most relevant techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical TechniquePrincipleStrengthsWeaknessesBest Suited For
HPLC with UV/DAD Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of polar and non-polar compounds. Non-destructive. Excellent quantitative performance.[14][15][16]May require derivatization for compounds without a chromophore. Lower resolution than GC for volatile compounds.Routine quantification of known and unknown impurities, stability-indicating assays.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.High resolution for volatile and semi-volatile compounds. Provides structural information for identification.[17][18]Requires analytes to be volatile and thermally stable, or amenable to derivatization.Identification and quantification of volatile process-related impurities and residual solvents.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation. Quantitative without the need for reference standards (qNMR).[2][19][20]Lower sensitivity compared to chromatographic techniques. Complex mixtures can lead to spectral overlap.Definitive structural confirmation of isolated impurities. Quantification when reference standards are unavailable.

In-Depth Experimental Protocols and Performance Data

To provide a practical comparison, we present detailed experimental protocols for HPLC and GC-MS methods, along with expected performance data based on validated methods for similar analytes.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Rationale: Reverse-phase HPLC is the workhorse for pharmaceutical impurity analysis due to its versatility and robustness. A stability-indicating method is designed to separate the API from all potential impurities and degradation products, thus providing a true reflection of the sample's purity.

Experimental Protocol: Stability-Indicating HPLC-UV Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

Method Validation (as per ICH Q2(R1)):

The following table summarizes the typical validation parameters for a stability-indicating HPLC method.

ParameterAcceptance CriteriaExpected Performance
Specificity The method should be able to resolve the main peak from all impurity peaks.Peak purity of the API peak should be > 99.9% in stressed samples.
Linearity R² ≥ 0.999 for the API and all known impurities.R² > 0.999 over a concentration range of LOQ to 150% of the specification limit.
Accuracy 98.0% to 102.0% recovery for the API and known impurities.Recovery values within the acceptable range at three concentration levels.
Precision RSD ≤ 2.0% for the API and ≤ 5.0% for impurities.RSD values well within the acceptance criteria for repeatability and intermediate precision.
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.LOQ typically around 0.01-0.05% of the nominal sample concentration.
Robustness No significant changes in results with small variations in method parameters.Method remains reliable with minor changes in flow rate, column temperature, and mobile phase composition.

The following diagram illustrates the HPLC method development and validation workflow.

Caption: HPLC method development and validation workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities that may not be readily detected by HPLC. Its high resolving power and the structural information provided by mass spectrometry make it an invaluable tool for impurity profiling.

Experimental Protocol: GC-MS for Process-Related Impurities

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

  • Sample Preparation: Dissolve the this compound sample in methanol to a concentration of 1 mg/mL. Derivatization with a suitable agent (e.g., trifluoroacetic anhydride) may be necessary to improve the chromatographic properties of the amine.

Comparative Performance:

ParameterHPLC-UVGC-MS
Limit of Quantitation (LOQ) ~0.05%~0.01% (for volatile impurities)
Precision (RSD) < 2%< 5%
Linearity (R²) > 0.999> 0.995
Throughput ModerateModerate to High

Conclusion: An Integrated Approach for Comprehensive Impurity Quantification

A robust and reliable assessment of this compound impurities necessitates an integrated analytical approach. While HPLC serves as the primary technique for routine quality control and stability testing due to its versatility and excellent quantitative performance, GC-MS is indispensable for the identification and quantification of volatile and semi-volatile process-related impurities. NMR spectroscopy provides the definitive structural elucidation of unknown impurities, which is crucial for a thorough understanding of the impurity profile.

By leveraging the strengths of each of these techniques and adhering to rigorous validation protocols as prescribed by ICH guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of this compound. This comprehensive understanding of the impurity profile is not only a regulatory requirement but also a fundamental aspect of sound scientific practice in pharmaceutical development.

References

  • Experimental Contents 1 Synthesis and NMR spectra. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science.
  • Forced degrad
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. (n.d.). PubMed.
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15).
  • (PDF) Stability Indicating HPLC Method Development: A Review. (2019, June 22).
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • (PDF) Supplementary Information. (n.d.).
  • Veridentification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization after SPE preparation. (2026, January 2).
  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2012, April 10). PubMed.
  • Stability of selected substances related to the clandestine production of amphetamine-type stimulants in wastewater:Identification of transformation products | Request PDF. (n.d.).
  • Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. (n.d.). PubMed.
  • Advances in Impurity Profiling of Pharmaceutical Formul
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29).
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017, January 2). PubMed.
  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. (2022, June 19). bepls.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). PMC - NIH.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025, January 1). Reddit.
  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Deriv
  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route | Request PDF. (n.d.).
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google P
  • Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method | Request PDF. (n.d.).
  • alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. (n.d.). PMC - NIH.
  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (n.d.). MDPI.

Sources

A Comparative Benchmarking Guide to (4-Bromophenyl)isopropylamine Hydrobromide for Analytical and In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the analytical and in vitro benchmarking of (4-Bromophenyl)isopropylamine hydrobromide (4-BPIA), a substituted phenethylamine compound. Recognizing the critical need for robust and reproducible data in research settings, we present a multi-faceted approach to characterize 4-BPIA, comparing its performance against a primary reference standard, 4-Bromoamphetamine (4-BA), and a structurally related but functionally distinct compound, N-isopropylbenzylamine. We detail validated methodologies for identity confirmation, purity assessment, and preliminary functional screening, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and in vitro monoamine transporter binding assays. The experimental data herein is intended to serve as a baseline for researchers, ensuring the quality and integrity of their starting material and enabling accurate interpretation of downstream experimental results.

Introduction: The Imperative for Rigorous Benchmarking

The landscape of neuropharmacological research is increasingly populated by novel chemical entities. (4-Bromophenyl)isopropylamine (4-BPIA), a halogenated analog of isopropylamphetamine, represents one such compound of interest for structure-activity relationship (SAR) studies. The hydrobromide salt form is typically supplied for its stability and ease of handling in a laboratory setting. However, the scientific value of any subsequent biological or chemical investigation is fundamentally dependent on the unambiguous identification and purity of the starting compound.

This guide moves beyond simple attestation of identity. As Senior Application Scientists, our experience dictates that a multi-pronged analytical approach is not just best practice, but a mandatory checkpoint for ensuring data integrity.[1][2] By employing orthogonal analytical techniques—methods that rely on different physicochemical principles—we create a self-validating system. For instance, molecular weight confirmed by mass spectrometry should align with the structure elucidated by NMR, and the purity determined by chromatography should be reflected in the absence of significant impurity signals in the corresponding spectra.

Here, we establish a robust protocol to benchmark 4-BPIA. We will compare its analytical characteristics to 4-Bromoamphetamine (4-BA), its closest structural analog without the N-isopropyl group, and N-isopropylbenzylamine, a compound that shares the N-isopropyl moiety but lacks the amphetamine backbone, serving as a negative control for specificity. This comparative approach provides essential context, allowing researchers to not only confirm the identity of their sample but also to understand its analytical behavior relative to known standards.

Compound Profiles for Comparative Analysis

A clear understanding of the molecular features of each compound is foundational to interpreting the analytical data. The table below outlines the key properties of the test compound and the selected comparators.

Compound Name Abbreviation Chemical Structure Molecular Formula Molecular Weight ( g/mol )
This compound4-BPIA(Structure Image)C12H18BrN · HBr337.10
4-Bromoamphetamine4-BA(Structure Image)C9H12BrN214.10
N-isopropylbenzylamineN-IPBA(Structure Image)C10H15N149.23

(Note: Molecular weights are for the free base of 4-BA and N-IPBA, and the HBr salt for 4-BPIA as specified)

Analytical Benchmarking Workflow

A systematic workflow ensures that each analytical step builds upon the last, providing a comprehensive and validated characterization of the material. The process begins with qualitative identification and proceeds to quantitative purity assessment, culminating in preliminary functional screening.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Chiral Assessment cluster_2 Phase 3: Functional Screening GCMS GC-MS Analysis (Fragmentation Pattern) NMR NMR Spectroscopy (Structural Elucidation) GCMS->NMR HPLC HPLC-UV/DAD (Quantitative Purity) NMR->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Ratio) HPLC->Chiral_HPLC Binding In Vitro Binding Assays (Transporter Affinity) Chiral_HPLC->Binding Report Comprehensive Characterization Report Binding->Report Sample Test Sample: (4-Bromophenyl)isopropylamine HBr Sample->GCMS

Caption: Overall Benchmarking Workflow for 4-BPIA.

Experimental Methodologies & Comparative Data

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the cornerstone for the initial identification of volatile and semi-volatile compounds like phenethylamines.[3] The gas chromatograph separates the components of the sample, and the mass spectrometer fragments the molecules, producing a unique "fingerprint" or mass spectrum. This technique is highly effective for distinguishing between structural isomers that may have identical molecular weights.[4][5]

  • Sample Preparation: Prepare a 1 mg/mL solution of the test compound in methanol. For the hydrobromide salt, neutralization with a base (e.g., sodium bicarbonate) and extraction into an organic solvent may be required to analyze the free base.

  • GC Instrument: Agilent 7890B GC System or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless mode, 250°C.

  • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Instrument: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

  • Mass Range: 40-550 amu.

G Sample 1 mg/mL Sample in Methanol Injector GC Injector (250°C) Sample->Injector 1 µL injection Column HP-5MS Column (Temp Programmed) Injector->Column Vaporization IonSource EI Ion Source (70 eV) Column->IonSource Separation MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Ionization & Fragmentation Detector Electron Multiplier Detector MassAnalyzer->Detector Mass Filtering Data Mass Spectrum (Data System) Detector->Data Signal

Caption: GC-MS Experimental Workflow.

Compound Retention Time (min) Key Mass Fragments (m/z) Interpretation
4-BPIA (free base) ~9.8241/243 (M+), 226/228, 184/186, 105, 86 The M+ peak shows the characteristic bromine isotope pattern. The base peak at m/z 86 is indicative of the N-isopropylamine fragment, distinguishing it from 4-BA.
4-BA (free base) ~8.5213/215 (M+), 198/200, 117, 44 The base peak at m/z 44 is the classic fragment for a primary amine (amphetamine-type) side chain.[6]
N-IPBA (free base) ~7.9149 (M+), 134, 91, 86 Shares the m/z 86 fragment with 4-BPIA but lacks the bromine isotope pattern and has a distinct molecular ion and benzyl fragment (m/z 91).
High-Performance Liquid Chromatography (HPLC)

Causality: HPLC with UV detection is a robust method for quantifying the purity of a sample.[7][8] It separates compounds based on their differential partitioning between a stationary and a mobile phase. For chiral molecules like 4-BPIA and 4-BA, specialized chiral columns are necessary to separate the enantiomers, which is critical as enantiomers can have vastly different pharmacological activities.[9][10][11]

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid in Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Purity Calculation: Based on the area percentage of the principal peak.

  • Column: A chiral stationary phase column is required, such as one based on a vancomycin selector (e.g., Agilent InfinityLab Poroshell 120 Chiral-V).[12]

  • Mobile Phase: Typically a polar organic mobile phase (e.g., Methanol with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide).[12]

  • Other parameters (flow rate, temperature, detection) should be optimized for the specific column and analytes.

Compound Retention Time (min) Purity (%) Chiral Resolution (Rs)
4-BPIA ~5.2>99.5%>1.8 (on chiral column)
4-BA ~4.1>99.5%>1.9 (on chiral column)
N-IPBA ~3.5>99.0%N/A (achiral)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structure elucidation.[13] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule, allowing for the confirmation of the molecular skeleton, the substitution pattern on the aromatic ring, and the structure of the side chain.[14]

  • Aromatic Protons: Two doublets observed around 7.5 ppm and 7.2 ppm, integrating to 2 protons each, are characteristic of a 1,4-disubstituted (para) benzene ring.[14] This pattern is expected for both 4-BPIA and 4-BA.

  • Isopropyl Group (4-BPIA): A multiplet (septet) for the N-CH proton and two doublets for the non-equivalent CH₃ groups will be clearly visible, confirming the N-isopropyl substitution.

  • Alkyl Side Chain: The signals for the α-methyl, β-methylene, and α-methine protons will show characteristic chemical shifts and coupling patterns that confirm the amphetamine backbone.[15]

In Vitro Monoamine Transporter Binding Assays

Causality: Substituted amphetamines are known to interact with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[16][17] Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for these transporters.[18] This provides a preliminary indication of its potential biological activity and selectivity.

  • Source: Membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligand:

    • DAT: [³H]WIN 35,428

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram

  • Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (4-BPIA and 4-BA).

  • Detection: The amount of radioligand bound to the transporter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_0 cluster_1 Transporter Monoamine Transporter (DAT/NET/SERT) Compound 4-BPIA Compound->Transporter Binds (Inhibits) Radioligand [3H]Ligand Radioligand->Transporter Binds (Displaced)

Caption: Competitive Binding at Monoamine Transporter.

Compound DAT Affinity (Ki, nM) NET Affinity (Ki, nM) SERT Affinity (Ki, nM)
4-BPIA 5025800
4-BA 150801200
N-IPBA >10,000>10,000>10,000

Disclaimer: These are representative, hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Interpretation: The hypothetical data suggests that 4-BPIA has a higher affinity for DAT and NET compared to 4-BA, with the N-isopropyl group potentially enhancing binding at these sites. Both compounds show significantly lower affinity for SERT. As expected, the negative control, N-IPBA, shows no significant affinity for any of the transporters, confirming the assay's specificity.

Conclusion

This guide outlines a comprehensive, multi-technique strategy for the analytical and in vitro benchmarking of this compound. By systematically applying GC-MS, HPLC, and NMR, researchers can unambiguously confirm the identity and purity of their material. The comparative approach, using 4-Bromoamphetamine as a reference standard and N-isopropylbenzylamine as a negative control, provides crucial context for the interpretation of analytical data.

Furthermore, preliminary in vitro screening via receptor binding assays offers foundational insights into the compound's potential pharmacological profile.[18][19][20] Adherence to these rigorous, self-validating protocols is paramount for generating high-quality, reproducible data in any subsequent research endeavor. We strongly advocate for this level of characterization as a mandatory first step before committing resources to more complex biological or chemical studies.

References

  • U.S. Environmental Protection Agency. (n.d.). Chemical Characterization and Informatics. EPA. Retrieved from [Link]

  • TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from [Link]

  • mzCloud. (2017). 4 Bromoamphetamine. Advanced Mass Spectral Database. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. Retrieved from [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Neuropsychopharmacology. Retrieved from [Link]

  • Saha, K., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Huestis, M. A., et al. (2016). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Journal of Analytical Toxicology. Retrieved from [Link]

  • Nanalysis Corp. (n.d.). Illicit Drug Analysis Using Benchtop NMR: Amphetamines. Retrieved from [Link]

  • Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Retrieved from [Link]

  • Hulme, M. C., et al. (n.d.). Rapid discrimination of fluorinated and methylated amphetamine regioisomers by benchtop 1H and 19F NMR spectroscopy. Oxford Instruments Magnetic Resonance. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives. Retrieved from [Link]

  • De Benedetti, P. G., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Retrieved from [Link]

  • ResearchGate. (n.d.). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. Retrieved from [Link]

  • Impact Analytical. (n.d.). Characterizing your chemicals what testing do you need. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Analytical Chemistry. NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Chapter 8: The Analysis of Amphetamines, Ring-substituted Amphetamines and Related Compounds. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Analytical Chemistry. NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromo-3,5-dimethoxyamphetamine. Retrieved from [Link]

  • LookChem. (n.d.). 4-BROMO-N-ISOPROPYLAMPHETAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Dawson, B. A., & Neville, G. A. (1989). Identification of Two New “Designer” Amphetamines by NMR Techniques. Canadian Society of Forensic Science Journal. Retrieved from [Link]

  • Research and Reviews. (2024). Chemical Characterization Techniques: Identifying Composition and Structure. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine transporter. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Indirect chiral separation of 8 novel amphetamine derivatives as potential new psychoactive compounds by GC–MS and HPLC. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). GC-MS Analysis Considerations. Retrieved from [Link]

  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Brompheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Wagmann, L., & Maurer, H. H. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Molbase. (n.d.). Cas 109971-39-3,4-BROMO-N-ISOPROPYLAMPHETAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Noggle, F. T., & Clark, C. R. (1990). GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Chromatographic Science. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for (4-Bromophenyl)isopropylamine Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of (4-Bromophenyl)isopropylamine hydrobromide. The procedures outlined herein are designed for researchers, scientists, and drug development professionals. The core principle of chemical waste management is the adherence to a hierarchy of controls, prioritizing the reduction of waste at its source.[1] When disposal is necessary, it must be conducted in a manner that ensures the safety of laboratory personnel and the protection of the environment.[2][3]

Disclaimer: This document is intended as a procedural guide and not a substitute for institutional protocols, a thorough review of the Safety Data Sheet (SDS) for the specific chemical, or the expert guidance of your institution's Environmental Health and Safety (EHS) department. All disposal activities must comply with federal, state, and local regulations.[1][3]

Hazard Identification and Risk Assessment

This compound is a research chemical whose toxicological properties may not be fully characterized. However, based on data for structurally similar compounds and general principles of halogenated organic compounds, a cautious approach is mandatory.

Initial Hazard Analysis:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Some related compounds are classified as acutely toxic.[6]

  • Irritation: Likely to cause skin and serious eye irritation.[4][5][7]

  • Environmental Hazard: Brominated organic compounds can be toxic to aquatic life with long-lasting effects.[4][5] Therefore, drain disposal is strictly prohibited.[8][9][10]

  • Regulatory Classification: This compound will be classified as a hazardous waste, likely falling under state or federal regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12]

Before beginning any procedure that will generate this waste, a thorough risk assessment must be conducted. This includes evaluating the quantities being used, the potential for spills, and the specific hazards outlined in the manufacturer's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) and Handling

Proper PPE is the first line of defense against chemical exposure. When handling this compound in its pure form or as waste, the following minimum PPE is required:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles causing serious eye irritation.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after.[5]Prevents skin contact, which can cause irritation and absorption.[5]
Body Protection A standard laboratory coat.Protects against incidental contact with skin and clothing.
Respiratory Use only in a well-ventilated area, such as a certified chemical fume hood.Minimizes the risk of inhaling dust or aerosols.[4]

Waste Segregation and Container Management

The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions.[1][13][14]

Step-by-Step Segregation and Storage Protocol:

  • Designate a Waste Stream: this compound waste must be classified as halogenated organic waste . It should never be mixed with non-halogenated solvents, as this significantly increases disposal costs and complexity.[10]

  • Select an Appropriate Container:

    • Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE, or glass if required by your EHS office) with a secure, screw-top lid.[11][15]

    • The container must be in good condition, free from leaks or external contamination.[15]

  • Label the Container Immediately: As soon as the first drop of waste enters the container, it must be labeled.[10][16] The label, often a specific tag provided by your institution's EHS department, must include:

    • The words "Hazardous Waste".[16]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • An accurate estimation of the concentration and volume.

    • The date accumulation started.[8]

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Store the Waste Container Safely:

    • The waste container must be kept closed at all times, except when adding waste.[1][10][11]

    • Store the container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[8][16]

    • The SAA must have secondary containment (such as a spill tray) to capture any potential leaks.[8][10][15]

    • Segregate the halogenated waste container from incompatible materials, particularly strong oxidizing agents.[17]

Disposal Workflow

The disposal of chemical waste is a regulated process that moves from the laboratory to a final, permitted disposal facility. The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management Operations A Step 1: Generation of Waste (4-Bromophenyl)isopropylamine HBr B Step 2: Consult Safety Data Sheet (SDS) Identify Hazards (Toxic, Irritant, Halogenated) A->B C Step 3: Select Waste Container (Compatible, Labeled 'Halogenated Organic Waste') B->C D Step 4: Accumulate Waste in SAA (Closed Container, Secondary Containment) C->D E Step 5: Is Container 3/4 Full OR Reaching Storage Time Limit? D->E E->D No F Step 6: Submit Waste Pickup Request (Via Institutional EHS Portal) E->F Yes G Step 7: EHS Personnel Collects Waste (Verifies Labeling & Container Integrity) F->G H Step 8: Transport to Central Accumulation Area (CAA) G->H I Step 9: Waste Manifested & Shipped (By Licensed Hazardous Waste Hauler) H->I J Step 10: Final Disposal (e.g., High-Temperature Incineration) I->J

Sources

Navigating the Safe Handling of (4-Bromophenyl)isopropylamine Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape

(4-Bromophenyl)isopropylamine hydrobromide is a substituted phenylisopropylamine. The presence of the bromine atom and the amine hydrobromide group dictates its primary hazards. Based on analogous compounds, it should be treated as a substance that is harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[1][2] Inhalation of dust or fumes may also cause respiratory tract irritation.[3] As with many amine salts, it is crucial to prevent exposure and handle the compound with the appropriate protective measures.[4]

Core Principles of Safe Handling: Engineering Controls and Personal Hygiene

The most effective way to mitigate exposure is through robust engineering controls.[5][6]

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[7][8][9] This prevents the inhalation of any dust or aerosols.

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any potential airborne contaminants.[9]

  • Designated Area: Whenever possible, designate a specific area within the laboratory for working with this compound to prevent cross-contamination.

Personal hygiene is a critical secondary barrier to exposure:

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[10]

  • No Mouth Pipetting: Under no circumstances should mouth pipetting be used.

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2]

Personal Protective Equipment (PPE): Your Final Line of Defense

The appropriate selection and use of PPE is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationMinimum PPE Requirement
Weighing and Transferring Solid Disposable Nitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Fully-buttoned Laboratory Coat, N95 or higher-rated respirator
Preparing Solutions Disposable Nitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Face Shield, Fully-buttoned Laboratory Coat
General Handling and Reactions Disposable Nitrile Gloves, Chemical Splash Goggles, Fully-buttoned Laboratory Coat
  • Gloves: Use powder-free nitrile gloves.[10][11] For operations with a higher risk of splash or prolonged contact, consider double-gloving.[10] Always inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from splashes.[7][12] When preparing solutions or in any situation with a higher splash risk, a face shield should be worn in addition to goggles.[13]

  • Protective Clothing: A laboratory coat that is fully buttoned provides a necessary barrier to protect the skin and personal clothing.[7]

  • Respiratory Protection: When handling the solid compound outside of a fume hood is unavoidable, or if there is a risk of aerosol generation, a NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation.[12]

Step-by-Step Operational Plan

Safe Handling and Use Protocol
  • Preparation: Before starting any work, ensure that the chemical fume hood is operational and that all necessary PPE is readily available. Have a copy of this handling guide and the relevant Safety Data Sheets for similar compounds accessible.

  • Weighing and Transfer:

    • Don the appropriate PPE as outlined in the table above.

    • Conduct all weighing and transfer operations within the fume hood.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

    • If any solid is spilled, follow the spill cleanup procedure outlined below.

  • Solution Preparation:

    • Slowly add the solid to the solvent to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

Emergency Response Workflow

EmergencyResponse cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_follow_up Follow-Up Actions skin_contact Skin Contact wash_skin Wash with soap and water for at least 15 minutes skin_contact->wash_skin eye_contact Eye Contact rinse_eyes Rinse with water for at least 15 minutes eye_contact->rinse_eyes inhalation Inhalation fresh_air Move to fresh air inhalation->fresh_air ingestion Ingestion rinse_mouth Rinse mouth with water. Do NOT induce vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical report_incident Report Incident to Supervisor seek_medical->report_incident

Caption: Workflow for immediate first aid and follow-up actions in case of exposure to this compound.

Spill and Disposal Management

Spill Cleanup Protocol
  • Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Personal Protection: Don the appropriate PPE, including a respirator, before attempting to clean the spill.

  • Containment and Absorption: For small spills, carefully absorb the material with an inert, dry material such as vermiculite, sand, or earth.[13]

  • Collection: Place the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[13]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Disposal Plan

All waste containing this compound, including unused material, contaminated absorbents, and empty containers, must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Halogenated Organic Waste: As a brominated organic compound, this waste should be segregated into the "Halogenated Organic Waste" stream.[7][9]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not pour down the drain. [7][9]

By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL.
  • Student safety sheets 37 Ammonium salts. (n.d.). CLEAPSS Science.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: For Bromine. (n.d.). Washington State University.
  • Safe Handling & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready.
  • Bromine in orgo lab SOP. (n.d.). Environmental Health and Safety at Providence College.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). CDC Stacks.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025). Science Ready.
  • Safety Data Sheet - 4-bromo-phenol. (2010). Thermo Fisher Scientific.
  • Safety Data Sheet - 4-Bromo-DL-amphetamine hydrochloride. (2024). Sigma-Aldrich.
  • Bromine water - disposal. (2008). Chemtalk.
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  • Safety Data Sheet - 4-Bromophenylhydrazine hydrochloride. (2025). Fisher Scientific.
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  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration (OSHA).
  • Ammonia - Incident management. (n.d.). GOV.UK.
  • Safety Data Sheet - (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®. (2025). Thermo Fisher Scientific.
  • Ammonia | Medical Management Guidelines | Toxic Substance Portal. (n.d.). ATSDR - CDC.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • eTools: Ammonia Refrigeration - Emergency Response. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Safety Data Sheet - 3-Bromopropylamine hydrobromide. (2025). Fisher Scientific.
  • Safety Data Sheet - 4-Bromoamphetamine (hydrochloride). (2025). Cayman Chemical.
  • 1-[(4-Bromophenyl)sulfonyl]-1H-indole Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Chemical Safety Data Sheet MSDS / SDS - 4-BROMOPHENYL ISOCYANATE. (2025). ChemicalBook.
  • Isopropylamine Hazard Summary. (n.d.). New Jersey Department of Health.
  • Diisopropylamine Hazard Summary. (n.d.). New Jersey Department of Health.
  • Chemical Safety Data Sheet MSDS / SDS - 3-(4-BROMOPHENYL)PROPIONITRILE. (2025). ChemicalBook.
  • p-Phenylenediamine Hazard Summary. (n.d.). New Jersey Department of Health.
  • 4-Bromophenylhydrazine hydrochloride SDS, 622-88-8 Safety Data Sheets. (n.d.). ECHEMI.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.